molecular formula C7H13NO B162443 7-Methylazepan-2-one CAS No. 1985-48-4

7-Methylazepan-2-one

Cat. No.: B162443
CAS No.: 1985-48-4
M. Wt: 127.18 g/mol
InChI Key: JAWSTIJAWZBKOU-UHFFFAOYSA-N
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Description

7-Methylazepan-2-one is a specialized lactam derivative of significant interest in advanced chemical synthesis and pharmaceutical research. Lactams of this nature serve as critical precursors and key intermediates in the development of novel bioactive molecules. Research into analogous azepan-2-one structures has demonstrated their value as building blocks for neuroactive compounds and potential analgesics, providing a versatile scaffold for molecular optimization . In synthetic chemistry, this compound's stable cyclic structure makes it suitable for high-temperature reactions and nucleophilic substitution processes, enabling the creation of complex polymer plasticizers, corrosion inhibitors, and other specialty chemicals . The exploration of this compound and its derivatives continues to be a productive area in medicinal chemistry for the design of new therapeutic agents, as well as in materials science for developing novel synthetic polymers .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methylazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H13NO/c1-6-4-2-3-5-7(9)8-6/h6H,2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWSTIJAWZBKOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501315655
Record name 7-Methylcaprolactam
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Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1985-48-4
Record name 7-Methylcaprolactam
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Azepin-2-one, hexahydro-7-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methylcaprolactam
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Record name 7-Methylcaprolactam
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Foundational & Exploratory

Introduction: The Significance of Substituted Lactams

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 7-Methylazepan-2-one

For Researchers, Scientists, and Drug Development Professionals

This compound, a derivative of ε-caprolactam, belongs to the class of seven-membered cyclic amides known as lactams. While ε-caprolactam itself is a cornerstone monomer for the production of Nylon-6, its substituted analogues are of significant interest in medicinal chemistry and materials science.[1][2] These scaffolds serve as versatile building blocks for creating complex molecules with tailored biological activities and novel polymeric properties.[1] In drug discovery, the lactam ring is a privileged structure, appearing in a wide array of therapeutic agents, from antibiotics to enzyme inhibitors.[3][4] The introduction of substituents, such as the methyl group in this compound, allows for the fine-tuning of molecular conformation, solubility, and target-binding interactions, making it a valuable intermediate for synthetic chemists.[1][5]

This guide provides a comprehensive overview of the synthesis of this compound via the Beckmann rearrangement, details a robust experimental protocol, and outlines the essential analytical techniques for its thorough characterization. The focus is on providing not just the methodology, but the underlying scientific principles that govern each step, empowering researchers to adapt and troubleshoot the process effectively.

Part 1: Synthesis via Beckmann Rearrangement

The most prominent and industrially significant method for converting cyclic oximes into lactams is the Beckmann rearrangement, named after its discoverer, Ernst Otto Beckmann.[6][7] This acid-catalyzed isomerization provides a direct and efficient pathway to this compound from its corresponding precursor, 2-methylcyclohexanone oxime.

The overall synthesis is a two-step process:

  • Oximation: Conversion of 2-methylcyclohexanone to 2-methylcyclohexanone oxime.

  • Rearrangement: Isomerization of the oxime to the target lactam, this compound.

G Ketone 2-Methylcyclohexanone Oxime 2-Methylcyclohexanone Oxime Ketone->Oxime Step 1: Oximation (NH₂OH·HCl, Base) Lactam This compound Oxime->Lactam Step 2: Beckmann Rearrangement (Acid Catalyst)

Caption: Overall synthetic workflow for this compound.

Causality Behind the Method: The Beckmann Rearrangement Mechanism

Understanding the mechanism is critical to controlling the reaction's outcome. The Beckmann rearrangement is a stereospecific reaction where the group anti-periplanar (trans) to the hydroxyl leaving group on the oxime nitrogen migrates.[6][8]

  • Activation of the Hydroxyl Group: The reaction is initiated by an acid catalyst (e.g., H₂SO₄, PPA) or a reagent like p-toluenesulfonyl chloride (TsCl). This step converts the poor hydroxyl leaving group into a good one (H₂O or a sulfonate ester).[8][9]

  • Concerted Migration: The rate-limiting step involves the migration of an alkyl group from the carbon to the nitrogen atom, occurring simultaneously with the departure of the leaving group.[8] This concerted[6][10]-shift forms a highly electrophilic nitrilium ion intermediate.

  • Nucleophilic Attack and Tautomerization: The nitrilium ion is rapidly attacked by a water molecule (present in the reaction medium). The resulting intermediate then undergoes deprotonation and tautomerization to yield the final, stable lactam product.

For 2-methylcyclohexanone oxime, two geometric isomers exist. The migration of the more sterically hindered C-2 carbon or the less hindered C-6 carbon determines the final product. The formation of this compound specifically requires the migration of the C-6 methylene group, which must be positioned anti to the leaving group. Reaction conditions can influence the equilibrium between oxime isomers, but the migration itself is stereospecific.[6]

G cluster_mech Beckmann Rearrangement Mechanism start Oxime Precursor (2-Methylcyclohexanone Oxime) activated Activated Oxime (-OH becomes a good leaving group, e.g., -OH₂⁺) start->activated  Acid Catalysis transition Transition State (Concerted Migration) activated->transition  [1,2]-Shift nitrilium Nitrilium Ion Intermediate transition->nitrilium  Leaving Group Departs (-H₂O)   hydrated Hydrated Intermediate nitrilium->hydrated  Nucleophilic Attack by H₂O   lactam Lactam Product (this compound) hydrated->lactam  Tautomerization & Deprotonation  

Caption: Key stages of the acid-catalyzed Beckmann rearrangement.

Part 2: Experimental Protocol

This section details a reliable, laboratory-scale protocol for the synthesis of this compound.

Step 1: Synthesis of 2-Methylcyclohexanone Oxime

Materials:

  • 2-Methylcyclohexanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate trihydrate (NaOAc·3H₂O)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve hydroxylamine hydrochloride (1.1 eq) and sodium acetate trihydrate (1.5 eq) in a 1:1 mixture of ethanol and water.

  • Warm the solution gently to approximately 40-50 °C to ensure complete dissolution.

  • Add 2-methylcyclohexanone (1.0 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and then place it in an ice bath to precipitate the oxime.

  • Filter the solid product, wash with cold deionized water, and dry under vacuum. The product is typically a white crystalline solid.

Step 2: Beckmann Rearrangement to this compound

Materials:

  • 2-Methylcyclohexanone oxime (from Step 1)

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Caution: This step should be performed in a well-ventilated fume hood as strong acids are used.

  • Pre-heat polyphosphoric acid (PPA, ~10 times the weight of the oxime) in a three-neck flask equipped with a mechanical stirrer and thermometer to 100-110 °C.

  • Carefully add the 2-methylcyclohexanone oxime in small portions to the hot, stirred PPA. The addition should be slow enough to maintain the temperature below 130 °C.[8]

  • After the addition is complete, stir the mixture at 120-130 °C for 30-60 minutes. Monitor the reaction by TLC until the starting oxime is consumed.

  • Allow the reaction mixture to cool to below 100 °C, then very carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield pure this compound.[11]

Part 3: Characterization and Data Analysis

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound.

PropertyDataSource(s)
Molecular Formula C₇H₁₃NO[11]
Molecular Weight 127.18 g/mol [11]
Appearance White to off-white solid-
Melting Point 49-51 °C[11]
Boiling Point 160-170 °C at 20 Torr[11]
¹H NMR (CDCl₃, 400 MHz) Estimated: δ 6.0-7.0 (br s, 1H, NH), 3.2-3.4 (m, 1H, C7-H ), 2.4-2.6 (m, 2H, C2-H ₂), 1.5-1.9 (m, 6H, ring CH₂), 1.2-1.3 (d, 3H, C7-CH₃ )-
¹³C NMR (CDCl₃, 100 MHz) Estimated: δ ~178 (C=O), ~45 (C7), ~37 (C2), ~30, ~29, ~23 (ring CH₂), ~18 (CH₃)-
IR (KBr, cm⁻¹) ~3250 (N-H stretch), ~2930 (C-H stretch), ~1655 (Amide I, C=O stretch)[12][13]
Mass Spec (EI) m/z 127 [M]⁺, 112 [M-CH₃]⁺, 99 [M-CO]⁺, 84[11]

Note: NMR chemical shifts are estimates based on typical values for substituted lactams and should be confirmed experimentally.

Spectroscopic Interpretation
  • Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the lactam functional group. The presence of a strong absorption band around 1655 cm⁻¹ is characteristic of the carbonyl group (Amide I band) in a seven-membered ring.[12][14] A broad peak around 3250 cm⁻¹ confirms the N-H stretch of the secondary amide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is crucial for mapping the carbon skeleton. Key signals include the downfield broad singlet for the amide proton (NH), a multiplet for the methine proton adjacent to the methyl group, and a characteristic doublet for the methyl group protons, which will show coupling to the adjacent methine proton.

    • ¹³C NMR: The carbon spectrum confirms the number of unique carbon environments. The most downfield signal corresponds to the carbonyl carbon (~178 ppm). The remaining signals in the aliphatic region correspond to the five ring carbons and the methyl carbon.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak [M]⁺ should be observed at an m/z of 127.[11] Common fragmentation patterns for such molecules include the loss of a methyl radical ([M-15]⁺) and the loss of carbon monoxide ([M-28]⁺), which are characteristic of aliphatic amides.[15][16]

Part 4: Applications in Drug Development

This compound is not just a synthetic curiosity; it represents a key structural motif with potential applications in medicinal chemistry. The strategic placement of the methyl group provides a chiral center and a point for steric interaction within a biological target's binding pocket. This scaffold can be incorporated into larger molecules to:

  • Modulate Pharmacokinetics: The methyl group can influence metabolic stability and lipophilicity, key parameters in drug design.[17]

  • Serve as a Constrained Peptide Mimic: The rigid lactam structure can mimic peptide bond conformations, making it a valuable tool for designing protease inhibitors or receptor antagonists.[1]

  • Act as a Versatile Intermediate: The amide nitrogen and carbonyl group provide reactive handles for further functionalization, allowing for the rapid generation of compound libraries for high-throughput screening.[18][19]

By mastering the synthesis and characterization of foundational molecules like this compound, researchers are better equipped to design and develop the next generation of innovative therapeutics.

References

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  • Hernández-Vázquez, E., et al. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers, 62(5), 278-94. [Link]

  • Kaur, N., et al. (2012). Application of different catalysts in Beckmann Rearrangement. Journal of Chemical and Pharmaceutical Research, 4(4), 1938-1946. [Link]

  • Huisgen, R., & Walz, H. (1957). Infrared special studies on lactams as cis-trans models for the peptide bond. ACS Publications. [Link]

  • Jere, J. G., et al. (2017). Nano Fe3 O4 as Green Catalyst for Beckmann Rearrangement under Ultrasound Irradiation. Journal of the Mexican Chemical Society, 61(1). [Link]

  • University of Calgary. Infrared spectra of Amides & Lactams (RCONR2). [Link]

  • Edwards, O. E., & Singh, T. (1954). THE SPECTRA OF SATURATED AND α–β UNSATURATED SIX-MEMBERED LACTAMS. Canadian Journal of Chemistry, 32(7), 683-692. [Link]

  • International Journal of Engineering Development and Research. (2025). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig–Claisen Protocol: A Comprehensive Study. IJEDR, 13(3). [Link]

  • ResearchGate. The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and.... [Link]

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  • Gajda, T., et al. (2014). Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. New Journal of Chemistry, 38(11), 5539-5547. [Link]

  • Master Organic Chemistry. Beckmann Rearrangement. [Link]

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  • ResearchGate. ε‐Caprolactam: new by-product free synthesis routes. [Link]

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  • Sci-Hub. Two-Phase Beckmann Rearrangement of Cyclohexanone Oxime under Milder Conditions in Cyclohexane. [Link]

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  • Becerra-Figueroa, D., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4991. [Link]

  • Pauli, G. F., et al. (2020). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products, 83(4), 1155-1167. [Link]

  • ResearchGate. Ultrafast NMR spectra of a mixture of 7 metabolites in H 2 O/D 2 O.... [Link]

  • PubChem. 6-methylazepan-2-one. [Link]

  • PubChem. N-Methylcaprolactam. [Link]

  • ResearchGate. The Green Synthesis of 7-Methoxy-3, 4, 5, 6-Tetrahydro-2H-Azepine by ε -Caprolactam and Dimethylcarbonate as Methyl Reagents. [Link]

  • MDPI. (2022). Special Issue “Advances in Drug Discovery and Synthesis”. [Link]

  • Kwiecień, M., et al. (2019). Mass Spectrometry Reveals Molecular Structure of Polyhydroxyalkanoates Attained by Bioconversion of Oxidized Polypropylene Waste. Polymers, 11(10), 1580. [Link]

  • ResearchGate. Synthesis of compounds 7, 8 and 28. Reagents and conditions: a) CuSO4 ⋅ 5H2O, MeOH. [Link]

  • ResearchGate. Fig. S6b. The 13 C NMR spectrum for compound 7e. [Link]

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Sources

An In-Depth Technical Guide to 7-Methylazepan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 7-Methylazepan-2-one (CAS No. 1985-48-4), a substituted caprolactam of interest in various fields of chemical research and development. This document delves into its chemical and physical properties, synthesis, spectral characteristics, and potential applications, with a focus on providing practical insights for laboratory and developmental work.

Core Chemical Identity and Properties

This compound, also known as 7-methylcaprolactam, is a seven-membered cyclic amide (lactam) with a methyl group at the 7-position. This substitution introduces a chiral center, leading to the existence of (R) and (S) enantiomers.

Key Identifiers and Physicochemical Properties
PropertyValueSource(s)
CAS Number 1985-48-4[1]
Molecular Formula C₇H₁₃NO[1]
Molecular Weight 127.18 g/mol [1]
IUPAC Name This compound[1]
Synonyms 7-Methylcaprolactam, 6-Methyl-6-caprolactam, ε-Methylcaprolactam[1]
Melting Point 49-51 °C
Boiling Point 160-170 °C at 20 Torr
Density 0.93 g/cm³
Topological Polar Surface Area 29.1 Ų[1]
XLogP3 0.8[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]

Synthesis and Mechanism

The primary industrial route to ε-caprolactam, the parent compound of this compound, is the Beckmann rearrangement of cyclohexanone oxime.[2] This strongly suggests that the most logical and established synthetic pathway to this compound is through the Beckmann rearrangement of 2-methylcyclohexanone oxime.

The Beckmann Rearrangement

The Beckmann rearrangement is a well-documented acid-catalyzed reaction that converts an oxime to an amide.[2][3] For cyclic oximes, this rearrangement yields a lactam, expanding the ring by incorporating the nitrogen atom.

Mechanism:

  • Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the oxime's hydroxyl group by a strong acid (e.g., sulfuric acid), converting it into a good leaving group (water).[4]

  • Concerted Rearrangement: The group anti-periplanar to the leaving group migrates to the nitrogen atom in a concerted step, displacing the water molecule. This stereospecific migration results in the formation of a nitrilium ion.[2][4]

  • Hydration: The nitrilium ion is then attacked by water.

  • Tautomerization: The resulting intermediate undergoes tautomerization to yield the final lactam product.

Beckmann_Rearrangement

Sources

Spectral data of 7-Methylazepan-2-one (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of 7-Methylazepan-2-one

Foreword: The Imperative of Structural Elucidation

In the landscape of drug development and materials science, the precise characterization of molecular architecture is not merely a procedural step but the bedrock of innovation and safety. This compound, a substituted derivative of the industrially significant ε-caprolactam, presents a unique structural challenge. The introduction of a methyl group at the C-7 position, adjacent to the lactam nitrogen, fundamentally alters its stereochemical and electronic properties. This guide provides a comprehensive, multi-technique spectroscopic analysis of this compound, moving beyond raw data to explain the causal relationships between molecular structure and spectral output. Our approach is grounded in field-proven methodologies, ensuring that the protocols and interpretations described herein serve as a self-validating system for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing an unparalleled view of the chemical environment of each carbon and hydrogen atom. For this compound, with its seven-membered ring and chiral center at C-7, NMR is indispensable for confirming identity, purity, and conformational details.

The Causality Behind NMR Experimental Choices

The selection of an appropriate solvent and internal standard is critical for acquiring high-quality, reproducible NMR data.

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 15-20 mg of purified this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is predicated on its excellent solubilizing capacity for moderately polar lactams and its well-characterized residual solvent peak (δ ≈ 7.26 ppm for ¹H) for accurate referencing.

  • Internal Standard: Add a minimal amount of tetramethylsilane (TMS) as the internal standard (δ = 0.00 ppm). TMS is chosen for its chemical inertness and its single, sharp resonance peak located upfield, away from the signals of most organic compounds.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength is crucial for resolving the complex multiplets expected from the methylene protons in the seven-membered ring. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans to ensure a high signal-to-noise ratio.

  • ¹³C NMR Acquisition: Utilize the same sample to acquire a proton-decoupled ¹³C NMR spectrum at 100 MHz. Employing techniques like DEPT-135 (Distortionless Enhancement by Polarization Transfer) is highly recommended to differentiate between CH, CH₂, and CH₃ groups, which is pivotal for unambiguous assignment.

Predicted ¹H NMR Spectral Data

The introduction of a methyl group at C-7 breaks the symmetry of the parent caprolactam ring, making all methylene protons diastereotopic and leading to more complex splitting patterns. The predicted spectrum is an interpretation based on established principles and data from analogous structures like ε-caprolactam[1][2].

Diagram 1: Labeled Structure for NMR Correlation

Caption: Structure of this compound with atom numbering.

Table 1: Predicted ¹H NMR Data for this compound (400 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
NH 6.0 - 6.5Broad Singlet-Amide proton, position is concentration and solvent dependent.
C7-H 3.4 - 3.6Multiplet~6-8Methine proton adjacent to nitrogen; deshielded.
C3-H2.4 - 2.5Multiplet~6-7Methylene group α to the carbonyl.
C6-H1.8 - 2.0Multiplet~7-9Methylene group adjacent to the chiral center.
C4-H ₂, C5-H1.5 - 1.7Multiplet-Overlapping signals of the central methylene groups.
C7-CH1.2 - 1.3Doublet~6.5Methyl group coupled to the C7 methine proton.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a direct count of non-equivalent carbon atoms and offers clear insights into their hybridization and electronic environment. The chemical shifts are predicted based on known values for ε-caprolactam and standard substituent effects[1][3][4].

Table 2: Predicted ¹³C NMR Data for this compound (100 MHz, CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C =O (C2)178 - 180Carbonyl carbon of a seven-membered lactam.
C 752 - 55Methine carbon α to nitrogen, shifted downfield.
C 336 - 38Methylene carbon α to the carbonyl group.
C 635 - 37Methylene carbon adjacent to the substituted C7.
C 4, C 528 - 31Central methylene carbons of the ring.
C 7-C H₃18 - 21Aliphatic methyl carbon.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The analysis of this compound relies on identifying the characteristic vibrations of its secondary amide (lactam) functionality and the aliphatic C-H bonds.

Diagram 2: Spectroscopic Characterization Workflow

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_interp Data Interpretation cluster_result Final Confirmation Prep Purified Analyte: This compound NMR NMR Prep->NMR IR FTIR Prep->IR MS MS Prep->MS Interp Correlate Spectra & Elucidate Structure NMR->Interp IR->Interp MS->Interp Result Validated Molecular Structure Interp->Result

Caption: General workflow for spectroscopic structure validation.

Principles and Experimental Protocol

Molecular bonds vibrate at specific frequencies. When irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal (typically diamond or germanium) to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount (1-2 mg) of solid this compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact. Co-add 32 scans over the range of 4000–600 cm⁻¹ with a resolution of 4 cm⁻¹ to obtain a high-quality spectrum. This method is preferred for its speed and minimal sample preparation.

Interpretation of the IR Spectrum

The IR spectrum is dominated by the lactam group. The values are compared with established ranges for secondary amides and alkanes[5][6]. The spectrum of the parent ε-caprolactam shows a strong amide I band around 1650 cm⁻¹[7].

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeIntensityComments
~3300N-H StretchStrong, BroadCharacteristic of a secondary amide; broadening due to hydrogen bonding.
2960-2850C-H Stretch (Aliphatic)StrongAsymmetric and symmetric stretches of CH₃ and CH₂ groups.
~1650C=O Stretch (Amide I)Very StrongThe most prominent peak in the spectrum, defining the lactam.
~1550N-H Bend (Amide II)StrongA combination of N-H bending and C-N stretching.
~1460 & ~1375C-H BendMediumScissoring and symmetric bending modes of the methyl and methylene groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. For this compound, we predict the fragmentation under Electron Ionization (EI) conditions.

Experimental Protocol: GC-MS Analysis
  • Sample Introduction: Dissolve a dilute solution of the analyte in a volatile solvent like dichloromethane. Inject 1 µL into a Gas Chromatograph (GC) equipped with a standard nonpolar column (e.g., DB-5MS) to ensure separation from any impurities.

  • Ionization: As the compound elutes from the GC, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV). This process, known as Electron Ionization (EI), creates a positively charged radical molecular ion (M⁺•).

  • Fragmentation and Detection: The high-energy M⁺• is unstable and fragments into smaller, more stable charged ions. These fragments are separated by their mass-to-charge ratio (m/z) and detected.

Analysis of the Mass Spectrum

The molecular formula C₇H₁₃NO gives an exact mass of 127.18 g/mol [8]. The fragmentation pathway is proposed based on established mechanisms such as alpha-cleavage and McLafferty rearrangement, which are common for amides and ketones[9][10].

Expected Molecular Ion: The M⁺• peak should appear at m/z = 127 . Due to the cyclic structure, this peak is expected to be reasonably intense.

Diagram 3: Proposed EI-MS Fragmentation Pathway

fragmentation M [C₇H₁₃NO]⁺• m/z = 127 (Molecular Ion) F1 [M - CH₃]⁺ m/z = 112 M->F1 - •CH₃ F2 [C₅H₈NO]⁺ m/z = 98 M->F2 - C₂H₅• F3 [C₄H₈N]⁺ m/z = 70 M->F3 Ring Opening F4 [C₃H₅O]⁺ m/z = 57 F2->F4 - •CNH

Caption: Predicted major fragmentation routes for this compound.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum

m/zProposed Fragment StructureFragmentation Pathway
127[C₇H₁₃NO]⁺•Molecular Ion (M⁺•)
112[M - CH₃]⁺Loss of the methyl radical from the C-7 position (α-cleavage).
98[M - C₂H₅]⁺Cleavage of the C4-C5 bond followed by loss of an ethyl radical.
70[C₄H₈N]⁺α-cleavage at the C2-C3 bond followed by ring opening.
57[C₃H₅O]⁺Fragment containing the carbonyl group after ring scission.

Conclusion

The comprehensive spectral analysis of this compound is a synergistic exercise. ¹H and ¹³C NMR definitively map the carbon-hydrogen framework and confirm the position of the methyl substituent. IR spectroscopy provides rapid confirmation of the critical lactam functional group. Finally, mass spectrometry validates the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. Together, these techniques provide an unambiguous and robust characterization, essential for any research or development application involving this molecule.

References

  • ResearchGate. (n.d.). N-substituted derivatives of ε-caprolactam and their thermal and chemical behavior.
  • Gruber, T., Thompson, A. L., Odell, B., Bombicz, P., & Schofield, C. J. (2014). Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. New Journal of Chemistry, 38, 5905. DOI:10.1039/C4NJ01339E. [Link]

  • Royal Society of Chemistry. (2014). Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. New Journal of Chemistry. [Link]

  • RJ Wave. (n.d.). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0033713). [Link]

  • National Institute of Standards and Technology. (n.d.). Caprolactam - IR Spectrum. NIST Chemistry WebBook. [Link]

  • Royal Society of Chemistry. (2025). Rheokinetics of ε-caprolactam anionic-ring polymerization applied to the rapid production of thermoplastic composites. RSC Publishing. [Link]

  • ACS Publications. (n.d.). IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061884). [Link]

  • National Institute of Standards and Technology. (n.d.). Caprolactam - Mass Spectrum. NIST Chemistry WebBook. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0285137). [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methylcaprolactam. PubChem. [Link]

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  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • PubMed. (n.d.). Study of epsilon-caprolactone polymerization by NIR spectroscopy. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Epsilon-caprolactam at BMRB. [Link]

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  • Makowiec, S. (2021). IR – spectroscopy part I. [Link]

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  • ResearchGate. (n.d.). Synthesis, Spectral Characterization and alpha-Chymotrypsin Activity of 7-O-Substituted Derivatives of 7-Hydroxy-4-methyl-1-benzopyran-2-one. [Link]

  • ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of ε‐caprolactam. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Chemistry Stack Exchange. (2024). Why does epsilon caprolactone not have triplets on 1H NMR?. [Link]

  • National Center for Biotechnology Information. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3).... [Link]

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An In-Depth Technical Guide to the Putative Mechanism of Action of 7-Methylazepan-2-one in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Methylazepan-2-one, a derivative of the industrial monomer ε-caprolactam, represents a chemical entity with largely unexplored biological potential. While data on its direct interactions within biological systems are sparse, the broader family of lactams and specifically azepane-based compounds have demonstrated a wide array of pharmacological activities. This guide puts forth a hypothesized mechanism of action for this compound, proposing it as a modulator of enzymatic activity, potentially through competitive inhibition of serine proteases. We provide a comprehensive, technically-grounded framework for investigating this hypothesis, detailing the requisite in silico, in vitro, and cell-based experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel lactam derivatives.

Introduction: The Therapeutic Landscape of Lactam and Azepane Derivatives

The lactam ring is a privileged scaffold in medicinal chemistry, most famously represented by the β-lactam antibiotics which have revolutionized the treatment of bacterial infections by targeting cell wall synthesis.[1][2] Beyond the four-membered ring of penicillins and cephalosporins, larger lactam-containing structures and their derivatives have been investigated for a multitude of therapeutic applications. Azepane-based compounds, in particular, are found in over 20 FDA-approved drugs and are recognized for their structural diversity and wide range of pharmacological properties, including anticancer, antimicrobial, and anti-Alzheimer's disease activities.[3]

This compound is a structurally simple derivative of ε-caprolactam. The parent compound, caprolactam, is primarily used in the synthesis of Nylon-6 and exhibits low toxicity, being metabolized in rats to 4-hydroxycaprolactam and 6-aminohexanoic acid.[4][5] The introduction of a methyl group at the 7-position of the azepan-2-one ring can significantly alter its physicochemical properties, potentially enhancing its lipophilicity and steric profile, thereby influencing its interaction with biological macromolecules. While direct studies on this compound are lacking, the known bioactivities of related lactam structures, such as the anti-proliferative effects of some 3-pyrrolin-2-one derivatives, provide a compelling rationale for investigating its potential pharmacological effects.[6][7]

This guide will therefore proceed on the hypothesis that this compound may function as an enzyme inhibitor, a common mechanism for small molecules containing an amide bond within a constrained ring system.

A Hypothesized Mechanism of Action: Competitive Inhibition of Serine Proteases

We propose that this compound may act as a competitive inhibitor of serine proteases. This hypothesis is predicated on the following rationale:

  • Structural Analogy: The cyclic amide (lactam) structure of this compound can mimic the peptide bond of a natural substrate.

  • Electrophilic Carbonyl: The carbonyl carbon of the lactam is electrophilic and susceptible to nucleophilic attack by the active site serine residue of a protease.

  • Stabilization of the Acyl-Enzyme Intermediate: The formation of a covalent acyl-enzyme intermediate could be slow to hydrolyze, leading to temporary inactivation of the enzyme.

  • Influence of the Methyl Group: The 7-methyl group could enhance binding affinity and specificity for the active site of certain proteases through hydrophobic interactions.

Diagram of the Hypothesized Mechanism

G cluster_0 Serine Protease Active Site cluster_1 Competitive Inhibition by this compound Enzyme Serine Protease (E) ActiveSite Active Site (Serine Residue) Molecule This compound (I) Binding Reversible Binding of I to Active Site Molecule->Binding Enters Active Site Complex Enzyme-Inhibitor Complex (EI) Binding->Complex Forms Complex Complex->Enzyme Dissociation (Reversible)

Caption: Hypothesized competitive inhibition of a serine protease by this compound.

A Proposed Research Framework for Mechanism of Action Elucidation

To systematically investigate the hypothesized mechanism of action of this compound, a multi-pronged approach is recommended, encompassing in silico, in vitro, and cell-based assays.

Phase 1: In Silico Target Prediction and Molecular Docking

The initial phase will leverage computational methods to identify potential protein targets and predict the binding mode of this compound.

  • Target Prediction:

    • Utilize chemogenomic models and target prediction software (e.g., SwissTargetPrediction, SuperPred) to identify potential protein targets of this compound based on ligand chemistry.[8]

    • Input the SMILES string of this compound into the selected platforms.

    • Analyze the output, focusing on protein classes with a high prediction score, particularly proteases and other hydrolases.

  • Molecular Docking:

    • Select a representative serine protease (e.g., trypsin, chymotrypsin, or a disease-relevant protease) identified in the target prediction step or based on literature precedent for related compounds.

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D conformation of this compound and perform energy minimization.

    • Perform molecular docking using software such as AutoDock Vina or Glide to predict the binding pose and affinity of this compound within the active site of the protease.

    • Analyze the docking results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein.

Diagram of the In Silico Workflow

G start Start: this compound SMILES String target_pred In Silico Target Prediction (e.g., SwissTargetPrediction) start->target_pred docking Molecular Docking (e.g., AutoDock Vina) target_pred->docking Select High-Scoring Protease Targets analysis Analysis of Binding Pose and Affinity docking->analysis output Predicted Targets & Binding Interactions analysis->output

Caption: Workflow for in silico target identification and molecular docking studies.

Phase 2: In Vitro Enzymatic Assays

The second phase will involve biochemical assays to experimentally validate the predictions from the in silico studies and to quantify the inhibitory activity of this compound against the selected serine protease(s).

  • Materials:

    • Purified serine protease (e.g., trypsin).

    • Chromogenic or fluorogenic substrate for the selected protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin).

    • This compound (synthesized and purified).

    • Assay buffer (e.g., Tris-HCl with CaCl2).

    • 96-well microplates.

    • Microplate reader.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in the assay buffer to create a range of concentrations.

    • In a 96-well plate, add the assay buffer, the enzyme solution, and the different concentrations of this compound. Include a positive control (known inhibitor) and a negative control (vehicle).

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.

    • Initiate the reaction by adding the substrate to all wells.

    • Monitor the absorbance or fluorescence of the product formation over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.

    • To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform enzyme kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.

Parameter Description Expected Outcome for Competitive Inhibition
IC₅₀ Concentration for 50% inhibitionA measurable value in the micromolar to millimolar range.
Vmax Maximum reaction velocityUnchanged with increasing inhibitor concentration.
Km Michaelis constantIncreases with increasing inhibitor concentration.
Phase 3: Cell-Based Assays

The final phase will assess the effects of this compound in a cellular context to determine its cell permeability and potential cytotoxicity.

  • Materials:

    • A relevant human cell line (e.g., a cancer cell line known to overexpress a target serine protease).

    • Cell culture medium and supplements.

    • This compound.

    • Cell viability reagent (e.g., MTT, PrestoBlue).

    • 96-well cell culture plates.

    • Incubator (37°C, 5% CO₂).

    • Microplate reader.

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

    • At the end of the treatment period, add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the percentage of cell viability versus the logarithm of the compound concentration.

    • Determine the GI₅₀ value (the concentration that causes 50% growth inhibition).

Conclusion and Future Directions

This technical guide has presented a scientifically grounded, albeit hypothetical, mechanism of action for this compound as a competitive inhibitor of serine proteases. The proposed research framework provides a clear and logical path for the systematic evaluation of this hypothesis. The findings from these studies will be crucial in determining whether this compound or its derivatives warrant further investigation as potential therapeutic agents.

Future work should focus on expanding the panel of proteases tested to identify the most sensitive targets. Should significant and selective inhibitory activity be confirmed, further studies would be necessary to establish a structure-activity relationship (SAR) by synthesizing and testing related analogs. Ultimately, in vivo studies in relevant animal models would be required to assess the compound's efficacy, pharmacokinetics, and safety profile.

References

  • Kirk, L. K., Lewis, B. A., Ross, D. A., & Morrison, M. A. (1987). Identification of ninhydrin-positive caprolactam metabolites in the rat. Food and Chemical Toxicology, 25(3), 233–239.[5]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Caprolactam. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon (FR): International Agency for Research on Cancer.[4][9]

  • Zha, G. F., Liu, C. N., & Li, G. Q. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 450-467.[3]

  • Bush, K., & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, 6(8), a025247.[2]

  • Fisher, J. F., & Mobashery, S. (2020). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Accounts of Chemical Research, 53(1), 21-30.[1]

  • Mehta, P. D., Sengar, N. P. S., & Pathak, A. K. (2010). 2-Azetidinone--a new profile of various pharmacological activities. European Journal of Medicinal Chemistry, 45(12), 5541–5560.[10]

  • Palacios, F., de los Santos, J. M., & Alonso, C. (2020). Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. Molecules, 25(11), 2634.[6]

  • Palacios, F., del Corte, X., Lopez-Flores, A., Martinez de Marigorta, E., Alonso, C., & de los Santos, J. M. (2021). Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group. Molecules, 26(16), 4995.[7]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 45(W1), W241–W249.[8]

  • Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(2), 168-202.[11]

Sources

Investigating the Biological Activity of 7-Methylazepan-2-one: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Methylazepan-2-one, a derivative of the industrial mainstay ε-caprolactam, represents a largely unexplored scaffold in medicinal chemistry. While the parent caprolactam is renowned for its role in polymer science, its derivatives are gaining traction for their potential biological activities. This guide provides a comprehensive framework for the systematic investigation of this compound's biological potential. We will delve into the known bioactivities of related caprolactam analogs to establish a rationale for targeted screening, and present detailed, field-proven experimental protocols to elucidate its pharmacological profile. This document is intended to serve as a strategic roadmap for researchers, scientists, and drug development professionals seeking to unlock the therapeutic promise of this intriguing molecule.

Introduction: The Caprolactam Scaffold - Beyond Polymers

ε-Caprolactam is a seven-membered cyclic amide that serves as the monomer for Nylon-6.[1] Its chemical robustness and the synthetic tractability of its lactam ring have made it an attractive starting point for chemical modifications. The introduction of substituents, such as the methyl group at the 7-position in this compound (also known as 7-Methylcaprolactam), can dramatically alter the molecule's physicochemical properties, including its lipophilicity and steric profile, thereby influencing its potential interactions with biological targets.

While direct studies on the biological activity of this compound are not extensively reported in publicly available literature, the broader family of caprolactam derivatives has shown promise in various therapeutic areas. This provides a logical foundation for hypothesizing potential activities for this specific analog.

The Chemical Landscape of this compound

Chemical Identity:

PropertyValueSource
IUPAC Name This compoundPubChem
Synonyms 7-Methylcaprolactam, Hexahydro-7-methyl-2H-azepin-2-oneECHEMI[2]
CAS Number 1985-48-4ECHEMI[2]
Molecular Formula C₇H₁₃NOECHEMI[2]
Molecular Weight 127.18 g/mol PubChem

Structural Features and Their Implications:

The structure of this compound, featuring a saturated seven-membered ring with a methyl substituent adjacent to the nitrogen atom, suggests several key chemical characteristics that could influence its biological activity:

  • Lipophilicity: The methyl group is expected to increase the lipophilicity of the molecule compared to the parent ε-caprolactam. This could enhance its ability to cross cellular membranes and interact with hydrophobic pockets in protein targets.

  • Chirality: The C7 position is a chiral center, meaning this compound can exist as (R) and (S) enantiomers. It is crucial to consider that these enantiomers may exhibit different biological activities and potencies.

  • Hydrogen Bonding: The secondary amide group provides a hydrogen bond donor (N-H) and acceptor (C=O), which are critical for interactions with biological macromolecules.

Inferred Biological Potential: Learning from Analogs

The exploration of this compound's bioactivity can be guided by the known pharmacological properties of other caprolactam derivatives.

Antimicrobial Activity

The lactam ring is a core structural motif in many antibiotics. While not a β-lactam, the caprolactam scaffold has been investigated for antimicrobial properties. Materials based on pyrrolidone and caprolactam have demonstrated antimicrobial activity, often by disrupting cell membrane function.[2] Furthermore, co-polymers of ε-caprolactam and lysine derivatives have been shown to exhibit antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[3][4] This suggests that this compound should be evaluated for its potential as an antimicrobial agent.

Cytotoxic and Anticancer Activity

Some caprolactam-modified analogs of natural products have been synthesized and evaluated for their cytotoxic activity against cancer cell lines.[5] For instance, polyoxometalate-entrapped caprolactam gels have demonstrated cytotoxicity against SCC131 cell lines in a dose- and time-dependent manner.[6] The mechanism is hypothesized to involve destructive interactions with the cell membrane.[6] This provides a rationale for screening this compound for antiproliferative effects against a panel of cancer cell lines.

Central Nervous System (CNS) Activity

The parent compound, ε-caprolactam, is used in the synthesis of several pharmaceutical drugs, including some that act on the central nervous system.[1] The structural similarity of the azepane ring to other CNS-active scaffolds warrants an investigation into the potential neuropharmacological effects of this compound.

Proposed Research Workflow for Investigating Biological Activity

The following is a proposed workflow for a comprehensive investigation into the biological activity of this compound.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Initial Biological Screening cluster_2 Phase 3: In-depth Mechanistic Studies synthesis Synthesis of (R/S)-7-Methylazepan-2-one chiral_sep Chiral Separation of Enantiomers synthesis->chiral_sep analytical Structural & Purity Analysis (NMR, MS, HPLC) chiral_sep->analytical antimicrobial Antimicrobial Assays (MIC/MBC) analytical->antimicrobial cytotoxicity Cytotoxicity Screening (MTT/MTS Assay) analytical->cytotoxicity cns Preliminary CNS Receptor Binding analytical->cns moa Mechanism of Action Studies antimicrobial->moa cytotoxicity->moa pathway Signaling Pathway Analysis moa->pathway in_vivo In Vivo Efficacy Models pathway->in_vivo G cluster_0 Apoptosis Induction compound This compound bax Bax/Bak Activation compound->bax cyto_c Cytochrome c Release bax->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Sources

Literature review on the discovery of substituted azepanones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Substituted Azepanones

Introduction: The Azepanone Scaffold in Modern Chemistry

The azepanone framework, a seven-membered nitrogen-containing heterocyclic ketone, represents a critical structural motif in both industrial and medicinal chemistry. In its simplest form, azepan-2-one, commonly known as ε-caprolactam, is the monomer for Nylon 6, a polymer of immense industrial importance.[1] However, the true versatility of this scaffold is revealed in the realm of drug discovery and development. The incorporation of substituents and stereocenters into the azepanone ring unlocks a vast and conformationally flexible chemical space, enabling the design of molecules with potent and selective biological activities.[1][2]

The seven-membered ring's conformational diversity is often a decisive factor in its bioactivity.[2] This flexibility allows for optimal interactions with complex biological targets, but it also presents a significant synthetic challenge. Consequently, the ability to introduce specific substituents to bias the ring towards a single, bioactive conformation is a cornerstone of effective drug design.[2] Over the decades, the synthetic approaches to substituted azepanones have evolved dramatically, from classical ring-expansion reactions to highly sophisticated modern asymmetric methodologies that provide precise control over stereochemistry.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the discovery and synthesis of substituted azepanones. It delves into the causality behind key experimental choices, details self-validating protocols for foundational and modern reactions, and presents a forward-looking perspective on the future of this privileged scaffold.

Part 1: Foundational Synthetic Strategies via Ring Expansion

The most classical and enduring methods for constructing the azepanone core involve the expansion of a six-membered carbocyclic ring. These reactions, the Beckmann and Schmidt rearrangements, remain fundamental to the field and offer a logical starting point for understanding azepanone synthesis.

The Beckmann Rearrangement

The Beckmann rearrangement is a cornerstone of organic synthesis, providing a reliable pathway from a cyclic ketoxime to a lactam (a cyclic amide).[3][4] The reaction is typically induced by an acid, which catalyzes the transformation of the oxime's hydroxyl group into a good leaving group, initiating a concerted rearrangement.[5][6]

Causality and Mechanistic Insight:

The defining feature of the Beckmann rearrangement is its stereospecificity. The group that is anti-periplanar (trans) to the hydroxyl group on the oxime nitrogen is the one that migrates.[5][7] This principle is the primary determinant of the product's regiochemistry. In the case of a substituted cyclohexanone oxime, two regioisomeric azepanones can be formed. Control over the E/Z geometry of the oxime is therefore paramount for a selective synthesis. While oximes can undergo acid-catalyzed isomerization, allowing for the thermodynamically favored product to form, careful selection of reaction conditions can often favor the kinetic product.[5]

The choice of acid catalyst—ranging from strong Brønsted acids like sulfuric acid and polyphosphoric acid (PPA) to Lewis acids like PCl₅—is critical.[7] The acid's role is to protonate the oxime's hydroxyl, converting it into a much better leaving group (water) and facilitating the subsequent 1,2-shift that forms the key C-N bond of the new lactam.[6]

Diagram: The Beckmann Rearrangement Mechanism

Beckmann_Rearrangement cluster_0 Step 1: Protonation cluster_1 Step 2: Rearrangement & H₂O Loss cluster_2 Step 3: Nucleophilic Attack by H₂O cluster_3 Step 4: Deprotonation & Tautomerization start Cyclohexanone Oxime protonated Protonated Oxime start->protonated + H⁺ nitrilium Nitrilium Ion Intermediate protonated->nitrilium [1,2-shift] - H₂O imidic_acid_protonated Protonated Imidic Acid nitrilium->imidic_acid_protonated + H₂O end_product Azepan-2-one (ε-Caprolactam) imidic_acid_protonated->end_product - H⁺ (Tautomerization)

Caption: Mechanism of the Beckmann rearrangement.

Experimental Protocol: Synthesis of ε-Caprolactam

  • Oxime Formation: In a round-bottom flask equipped with a reflux condenser, dissolve cyclohexanone (1.0 eq) in ethanol. Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Isolation: Allow the mixture to cool to room temperature. Slowly add cold water to precipitate the cyclohexanone oxime. Filter the solid, wash with cold water, and dry under vacuum.

  • Rearrangement: In a separate flask, carefully add concentrated sulfuric acid and cool it in an ice bath. Slowly add the dried cyclohexanone oxime in portions, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 60-80 °C for 15-30 minutes. The viscosity will increase significantly.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with concentrated ammonium hydroxide while cooling. The ε-caprolactam will precipitate.

  • Purification: Filter the crude product, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., petroleum ether) or by vacuum distillation.

The Schmidt Reaction

The Schmidt reaction offers an alternative and powerful method for ring expansion, reacting a ketone directly with hydrazoic acid (HN₃) or an alkyl azide in the presence of a strong acid.[8][9] This reaction is closely related to the Beckmann and Curtius rearrangements.[8]

Causality and Mechanistic Insight:

The reaction begins with the acid-catalyzed activation of the carbonyl group, followed by nucleophilic addition of the azide.[8] This forms an azidohydrin intermediate. Similar to the Beckmann rearrangement, a subsequent rearrangement occurs with the expulsion of dinitrogen gas (N₂), a thermodynamically very stable leaving group.[9] The choice of which alkyl or aryl group migrates is determined by a combination of steric and electronic factors, with the more sterically bulky or electron-donating group generally migrating preferentially. This provides a complementary regiochemical outcome to the Beckmann rearrangement in many cases.[9]

The use of highly concentrated acid is typical, which ensures full protonation of the carbonyl and facilitates the key rearrangement step.[8] A significant advantage of the Schmidt reaction is that it bypasses the need to isolate the oxime intermediate, making it a more direct process.

Diagram: The Schmidt Reaction Mechanism

Schmidt_Reaction cluster_0 Step 1: Carbonyl Activation & Azide Attack cluster_1 Step 2: Dehydration & Rearrangement cluster_2 Step 3: Hydration & Deprotonation ketone Cyclohexanone azidohydrin Azidohydrin Intermediate ketone->azidohydrin + H⁺ + HN₃ nitrilium Nitrilium Ion azidohydrin->nitrilium - H₂O - N₂ [1,2-shift] amide Azepan-2-one nitrilium->amide + H₂O - H⁺

Caption: Mechanism of the Schmidt reaction on a ketone.

Experimental Protocol: Synthesis of a Substituted Azepanone

  • Setup: In a three-necked flask equipped with a dropping funnel and a nitrogen outlet, add the substituted cyclohexanone (1.0 eq) to a solution of concentrated sulfuric acid or trifluoroacetic acid at 0 °C.

  • Azide Addition: While maintaining the low temperature and stirring vigorously, add a solution of sodium azide (1.5 eq) in the same acid dropwise. Caution: Hydrazoic acid is highly toxic and explosive. This reaction must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Reaction: Monitor the evolution of nitrogen gas. After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Carefully pour the reaction mixture onto a slurry of ice and water.

  • Extraction: Neutralize the aqueous solution with a base (e.g., solid NaOH or concentrated NH₄OH) to pH 8-9, keeping the mixture cool. Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude lactam by flash column chromatography.

Part 2: Modern and Asymmetric Synthetic Methods

While classical methods are robust, the demands of modern drug discovery require more sophisticated strategies that allow for precise control over substitution patterns and, most importantly, stereochemistry.

Photochemical Dearomative Ring Expansion

A recent and innovative strategy involves the photochemical dearomative ring expansion of simple nitroarenes.[10] This method provides access to complex and highly functionalized azepanes from readily available starting materials, opening up previously inaccessible areas of chemical space.[10]

Mechanistic Rationale:

The process is mediated by blue light at room temperature and centers on the conversion of an aromatic nitro group into a singlet nitrene.[10] This highly reactive intermediate drives the expansion of the six-membered benzene ring into a seven-membered system. A subsequent hydrogenolysis step reduces the resulting dihydroazepine to the saturated azepane. This two-step process is remarkable for its efficiency and ability to generate molecular complexity rapidly.[10]

Diagram: Dearomative Ring Expansion Workflow

Dearomative_Workflow Nitroarene Substituted Nitroarene Nitrene Singlet Nitrene Intermediate Nitroarene->Nitrene Blue Light (hν) RingExpansion Ring-Expanded Dihydroazepine Nitrene->RingExpansion Rearrangement Azepane Polysubstituted Azepane RingExpansion->Azepane Hydrogenolysis (H₂, Pd/C)

Caption: Workflow for azepane synthesis via dearomatization.

Asymmetric (4+3) Annulation

For the synthesis of chiral azepanones, asymmetric catalysis is the most powerful tool.[11][12] The (4+3) annulation between a donor-acceptor cyclopropane and an azadiene, catalyzed by a chiral Lewis acid, is a premier example of this approach.[13]

Causality in Asymmetric Induction:

The success of this reaction hinges on the formation of a chiral catalyst complex that orchestrates the entire cycloaddition. A common catalytic system is Copper(II) triflate (Cu(OTf)₂) combined with a chiral ligand, such as (S)-CyTox.[13]

  • Ligand Purity: The enantiomeric excess (ee) of the product is directly correlated to the optical purity of the chiral ligand. Using a ligand of high purity is non-negotiable for achieving high enantioselectivity.[13]

  • Catalyst Pre-formation: Stirring the copper salt and the chiral ligand together before adding the substrates is crucial. This allows for the formation of the active, well-defined chiral catalytic species that will control the facial selectivity of the reaction.[13]

  • Solvent and Temperature: Enantioselectivity is often highly sensitive to the reaction environment. Screening different solvents and temperatures is a standard part of optimizing these reactions, as they can influence the geometry and stability of the transition state.[13]

Experimental Protocol: Asymmetric Synthesis of a Chiral Azepanone

  • Catalyst Preparation: In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Cu(OTf)₂ (10 mol%) and the chiral ligand (e.g., (S)-CyTox, 12 mol%). Add activated 3 Å molecular sieves.[13]

  • Solvent Addition: Add anhydrous solvent (e.g., chlorobenzene or a Toluene/DCM mixture) via syringe.[13]

  • Complex Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the chiral catalyst complex.[13]

  • Substrate Addition: In a separate flask, dissolve the donor-acceptor cyclopropane (1.0 eq) and the azadiene (1.2 eq) in the anhydrous solvent.

  • Reaction Initiation: Add the substrate solution to the catalyst mixture. Stir the reaction at the optimized temperature (e.g., room temperature) and monitor its progress by TLC.[13]

  • Work-up: Upon completion, quench the reaction with a saturated solution of NaHCO₃. Extract the product with ethyl acetate (3x).[13]

  • Purification & Analysis: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography. Determine the yield and enantiomeric excess (ee) of the purified azepanone using chiral High-Performance Liquid Chromatography (HPLC).[13]

Table 1: Representative Data for Asymmetric (4+3) Annulation

EntryDonor-Acceptor CyclopropaneAzadieneCatalyst SystemSolventYield (%)ee (%)
1Dimethyl 2-phenylcyclopropane-1,1-dicarboxylateN-Benzylidene-aniline10% Cu(OTf)₂ / 12% (S)-CyToxChlorobenzene8595
2Diethyl 2-furylcyclopropane-1,1-dicarboxylateN-Benzylidene-p-anisidine10% Cu(OTf)₂ / 12% (S)-CyToxToluene/DCM7892
3Dimethyl 2-phenylcyclopropane-1,1-dicarboxylateN-(4-Chlorobenzylidene)-aniline10% Cu(OTf)₂ / 12% (S)-CyToxDichloromethane8188

(Data is representative and based on typical outcomes for this reaction type.)

Part 3: Applications in Drug Discovery

The azepane/azepanone scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates.[14][15] More than 20 azepane-based drugs have received FDA approval for a wide range of diseases.[16]

  • Conformational Constraint: In drug design, introducing conformational constraints can lock a flexible molecule into its bioactive conformation, increasing potency and reducing off-target effects. The azepanone ring serves this purpose well. For example, in a series of cathepsin K inhibitors, the seven-membered ring was found to improve the configurational stability of a key stereocenter and lock the molecule in a conformation that enhanced binding affinity and oral bioavailability.[17]

  • Vectorial Exit: The three-dimensional shape of substituted azepanes allows substituents to project into distinct vectors in space. This is critical for optimizing interactions with specific pockets within a biological target or for attaching linkers in applications like Proteolysis Targeting Chimeras (PROTACs).

  • Metabolic Stability: The saturated heterocyclic core is often more resistant to metabolic degradation compared to more labile structures, which can lead to improved pharmacokinetic profiles.

Table 2: Examples of Bioactive Molecules Containing the Azepane/Azepanone Moiety

Compound NameTarget/Mechanism of ActionTherapeutic Area
Azelastine Histamine H₁ receptor antagonistAllergic rhinitis
Tolazamide Sulfonylurea; stimulates insulin secretionType 2 Diabetes
Balanol ATP-competitive inhibitor of protein kinase CAntitumor (Natural Product Scaffold)
Cathepsin K Inhibitor (e.g., compound 20 from Marquis et al.) Cysteine protease inhibitorOsteoporosis

Conclusion and Future Outlook

The journey of discovering and synthesizing substituted azepanones showcases the elegant evolution of synthetic organic chemistry. From the foundational ring-expansion reactions of Beckmann and Schmidt to the precision of modern asymmetric catalysis and photochemical methods, the toolkit available to chemists has expanded profoundly.

Despite these advances, challenges remain. The development of catalytic, enantioselective methods that can install multiple stereocenters on the azepanone ring in a single step is an ongoing pursuit. Furthermore, the exploration of novel disconnections and ring-forming strategies to access unique substitution patterns continues to be a fertile ground for research. As our understanding of complex biological systems grows, the demand for novel, three-dimensional scaffolds like substituted azepanones will only increase, ensuring that this versatile heterocyclic core remains a central focus of innovation in drug discovery for years to come.

References

  • A Technical Guide to the Discovery and History of Chiral Azepanones. Benchchem.
  • Azepanes in bioactive molecules and drugs containing a trifluoro‐, a difluoro‐ or a perfluoro‐alkyl group. ResearchGate.
  • Application Notes and Protocols: Azepan-3-one in the Synthesis of Bioactive Molecules. Benchchem.
  • C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Life Chemicals.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect.
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  • Azepanone-based inhibitors of human and rat cathepsin K. PubMed.
  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Semantic Scholar.
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  • Synthesis of Highly Substituted Azepanones from 2H-Azirines by a Stepwise Annulation/Ring-Opening Sequence. Sci-Hub.
  • Schmidt reaction. Slideshare.
  • Schmidt Reaction. Chemistry LibreTexts.
  • Schmidt Reaction. Organic Chemistry Portal.
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Enantioselective Synthesis of Chiral 7-Methylazepan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the primary strategies for the enantioselective synthesis of chiral 7-methylazepan-2-one, a valuable building block in medicinal chemistry and drug development. Recognizing the critical role of chirality in determining the biological activity of pharmaceutical agents, this document delves into the intricacies of three principal asymmetric methodologies: Asymmetric Beckmann Rearrangement, Asymmetric Hydrogenation of Unsaturated Precursors, and Enzymatic Kinetic Resolution. Each section offers a detailed exploration of the underlying chemical principles, field-proven insights into experimental design, and step-by-step protocols for key reactions. The guide is intended for researchers, scientists, and professionals in drug development, aiming to provide both a strong theoretical foundation and practical guidance for the synthesis of this important chiral lactam.

Introduction: The Significance of Chiral this compound

The azepan-2-one (ε-caprolactam) scaffold is a prevalent motif in a wide array of biologically active molecules and natural products. The introduction of a stereocenter, such as a methyl group at the 7-position, imparts chirality to the molecule, leading to enantiomers that can exhibit markedly different pharmacological and toxicological profiles. Consequently, the ability to synthesize enantiomerically pure (R)- or (S)-7-methylazepan-2-one is of paramount importance for the development of stereochemically defined pharmaceuticals. This guide will explore the cutting-edge methodologies developed to achieve this synthetic challenge with high efficiency and enantioselectivity.

Strategic Approaches to Enantioselectivity

The synthesis of chiral this compound can be approached through several distinct strategies, each with its own set of advantages and challenges. The choice of a particular route often depends on factors such as the availability of starting materials, desired scale of synthesis, and the required level of enantiopurity. This guide will focus on three core strategies that have shown significant promise in the field of asymmetric synthesis.

Figure 2: Simplified workflow of the asymmetric Beckmann rearrangement.

Experimental Protocol: Synthesis of 2-Methylcyclohexanone Oxime

A necessary precursor for the Beckmann rearrangement is the oxime of 2-methylcyclohexanone. A general and reliable procedure for its synthesis is as follows:

Materials:

  • 2-Methylcyclohexanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or other suitable base

  • Ethanol

  • Water

Procedure:

  • Dissolve hydroxylamine hydrochloride and sodium acetate in water.

  • Add a solution of 2-methylcyclohexanone in ethanol to the aqueous solution.

  • Reflux the mixture for a specified time, monitoring the reaction by TLC or GC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude oxime.

  • The product can be purified by recrystallization or column chromatography.

Protocol: Asymmetric Beckmann Rearrangement with Chiral Phosphoric Acid

This protocol is adapted from the general methodology developed for the asymmetric nitrogen insertion into prochiral cycloalkanones. [1] Materials:

  • 2-Methylcyclohexanone Oxime

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., a BINOL-derived CPA)

  • A suitable nitrogen source and activating agent (as described in the literature, for example, in conjunction with a sulfonyl chloride)

  • Lewis Acid (e.g., Boron trifluoride etherate, BF₃·OEt₂)

  • Anhydrous, non-polar solvent (e.g., Toluene)

Procedure:

  • To a solution of the chiral phosphoric acid catalyst in anhydrous toluene at a specified low temperature (e.g., -20 °C), add the 2-methylcyclohexanone oxime.

  • Introduce the activating agent for the oxime hydroxyl group.

  • Allow the condensation reaction to proceed for a set duration, monitoring for the formation of the activated oxime intermediate.

  • Sequentially add the Lewis acid promoter (e.g., BF₃·OEt₂) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the rearrangement is complete (monitored by TLC or GC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography to yield the enantioenriched this compound.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Table 1: Representative Chiral Phosphoric Acid Catalysts

Catalyst TypeCommon AbbreviationKey Structural Feature
(R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate(R)-TRIPSterically demanding aryl groups
(S)-3,3'-Bis(9-anthryl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate(S)-9-Anthracenyl-TRIPExtended aromatic system

Asymmetric Hydrogenation of Unsaturated Precursors

An alternative and powerful strategy for accessing chiral this compound involves the asymmetric hydrogenation of a prochiral unsaturated precursor, such as a dehydro-7-methylazepan-2-one. This approach relies on the use of a chiral transition metal catalyst to deliver hydrogen across the double bond in a stereocontrolled manner.

Catalyst Systems and Substrate Design

Ruthenium- and Iridium-based catalysts bearing chiral phosphine ligands have demonstrated exceptional performance in the asymmetric hydrogenation of a wide range of unsaturated substrates, including enamides. The success of this strategy hinges on the design and synthesis of a suitable unsaturated azepanone precursor.

G cluster_0 Asymmetric Hydrogenation Workflow A Unsaturated Precursor (Dehydro-7-methylazepan-2-one) D Chiral this compound A->D Hydrogenation B Chiral Metal Catalyst (e.g., Ir-P,N complex) B->D C H2 C->D

Figure 3: Workflow for the asymmetric hydrogenation approach.

Hypothetical Protocol for Asymmetric Hydrogenation

Procedure:

  • Synthesize the unsaturated precursor, dehydro-7-methylazepan-2-one, through an appropriate synthetic route (e.g., olefination or elimination reactions).

  • In a glovebox, charge a pressure-rated vessel with the chiral iridium or ruthenium catalyst and the unsaturated lactam substrate.

  • Add a degassed solvent (e.g., methanol or dichloromethane).

  • Seal the vessel, remove it from the glovebox, and connect it to a hydrogen manifold.

  • Pressurize the vessel with hydrogen gas to the desired pressure.

  • Stir the reaction mixture at a specified temperature for the required duration.

  • After the reaction is complete, carefully vent the hydrogen pressure.

  • Remove the solvent in vacuo and purify the crude product by column chromatography.

  • Determine the enantiomeric excess using chiral HPLC.

Table 2: Common Chiral Ligands for Asymmetric Hydrogenation

Ligand FamilyMetalTypical Substrates
BINAPRuthenium, RhodiumOlefins, Ketones
DuPhosRhodiumEnamides
P,N LigandsIridiumUnfunctionalized Olefins, Imines

Enzymatic Kinetic Resolution

Kinetic resolution is a powerful technique for separating a racemic mixture of a chiral compound into its constituent enantiomers. This method utilizes a chiral catalyst, often an enzyme, that selectively reacts with one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted enantiomer and the product of the reaction.

Lipase-Catalyzed Resolution

Lipases are a class of enzymes that have been widely employed in the kinetic resolution of racemic alcohols, esters, and lactams due to their broad substrate scope and high enantioselectivity. [2]In the context of this compound, a lipase could be used to selectively hydrolyze one enantiomer of a corresponding ester precursor or to selectively acylate one enantiomer of a racemic amino alcohol precursor that can be cyclized to the desired lactam.

Figure 4: Principle of enzymatic kinetic resolution.

General Protocol for Enzymatic Kinetic Resolution

The following is a generalized protocol for the lipase-catalyzed kinetic resolution of a racemic lactam.

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Novozym 435)

  • Acyl donor (e.g., vinyl acetate)

  • Organic solvent (e.g., toluene or MTBE)

Procedure:

  • To a solution of racemic this compound in an organic solvent, add the immobilized lipase.

  • Add the acyl donor to the mixture.

  • Stir the reaction at a controlled temperature (e.g., 40-50 °C) and monitor the conversion and enantiomeric excess of the remaining starting material and the acylated product by chiral GC or HPLC.

  • Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted enantiomer and the product.

  • Filter off the immobilized enzyme (which can often be recycled).

  • Separate the unreacted this compound from the acylated product by column chromatography.

Table 3: Comparison of Synthetic Strategies

StrategyAdvantagesDisadvantages
Asymmetric Beckmann Rearrangement Direct route from a simple precursor, potentially high atom economy.Can require harsh conditions, regioselectivity can be an issue with unsymmetrical ketones.
Asymmetric Hydrogenation High enantioselectivities are often achievable, mild reaction conditions.Requires the synthesis of an unsaturated precursor, catalyst can be expensive.
Enzymatic Kinetic Resolution High enantioselectivity, mild and environmentally friendly conditions.Maximum theoretical yield is 50% for each enantiomer, requires separation of product and unreacted starting material.

Conclusion and Future Outlook

The enantioselective synthesis of chiral this compound remains a topic of significant interest in synthetic organic chemistry. While the asymmetric Beckmann rearrangement using chiral Brønsted acids presents a highly promising and direct approach, further research is needed to optimize this transformation for unsymmetrical substrates like 2-methylcyclohexanone. Asymmetric hydrogenation and enzymatic kinetic resolution offer viable and powerful alternatives, each with its own distinct advantages. The continued development of novel chiral catalysts and biocatalysts will undoubtedly lead to even more efficient and scalable routes to this important chiral building block, further enabling the advancement of stereochemically defined pharmaceuticals.

References

  • Beckmann, E. (1886). Zur Kenntniss der Isonitrosoverbindungen. Berichte der deutschen chemischen Gesellschaft, 19(1), 988-993. Available at: [Link]

  • Akiyama, T., Itoh, J., Yokota, K., & Fuchibe, K. (2004). Enantioselective Mannich-type reaction catalyzed by a chiral Brønsted acid. Angewandte Chemie International Edition, 43(12), 1566-1568. Available at: [Link]

  • Würtz, K., et al. (2023). Synthesis of chiral lactams by asymmetric nitrogen insertion. Chemical Science, 14(4), 867-872. Available at: [Link]

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  • Master Organic Chemistry. Beckmann Rearrangement. Available at: [Link]

  • Mina, C., & Seidel, D. (2017). Asymmetric Brønsted acid catalysis with chiral carboxylic acids. Chemical Society reviews, 46(19), 5873–5887. Available at: [Link]

  • Organic Chemistry Portal. Beckmann Rearrangement. Available at: [Link]

  • Deng, Y., et al. (2003). Application of different catalysts in Beckmann Rearrangement. Journal of Chemical and Pharmaceutical Research, 5(12), 118-124. Available at: [Link]

  • Khan, A. T., & Ali, M. A. (2006). Preparative Synthesis of Cyclohexanone Oxime Esters. Indian Journal of Chemistry - Section B, 45B(10), 2355-2358. Available at: [Link]

  • Wang, Z., & Wong, M. W. (2020). Recent progress in asymmetric rearrangement reactions mediated by chiral Brønsted acids. Organic Chemistry Frontiers, 7(15), 2083-2101. Available at: [Link]

  • Szymański, W., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences, 22(21), 11579. Available at: [Link]

  • Scribd. Beckmann Rearrangement Overview. Available at: [Link]

  • Wulff, W. (2008). New Chiral Brønsted Acids for Asymmetric Synthesis. Grantome. Available at: [Link]

  • Eck, C. P., & Marvel, C. S. (1939). ε-BENZOYLAMINOCAPROIC ACID. Organic Syntheses, 19, 20. Available at: [Link]

  • Al-Smadi, M. (2015). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. International Journal of Chemistry, 7(2). Available at: [Link]

  • Vibzz Lab. (2020, October 8). Cyclohexanone Oxime: Organic Synthesis [Video]. YouTube. Available at: [Link]

  • Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2007). Asymmetric organocatalysis: from biomimetic concepts to applications in asymmetric synthesis. John Wiley & Sons.
  • Ros, A., et al. (2023). Unlocking the Asymmetric Hydrogenation of Tetrasubstituted Acyclic Enones. Angewandte Chemie International Edition, 63(2), e202315754. Available at: [Link]

  • Skolimowski, M., et al. (2022). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Molecules, 27(19), 6610. Available at: [Link]

  • Denmark, S. E. (2013). The Beckmann Rearrangement. Denmark Group Meeting. Available at: [Link]

  • de Miranda, A. S., et al. (2021). The sustainable synthesis of levetiracetam by an enzymatic dynamic kinetic resolution and an ex-cell anodic oxidation. Green Chemistry, 23(13), 4747-4754. Available at: [Link]

  • Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis. Elsevier.
  • Knowles, W. S. (2002). Asymmetric hydrogenations (Nobel lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. Available at: [Link]

  • Di-de-sheng, C., et al. (2018). Asymmetric Hydrogenation of Seven-Membered C=N-containing Heterocycles and Rationalization of the Enantioselectivity. Advanced Synthesis & Catalysis, 360(16), 3045-3053. Available at: [Link]

  • Fráter, G., et al. (1999). The asymmetric hydrogenation of 1,1,4,4,7-pentamethyl-2-methylen-1,2,3,4-tetrahydro-naphthalene, a viable catalytic approach to the synthesis of non-racemic Fixolide (R). Chirality, 11(8), 643-648. Available at: [Link]

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An In-depth Technical Guide to 7-Methylazepan-2-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylazepan-2-one, also known as 7-methylcaprolactam, is a fascinating and important derivative of caprolactam, the monomeric precursor to Nylon-6. While caprolactam itself has found extensive use in the polymer industry, its substituted analogues, such as this compound, are gaining increasing attention in the fields of medicinal chemistry and drug development. The introduction of a methyl group onto the seven-membered lactam ring imparts significant changes to the molecule's physical and chemical properties, influencing its conformational behavior, reactivity, and biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, spectral characterization, and potential applications of this compound, with the aim of equipping researchers and drug development professionals with the knowledge necessary to harness the potential of this versatile molecule.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems, as well as for designing synthetic and analytical protocols.

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms 7-Methylcaprolactam, ε-Methylcaprolactam, Hexahydro-7-methyl-2H-azepin-2-one[2]
CAS Number 1985-48-4[2]
Molecular Formula C₇H₁₃NO[2]
Molecular Weight 127.18 g/mol [1]
Melting Point 49-51 °C[2]
Boiling Point 160-170 °C at 20 Torr[2]
Density 0.93 g/cm³[2]
Refractive Index 1.437[2]
XLogP3 0.8[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Topological Polar Surface Area 29.1 Ų[1]

Synthesis of this compound: The Beckmann Rearrangement

The primary and most efficient method for the synthesis of this compound is the Beckmann rearrangement of 2-methylcyclohexanone oxime.[3][4] This classic organic reaction provides a reliable route to substituted caprolactams.

Reaction Pathway

Beckmann_Rearrangement cluster_0 Step 1: Oximation cluster_1 Step 2: Beckmann Rearrangement 2-Methylcyclohexanone 2-Methylcyclohexanone 2-Methylcyclohexanone_Oxime 2-Methylcyclohexanone Oxime 2-Methylcyclohexanone->2-Methylcyclohexanone_Oxime NH2OH·HCl, NaOAc This compound This compound 2-Methylcyclohexanone_Oxime->this compound Acid Catalyst (e.g., H2SO4)

Caption: Synthetic pathway to this compound via Beckmann Rearrangement.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, based on established procedures for the Beckmann rearrangement.[4][5]

Step 1: Synthesis of 2-Methylcyclohexanone Oxime

  • To a solution of 2-methylcyclohexanone (1.0 eq) in a suitable solvent such as aqueous ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude 2-methylcyclohexanone oxime, which can be used in the next step without further purification.

Step 2: Beckmann Rearrangement to this compound

  • Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as strong acids are used.

  • Slowly add the crude 2-methylcyclohexanone oxime (1.0 eq) to a stirred, cooled (0-5 °C) solution of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Neutralize the acidic solution by the slow addition of a base, such as aqueous sodium hydroxide or ammonia, while maintaining a low temperature with an ice bath.

  • Extract the resulting mixture with an organic solvent (e.g., dichloromethane or chloroform).

  • Wash the combined organic extracts with water and brine, and then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) or by column chromatography on silica gel.

Spectral Characterization

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the azepane ring and the methyl group. The chemical shifts will be influenced by their proximity to the amide functionality.

ProtonExpected Chemical Shift (ppm)Multiplicity
-CH(CH₃)- (H7)3.0 - 3.5m
-NH-6.0 - 7.5br s
-CH₂- (ring)1.5 - 2.5m
-CH₃1.0 - 1.3d
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the seven unique carbon environments in the molecule. The carbonyl carbon will appear significantly downfield.

CarbonExpected Chemical Shift (ppm)
C=O (C2)170 - 180
-CH(CH₃)- (C7)45 - 55
-CH₂- (ring)20 - 40
-CH₃15 - 25
Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the strong absorption bands of the amide functional group.

Functional GroupExpected Absorption (cm⁻¹)Intensity
N-H stretch3200 - 3400Strong, broad
C-H stretch (sp³)2850 - 3000Medium to strong
C=O stretch (amide I)1630 - 1680Strong
N-H bend (amide II)1510 - 1570Medium
Mass Spectrometry

In the mass spectrum of this compound, the molecular ion peak (M⁺) is expected at m/z = 127. The fragmentation pattern will likely involve the characteristic cleavage of the lactam ring. Common fragmentation pathways for amides include α-cleavage to the carbonyl group and the loss of CO.

Fragmentation Workflow:

Mass_Spec_Fragmentation M [C7H13NO]+• (m/z 127) F1 [M - CH3]+ (m/z 112) M->F1 Loss of methyl radical F2 [M - CO]+• (m/z 99) M->F2 Loss of carbon monoxide F3 Ring Cleavage Fragments M->F3

Caption: Predicted mass spectrometry fragmentation of this compound.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the amide functional group. It can undergo a variety of transformations, making it a valuable building block in organic synthesis.

  • N-Alkylation/Acylation: The amide nitrogen can be deprotonated with a strong base and subsequently reacted with electrophiles to introduce various substituents.

  • Hydrolysis: Under acidic or basic conditions, the lactam ring can be hydrolyzed to form the corresponding 7-aminooctanoic acid.

  • Reduction: The amide carbonyl can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride, yielding 7-methylazepane.

The presence of the methyl group can influence the regioselectivity and stereoselectivity of these reactions compared to unsubstituted caprolactam.

In the context of drug development , substituted caprolactams are recognized as privileged scaffolds. They are found in a number of biologically active compounds and approved drugs. The conformational flexibility of the seven-membered ring, combined with the ability to introduce diverse substituents, allows for the fine-tuning of pharmacological properties. While specific applications of this compound are not extensively documented, its structural similarity to other bioactive caprolactam derivatives suggests potential for its use in the development of novel therapeutics, particularly in areas such as:

  • Central Nervous System (CNS) Agents: The caprolactam core is present in several CNS-active drugs.

  • Antimicrobial Agents: Modified lactams have shown promise as antibacterial and antifungal agents.

  • Enzyme Inhibitors: The constrained cyclic structure can be exploited to design potent and selective enzyme inhibitors.

Safety and Handling

This compound is classified as harmful if swallowed or inhaled and causes skin and serious eye irritation.[1] Appropriate safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical entity with a rich profile of physical and chemical properties. Its synthesis via the well-established Beckmann rearrangement makes it readily accessible for further investigation. While detailed spectral data and specific applications are still emerging, the foundational knowledge presented in this guide provides a strong basis for researchers and drug development professionals to explore the potential of this substituted caprolactam. As the demand for novel and diverse molecular scaffolds in medicinal chemistry continues to grow, this compound and its derivatives are poised to play an increasingly important role in the discovery of new therapeutic agents.

References

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An In-depth Technical Guide to the Molecular Structure and Conformation of 7-Methylazepan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methylazepan-2-one, a substituted derivative of ε-caprolactam, presents a compelling case study in the conformational analysis of seven-membered lactam rings. The introduction of a methyl group at the C7 position, adjacent to the nitrogen atom, is predicted to significantly influence the conformational equilibrium of the flexible azepan-2-one ring. This guide synthesizes foundational principles of stereochemistry with data from analogous substituted caprolactam systems to provide a detailed examination of the probable molecular structure and conformational dynamics of this compound. We will explore the favored conformations, the energetic implications of the methyl substituent, and the experimental and computational methodologies crucial for such analyses.

Introduction: The Significance of this compound

This compound, also known as 7-methylcaprolactam, belongs to the family of lactams, which are cyclic amides. The parent compound, ε-caprolactam, is of immense industrial importance as the precursor to Nylon-6[1][2]. Substituted caprolactams are of significant interest in medicinal chemistry and materials science, where the conformation of the seven-membered ring can profoundly impact biological activity and material properties.

The IUPAC name for this compound is this compound, and it is identified by the CAS number 1985-48-4[3][4]. Its molecular formula is C7H13NO[3][4].

Molecular Structure:

  • Core Structure: A seven-membered ring containing six carbon atoms and one nitrogen atom.

  • Functional Group: A lactam (cyclic amide) functional group, with a carbonyl group at C2.

  • Substitution: A methyl group attached to C7.

The presence of the chiral center at C7 means that this compound can exist as two enantiomers: (R)-7-methylazepan-2-one and (S)-7-methylazepan-2-one.

Synthesis of this compound

The primary synthetic route to this compound is through the Beckmann rearrangement of 2-methylcyclohexanone oxime[1][5][6]. This reaction is a classic method for converting an oxime to an amide or lactam.

Reaction Pathway:

The synthesis begins with the formation of the oxime from 2-methylcyclohexanone and hydroxylamine. The subsequent rearrangement is typically catalyzed by a strong acid, such as sulfuric acid or polyphosphoric acid[1][2][6].

G cluster_0 Oxime Formation cluster_1 Beckmann Rearrangement 2-Methylcyclohexanone 2-Methylcyclohexanone 2-Methylcyclohexanone_Oxime 2-Methylcyclohexanone Oxime 2-Methylcyclohexanone->2-Methylcyclohexanone_Oxime + NH2OH This compound This compound 2-Methylcyclohexanone_Oxime->this compound Acid Catalyst (e.g., H2SO4)

Figure 1: Synthesis of this compound via Beckmann Rearrangement.

The stereospecificity of the Beckmann rearrangement is a key consideration. The group anti-periplanar to the hydroxyl group on the oxime nitrogen is the one that migrates[1][6]. For the oxime of 2-methylcyclohexanone, two geometric isomers (E and Z) are possible, which can lead to the formation of either this compound or 3-methylazepan-2-one. Reaction conditions can be optimized to favor the desired isomer.

Conformational Landscape of the Azepan-2-one Ring

The seven-membered ring of azepan-2-one is conformationally flexible. The parent ε-caprolactam ring is known to exist predominantly in a chair conformation, which is more stable than the alternative boat conformations. The energy barrier for the inversion of the most stable chair conformation of caprolactam has been calculated to be approximately 10.5 kcal/mol.

The introduction of a methyl group at the C7 position is expected to influence this conformational equilibrium. The two primary chair conformations for this compound would place the methyl group in either an axial or an equatorial position.

G cluster_chair Chair Conformations cluster_boat Boat Conformations (Higher Energy) Axial Axial Methyl Equatorial Equatorial Methyl Axial->Equatorial Ring Inversion Boat1 Boat-1 Equatorial->Boat1 Transition States Boat2 Boat-2 Boat1->Boat2

Figure 2: Conformational possibilities for this compound.

Based on extensive studies of substituted cyclohexanes and related heterocyclic systems, it is strongly predicted that the conformer with the equatorial methyl group will be thermodynamically more stable . This preference is due to the avoidance of steric hindrance, specifically 1,3-diaxial interactions, that would occur if the bulky methyl group were in the axial position.

Methodologies for Conformational Analysis

A multi-faceted approach combining experimental and computational techniques is essential for a thorough conformational analysis of this compound.

Computational Chemistry

Computational modeling provides a powerful tool for predicting the relative energies of different conformers and the energy barriers between them.

Workflow for Computational Conformational Analysis:

G start Initial 3D Structure Generation crest Conformational Search (e.g., CREST) start->crest dft_opt Geometry Optimization (DFT - e.g., B3LYP/6-31G*) crest->dft_opt energy_calc Single-Point Energy Calculation (Higher Level of Theory) dft_opt->energy_calc boltzmann Boltzmann Averaging of Properties energy_calc->boltzmann nmr_pred Prediction of NMR Parameters boltzmann->nmr_pred end Comparison with Experimental Data nmr_pred->end

Figure 3: A typical workflow for computational conformational analysis.

Step-by-Step Protocol:

  • Initial Structure Generation: A 3D model of this compound is generated.

  • Conformational Search: A systematic or stochastic search for low-energy conformers is performed. Tools like CREST (Conformer-Rotamer Ensemble Sampling Tool) are highly effective for this.

  • Geometry Optimization: The identified conformers are optimized using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G* basis set. This step refines the molecular geometry of each conformer to a local energy minimum.

  • Energy Calculation: More accurate single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set to refine the relative energies of the conformers.

  • Boltzmann Averaging: The relative populations of the conformers at a given temperature are calculated using the Boltzmann distribution. This allows for the calculation of averaged properties that can be compared with experimental data.

  • Prediction of Spectroscopic Data: NMR chemical shifts and coupling constants for each conformer can be calculated and then Boltzmann-averaged for comparison with experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for conformational analysis in solution.

Key NMR Experiments and Their Rationale:

Experiment Purpose Expected Outcome for this compound
¹H NMR Provides information on the chemical environment of protons.The chemical shifts and coupling constants of the ring protons will differ between the axial and equatorial conformers.
¹³C NMR Provides information on the carbon skeleton.The chemical shifts of the ring carbons will be sensitive to the conformation.
COSY Correlates coupled protons.Helps in the assignment of the proton signals of the ring system.
NOESY/ROESY Identifies protons that are close in space.Crucial for differentiating between axial and equatorial positions. For the equatorial conformer, NOEs would be expected between the methyl protons and the equatorial protons on adjacent carbons. For the axial conformer, NOEs would be expected between the methyl protons and the other axial protons on the ring.

Step-by-Step Protocol for NMR-Based Conformational Analysis:

  • Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire a suite of NMR spectra, including ¹H, ¹³C, COSY, and NOESY/ROESY.

  • Spectral Assignment: Use the COSY and heteronuclear correlation spectra (HSQC, HMBC) to assign all proton and carbon signals.

  • Coupling Constant Analysis: Analyze the ³J(H,H) coupling constants. The magnitude of these couplings is dependent on the dihedral angle between the coupled protons, which is a function of the ring conformation.

  • NOE Analysis: Analyze the NOESY/ROESY spectrum to identify through-space interactions. The presence of specific NOEs will provide direct evidence for the preferred conformation. For instance, a strong NOE between the methyl group protons and axial protons at C3 and C5 would indicate an axial methyl group, while its absence and the presence of NOEs to equatorial protons would suggest an equatorial methyl group.

X-ray Crystallography

X-ray crystallography provides the definitive solid-state structure of a molecule, offering a high-resolution snapshot of a single conformer.

Step-by-Step Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of this compound of suitable quality (typically >0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a single crystal on a diffractometer and expose it to a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined, and an initial electron density map is calculated. An atomic model is built into the electron density and refined to best fit the experimental data.

The resulting crystal structure will reveal the precise bond lengths, bond angles, and torsion angles of the this compound molecule in the solid state, confirming which conformer is present in the crystal lattice.

Predicted Conformational Preference of this compound

Therefore, it is highly probable that the chair conformation with the C7-methyl group in the equatorial position is the most stable conformer of this compound in both solution and the solid state.

Implications for Drug Development and Materials Science

The conformational preference of this compound and its derivatives is critical in drug design. The three-dimensional shape of a molecule dictates its ability to bind to biological targets such as enzymes and receptors. An understanding of the dominant conformation and the energy required for conformational changes is essential for structure-activity relationship (SAR) studies.

In materials science, the conformation of substituted caprolactams can influence the properties of polymers derived from them. The orientation of substituent groups can affect chain packing, crystallinity, and ultimately, the mechanical and thermal properties of the resulting material.

Conclusion

This compound serves as an excellent model for understanding the conformational intricacies of substituted seven-membered lactam rings. Based on established principles and data from closely related analogues, the azepan-2-one ring is predicted to adopt a chair conformation, with the C7-methyl group strongly favoring the equatorial position to minimize steric strain. A comprehensive analysis of this molecule requires a synergistic approach, employing computational chemistry to map the potential energy surface and predict spectroscopic properties, NMR spectroscopy to determine the solution-state conformation, and X-ray crystallography to definitively establish the solid-state structure. The insights gained from such studies are invaluable for advancing the rational design of novel pharmaceuticals and materials.

References

  • Beckmann, E. (1886). Zur Kenntniss der Isonitrosoverbindungen. Berichte der deutschen chemischen Gesellschaft, 19(1), 988-993. [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Denmark, S. E. (2013). The Beckmann Rearrangement. University of Illinois Urbana-Champaign.
  • PubChem. (n.d.). 7-Methylcaprolactam. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectroscopic data of compounds 7-12. Retrieved from [Link]

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Identifying Novel Therapeutic Targets for 7-Methylazepan-2-one: A Strategic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methylazepan-2-one, a derivative of caprolactam, represents a novel chemical entity with unexplored therapeutic potential. While the parent caprolactam scaffold is a known constituent in various biologically active compounds, the specific biological activities and molecular targets of this compound remain uncharacterized. This in-depth technical guide provides a comprehensive, multi-pronged strategy for the identification and validation of novel therapeutic targets for this compound. By integrating computational prediction, phenotypic screening, and state-of-the-art experimental target deconvolution techniques, this guide offers a robust framework for researchers and drug development professionals to systematically explore the therapeutic landscape of this compound. The methodologies detailed herein are designed to be self-validating, ensuring a high degree of scientific rigor and reproducibility.

Introduction to this compound: An Unexplored Scaffold

This compound, also known as 7-methylcaprolactam, is a seven-membered cyclic amide with the chemical formula C₇H₁₃NO.[1] Its structure is based on the caprolactam ring, a key monomer in the production of Nylon-6 and a versatile scaffold in medicinal chemistry.[2][3] Derivatives of caprolactam have been investigated for a range of biological activities, including anticonvulsant and anticancer properties, and have shown affinity for domains such as the Src-SH2 domain.[2][4]

Despite the established utility of the caprolactam scaffold, this compound itself remains a largely uninvestigated molecule in the context of therapeutic applications. Its specific biological functions and molecular targets are not yet elucidated. This guide, therefore, presents a strategic workflow to systematically identify and validate the therapeutic targets of this novel compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1985-48-4[1]
Molecular Formula C₇H₁₃NO[1]
Molecular Weight 127.18 g/mol [5]
Appearance Clear colorless to pale yellow liquid[6]
Boiling Point 160-170 °C @ 20 Torr[1]
Melting Point 49-51 °C[1]
Solubility Miscible with ethanol and acetone, limited water solubility[6]

A Multi-Pronged Approach to Target Identification

The identification of novel therapeutic targets for a new chemical entity like this compound necessitates a multi-faceted approach that combines computational and experimental methodologies. This strategy allows for the generation of initial hypotheses, followed by rigorous experimental validation.

Caption: A multi-phase workflow for novel therapeutic target identification.

Phase 1: In Silico Target Prediction - Generating Initial Hypotheses

Before embarking on extensive experimental work, computational approaches can provide valuable, cost-effective insights into the potential biological targets of this compound.[7][8][9] These in silico methods leverage large databases of known drug-target interactions to predict targets for novel compounds.[10][11]

Ligand-Based (Similarity-Based) Approaches

This method is predicated on the principle that structurally similar molecules are likely to have similar biological activities.[10] By comparing the structure of this compound to databases of compounds with known targets, we can generate a preliminary list of potential targets.

Experimental Protocol: Similarity-Based Target Prediction

  • Compound Representation: Convert the 2D structure of this compound into a simplified molecular representation, such as a molecular fingerprint (e.g., Morgan fingerprints).

  • Database Selection: Utilize large-scale chemogenomic databases such as ChEMBL, PubChem, and DrugBank.

  • Similarity Search: Employ a similarity metric, such as the Tanimoto coefficient, to screen the selected databases for compounds structurally similar to this compound.

  • Target Annotation: Retrieve the known biological targets of the most structurally similar compounds identified in the search.

  • Target Prioritization: Rank the potential targets based on the frequency of their appearance and the degree of similarity of the corresponding ligands to this compound.

Structure-Based (Reverse Docking) Approaches

If a high-quality 3D structure of this compound can be generated, reverse docking can be employed. This method involves docking the compound into the binding sites of a large number of known protein structures to predict potential binding partners.[12]

Experimental Protocol: Reverse Docking Target Prediction

  • 3D Structure Generation: Generate a low-energy 3D conformation of this compound using computational chemistry software (e.g., Schrödinger Maestro, MOE).

  • Target Database Selection: Select a library of 3D protein structures, such as the Protein Data Bank (PDB), focusing on druggable protein families (e.g., kinases, GPCRs, proteases).

  • Docking Simulation: Utilize a docking program (e.g., AutoDock, GOLD, Glide) to systematically dock this compound into the binding sites of the selected protein structures.

  • Scoring and Ranking: Score the resulting protein-ligand poses based on their predicted binding affinity. Rank the proteins to identify the most likely targets.

  • Filtering and Analysis: Filter the results based on biological relevance and cross-reference with data from ligand-based approaches to refine the list of potential targets.

Table 2: Hypothetical In Silico Target Prediction Results

Prediction MethodPredicted Target ClassRepresentative Predicted TargetsConfidence Score
Similarity-Based KinasesJanus Kinase 3 (JAK3), Src Family KinasesHigh
Similarity-Based Ion ChannelsVoltage-gated sodium channelsMedium
Reverse Docking KinasesJanus Kinase 3 (JAK3), p38 MAPKHigh
Reverse Docking ProteasesCathepsin SLow

Phase 2: In Vitro Phenotypic Screening - Uncovering Biological Effects

Phenotypic screening involves testing a compound across a variety of cell-based assays to identify any observable effects, or phenotypes, without a preconceived notion of its target. This approach is invaluable for discovering unexpected biological activities.

Caption: Workflow for in vitro phenotypic screening.

Experimental Protocol: Cancer Cell Line Proliferation Assay

  • Cell Line Selection: Choose a panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon).

  • Cell Plating: Seed the cells in 96-well or 384-well microplates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels.

  • Data Analysis: Plot the cell viability data against the compound concentration and fit a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Phase 3: Experimental Target Deconvolution - Pinpointing Direct Molecular Targets

Once a biological effect has been identified through phenotypic screening, the next crucial step is to determine the direct molecular target(s) of this compound. This section details two powerful and complementary approaches: affinity-based proteomics and CRISPR-Cas9 genetic screening.

Affinity-Based Proteomics

This technique involves immobilizing a derivative of the compound of interest on a solid support to "fish" for its binding partners from a cell lysate.[13][14] The captured proteins are then identified using mass spectrometry.[15][16]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and a reactive group (e.g., an alkyne or azide for click chemistry) for immobilization, while aiming to preserve its biological activity.

  • Immobilization: Covalently attach the synthesized probe to a solid support, such as sepharose beads.

  • Cell Lysate Preparation: Prepare a native protein lysate from the "hit" cell line identified in the phenotypic screen.

  • Affinity Pulldown: Incubate the cell lysate with the compound-immobilized beads. As a negative control, incubate the lysate with beads that have not been functionalized with the compound.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Mass Spectrometry: Digest the eluted proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins that are significantly enriched in the compound-treated sample compared to the control. These are the candidate targets.[17]

CRISPR-Cas9 Genetic Screening

CRISPR-Cas9 technology can be used in genome-wide screens to identify genes that, when knocked out, alter a cell's sensitivity to a compound.[18][19][20][21] This can reveal the target protein or pathway of the compound.[22]

Experimental Protocol: CRISPR-Cas9 Knockout Screen

  • Library Transduction: Introduce a genome-wide CRISPR knockout library into a population of Cas9-expressing cells from the "hit" cell line.

  • Compound Treatment: Treat the cell population with this compound at a concentration that causes partial growth inhibition (e.g., IC₃₀). Maintain an untreated control population.

  • Cell Proliferation: Allow the cells to proliferate for a sufficient number of population doublings.

  • Genomic DNA Extraction: Extract genomic DNA from both the treated and untreated cell populations.

  • sgRNA Sequencing: Amplify the sgRNA-encoding regions from the genomic DNA and sequence them using next-generation sequencing.

  • Data Analysis: Compare the sgRNA abundance between the treated and untreated populations. sgRNAs that are depleted in the treated population target genes whose knockout confers sensitivity to the compound (potential targets or essential pathway components). sgRNAs that are enriched in the treated population target genes whose knockout confers resistance (potential direct targets).

Phase 4: Target Validation - Confirming Biological Relevance

The final and most critical phase is the validation of the candidate targets identified in the previous steps. This involves demonstrating that the engagement of the target by this compound is responsible for the observed biological effect.

Table 3: Target Validation Methodologies

Validation MethodPrincipleExample Experiment
Target Knockdown/Knockout Reducing or eliminating the expression of the target protein should phenocopy or alter the effect of the compound.Use siRNA or CRISPR to knockout the candidate target gene and assess the cell's response to this compound.
Direct Binding Assays Directly measuring the binding affinity of the compound to the purified target protein.Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes a protein against thermal denaturation.Treat cells with the compound, heat them to various temperatures, and quantify the amount of soluble target protein remaining.
Enzymatic/Functional Assays If the target is an enzyme, test the compound's ability to inhibit or activate its activity in a purified system.For a kinase target, perform an in vitro kinase assay with and without the compound.

Conclusion

The identification of novel therapeutic targets for a new chemical entity like this compound is a complex but achievable endeavor. By following the systematic, multi-pronged approach outlined in this guide—from in silico prediction to phenotypic screening, experimental target deconvolution, and rigorous validation—researchers and drug development professionals can effectively navigate the path to uncovering the therapeutic potential of this and other novel compounds. The integration of these advanced methodologies provides a robust framework for modern drug discovery, ultimately accelerating the development of new and effective therapies.

References

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Methodological & Application

Application Notes and Protocols for 7-Methylazepan-2-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Significance of Substituted Polyamides and the Role of 7-Methylazepan-2-one

The field of polymer chemistry is in a continuous pursuit of novel materials with tailored properties for advanced applications, ranging from biomedical devices to high-performance engineering plastics. Polyamides, a class of polymers characterized by repeating amide linkages, form the cornerstone of this endeavor. While nylon 6, derived from the ring-opening polymerization of ε-caprolactam, is a ubiquitous commodity polymer, the introduction of substituents onto the lactam ring offers a powerful strategy to modulate the physicochemical properties of the resulting polyamides.

This compound, a methylated derivative of ε-caprolactam, is an exemplary "designer lactam monomer" that enables the synthesis of polyamides with modified characteristics.[1] The presence of a methyl group on the seven-membered ring can influence the polymer's crystallinity, solubility, thermal properties, and biocompatibility. These modifications can lead to materials with enhanced processability, tailored degradation profiles, and unique mechanical strengths, making them highly attractive for specialized applications in drug delivery, tissue engineering, and advanced composites.

This document serves as a comprehensive technical guide for the utilization of this compound in organic synthesis, with a primary focus on its polymerization via anionic ring-opening polymerization (AROP). We will delve into the mechanistic underpinnings of this process, provide detailed, field-proven protocols, and discuss the critical parameters that govern the synthesis of poly(this compound).

I. Mechanistic Insights: Anionic Ring-Opening Polymerization (AROP) of Lactams

Anionic ring-opening polymerization is the most prevalent and efficient method for the polymerization of lactams.[2] The process is characterized by a chain-growth mechanism initiated by a strong, non-nucleophilic base and an activator (co-initiator). A fundamental understanding of the mechanism is crucial for controlling the polymerization and achieving desired polymer characteristics.

The AROP of lactams, including this compound, proceeds through a series of well-defined steps:

  • Initiation: A strong base, such as an alkali metal hydride or an organometallic compound, deprotonates a lactam monomer to form a lactam anion. This anion itself is a weak initiator.

  • Activation: An activator, typically an N-acyl lactam, is introduced. The lactam anion then attacks the electrophilic carbonyl carbon of the activator, opening the ring and forming a linear amide with a terminal N-acyl lactam group. This N-acyl lactam is the true propagating species.

  • Propagation: The propagation proceeds via the nucleophilic attack of a lactam anion on the endocyclic carbonyl group of the N-acyl lactam at the growing polymer chain end. This regenerates the N-acyl lactam functionality at the new chain end, allowing for the sequential addition of monomer units.

The causality behind the choice of a strong, non-nucleophilic base is to ensure efficient deprotonation of the lactam without competing nucleophilic attack on the monomer. The activator is essential for a rapid and controlled polymerization at lower temperatures.

AROP_Mechanism cluster_initiation Initiation cluster_activation Activation cluster_propagation Propagation Lactam_Monomer This compound Lactam_Anion Lactam Anion Lactam_Monomer->Lactam_Anion Base Strong Base (e.g., NaH) Base->Lactam_Anion Deprotonation Lactam_Anion_2 Lactam Anion Lactam_Anion->Lactam_Anion_2 Activator N-Acyl Lactam Propagating_Species N-Acyl Lactam Propagating Species Activator->Propagating_Species Propagating_Species_2 Propagating Species Propagating_Species->Propagating_Species_2 Lactam_Anion_2->Propagating_Species Nucleophilic Attack Monomer_Pool Monomer Pool Growing_Chain Growing Polymer Chain Monomer_Pool->Growing_Chain Propagating_Species_2->Growing_Chain Monomer Addition Polymerization_Workflow Start Start: Dried Monomer & Anhydrous Solvent Initiator_Addition Add Initiator (NaH) Form Lactam Anion Start->Initiator_Addition Heating Heat to 130-150 °C Initiator_Addition->Heating Activator_Injection Inject Activator (N-Acetyl-ε-caprolactam) Heating->Activator_Injection Polymerization Polymerization (1-2 hours) Activator_Injection->Polymerization Cooling Cool to Room Temperature Polymerization->Cooling Isolation Isolate Polymer (Filtration) Cooling->Isolation Washing Wash with Non-solvent Isolation->Washing Drying Dry under Vacuum Washing->Drying End End: Poly(this compound) Drying->End

Sources

Application and Polymerization Protocols for 7-Methylazepan-2-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Exploring Beyond Conventional Polyamides

The field of polymer chemistry is in a continuous quest for novel monomers that can impart unique properties to resulting materials. While polyamides, particularly Nylon 6 derived from ε-caprolactam, are cornerstones of the polymer industry, the introduction of substituents onto the lactam ring offers a promising avenue for tailoring polymer characteristics. 7-Methylazepan-2-one, a C-substituted derivative of ε-caprolactam, stands as a monomer of significant interest for researchers, scientists, and drug development professionals. The presence of a methyl group at the 7-position is anticipated to influence the polymerization kinetics, as well as the thermal, mechanical, and solubility properties of the resulting polyamide, potentially opening doors to new applications in specialty engineering plastics, biomedical devices, and drug delivery systems.

This technical guide provides a comprehensive overview of the application of this compound as a monomer in polymerization. It is designed to move beyond a rigid template, offering in-depth scientific insights and adaptable protocols for the synthesis of poly(this compound). We will delve into the primary methods of ring-opening polymerization (ROP)—anionic, cationic, and hydrolytic—and discuss the anticipated effects of the methyl substituent on each.

The Influence of the C7-Methyl Group: A Mechanistic Perspective

The introduction of a methyl group at the C7 position of the azepan-2-one ring is expected to have a significant impact on its polymerizability compared to the unsubstituted ε-caprolactam. This influence is primarily attributed to steric hindrance. In ring-opening polymerization, the lactam ring is attacked by an initiating species, leading to ring cleavage and subsequent propagation. The methyl group, being an electron-donating alkyl group, can sterically hinder the approach of the initiator and the propagating chain end to the carbonyl group of the monomer. This steric hindrance is a critical factor that is predicted to decrease the overall rate of polymerization.[1] Consequently, reaction conditions may need to be adjusted to achieve efficient polymerization. For instance, higher temperatures, longer reaction times, or more potent catalytic systems might be necessary to overcome the increased activation energy for polymerization.

Furthermore, the methyl group will be incorporated as a pendant group along the polyamide backbone. This will disrupt the regular, linear structure found in Nylon 6, leading to a decrease in chain packing and crystallinity. This, in turn, is expected to alter the material's properties, potentially resulting in a lower melting point, increased solubility in organic solvents, and modified mechanical properties such as reduced tensile strength but increased flexibility.

Polymerization Methodologies: Protocols and Considerations

The ring-opening polymerization of lactams can be achieved through several mechanisms.[2][3] The choice of method will significantly impact the characteristics of the resulting polymer.

Anionic Ring-Opening Polymerization (AROP): The Workhorse of Polyamide Synthesis

Anionic ROP is a widely used and highly efficient method for the polymerization of lactams, known for its rapid reaction rates and the ability to produce high molecular weight polymers.[2][3] The mechanism involves the use of a strong base as a catalyst and an N-acyllactam as an initiator.

AROP_Mechanism

Materials:

  • This compound (monomer)

  • Sodium hydride (NaH) or other strong base (catalyst)

  • N-Acetyl-ε-caprolactam or other N-acyllactam (initiator)

  • Anhydrous toluene or other suitable solvent

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Monomer Purification: Dry the this compound monomer under vacuum at a temperature slightly above its melting point to remove any traces of water, which can inhibit the polymerization.

  • Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen/argon inlet.

  • Catalyst Preparation: Under a positive pressure of inert gas, carefully add the required amount of sodium hydride to anhydrous toluene in the reaction flask.

  • Lactam Anion Formation: Slowly add the purified this compound to the sodium hydride suspension at room temperature. The mixture is then heated to 60-80°C to facilitate the formation of the sodium salt of the lactam (the lactam anion).

  • Initiation: Once the lactam anion is formed, add the N-acyllactam initiator to the reaction mixture.

  • Polymerization: Raise the temperature to the desired polymerization temperature (typically between 150°C and 250°C). The polymerization is usually rapid and is accompanied by an increase in viscosity.

  • Termination and Isolation: After the desired reaction time, cool the mixture and terminate the polymerization by adding a proton source (e.g., water or acetic acid). The polymer can then be isolated by precipitation in a non-solvent (e.g., water or methanol), followed by filtration and drying under vacuum.

Anticipated Adjustments for this compound:

  • Higher Catalyst/Initiator Concentration: Due to the expected lower reactivity, a higher concentration of both catalyst and initiator may be required to achieve a reasonable polymerization rate.

  • Elevated Polymerization Temperature: A higher temperature will likely be necessary to overcome the steric hindrance of the methyl group.

  • Longer Reaction Time: The time to reach high conversion is expected to be longer compared to ε-caprolactam.

Cationic Ring-Opening Polymerization (CROP): An Alternative Route

Cationic ROP of lactams is typically initiated by strong acids or Lewis acids. While generally less common for lactam polymerization than AROP due to side reactions and lower molecular weights, it presents an alternative synthetic route.

CROP_Mechanism

Materials:

  • This compound (monomer)

  • A strong protonic acid (e.g., trifluoromethanesulfonic acid) or a Lewis acid (e.g., BF₃·OEt₂) (initiator)

  • Anhydrous solvent (e.g., dichloromethane or nitrobenzene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Monomer and Solvent Purification: Ensure both the monomer and the solvent are rigorously dried to prevent premature termination of the cationic polymerization.

  • Reactor Setup: Use a similar flame-dried glass setup as for the anionic polymerization.

  • Reaction Mixture: Dissolve the purified this compound in the anhydrous solvent in the reaction flask under an inert atmosphere.

  • Initiation: Cool the solution to the desired temperature (often sub-ambient to control the reaction) and add the cationic initiator dropwise.

  • Polymerization: Maintain the reaction at the chosen temperature. Monitor the progress of the polymerization by observing the increase in viscosity.

  • Termination and Isolation: Terminate the reaction by adding a nucleophile such as water, methanol, or ammonia. The polymer is then isolated by precipitation, filtration, and drying.

Anticipated Adjustments for this compound:

  • Careful Initiator Selection: The choice of initiator will be crucial, as the stability of the propagating cationic species will be influenced by the methyl group.

  • Temperature Control: Precise temperature control will be necessary to minimize side reactions, which can be more prevalent in cationic polymerizations.

Hydrolytic Polymerization: The Industrial Standard for Nylon 6

Hydrolytic polymerization is the classical method for the industrial production of Nylon 6. It involves heating the lactam in the presence of water, which acts as the initiator. This process is typically slower than AROP and requires higher temperatures and pressures.

Hydrolytic_Polymerization

Materials:

  • This compound (monomer)

  • Deionized water

  • Optional: a chain regulator such as acetic acid

Procedure:

  • Reactor Charging: Charge the this compound and a specific amount of water (typically 5-10 wt%) into a high-pressure autoclave.

  • Heating and Pressurization: Heat the reactor to a high temperature (e.g., 250-280°C). The pressure will rise due to the presence of water vapor.

  • Polymerization: Maintain the reaction at this temperature and pressure for several hours. The initial hydrolysis of the lactam forms aminocaproic acid, which then undergoes polycondensation.

  • Venting and Finishing: Gradually reduce the pressure to remove water and drive the equilibrium towards polymer formation.

  • Extrusion and Isolation: Extrude the molten polymer from the reactor, cool it, and pelletize it.

Anticipated Adjustments for this compound:

  • Longer Reaction Times: The overall slower polymerization rate will likely necessitate significantly longer reaction times to achieve high molecular weights.

  • Optimization of Water Content: The initial water concentration may need to be optimized to control the molecular weight of the resulting polymer.

Data Summary and Expected Properties

The following table summarizes the anticipated differences in polymerization conditions and resulting polymer properties for this compound compared to ε-caprolactam.

Parameterε-Caprolactam (Nylon 6)This compound (Predicted)Rationale for Difference
Polymerization Rate HighLowerSteric hindrance from the C7-methyl group.
Optimal Temp. (AROP) 150-250°CLikely higherTo overcome increased activation energy.
Crystallinity Semi-crystallineLower / AmorphousDisruption of chain packing by pendant methyl groups.
Melting Point (Tm) ~220°CLowerReduced crystallinity.
Glass Transition (Tg) ~50°CPotentially higherReduced chain mobility due to pendant groups.
Solubility Limited to strong acidsIncreased in organic solventsLess ordered structure.
Tensile Strength HighLowerReduced intermolecular hydrogen bonding and crystallinity.
Flexibility ModerateHigherReduced crystallinity.

Conclusion and Future Outlook

This compound presents a compelling opportunity for the development of novel polyamides with tailored properties. While its polymerization is anticipated to be more challenging than that of ε-caprolactam due to steric effects, the resulting polymers hold the promise of enhanced solubility, lower melting points, and increased flexibility. The protocols and mechanistic insights provided in this guide are intended to serve as a foundational resource for researchers venturing into the synthesis and characterization of poly(this compound). Further experimental work is necessary to fully elucidate the structure-property relationships of this intriguing polymer and to unlock its full potential in advanced material applications.

References

  • Barrows, F. H. (2002). Polyamides. In Encyclopedia of Polymer Science and Technology. John Wiley & Sons, Inc.
  • Ricco, L., & L-C. (2018). Ring-Opening Polymerization of Lactams. In Comprehensive Polymer Science, Second Edition (Vol. 4, pp. 499-528). Elsevier.
  • Odian, G. (2004).
  • Brunelle, D. J. (Ed.). (2012). Ring-Opening Polymerization.
  • Gele, K., & K. (2022). Beyond nylon 6: polyamides via ring opening polymerization of designer lactam monomers for biomedical applications. Chemical Society Reviews, 51(17), 7321-7345. [Link]

Sources

The Untapped Potential of 7-Methylazepan-2-one Derivatives in Catalysis: A Research Initiation Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a New Course in Organocatalysis

In the ever-expanding landscape of fine chemical synthesis, the quest for novel, efficient, and stereoselective catalysts is paramount. While scaffolds such as proline, cinchona alkaloids, and imidazolidinones have been extensively developed and have proven their mettle in a myriad of asymmetric transformations, the vast chemical space of potential organocatalysts remains largely unexplored. This guide ventures into one such uncharted territory: the catalytic applications of 7-methylazepan-2-one derivatives.

A thorough review of the current scientific literature reveals a conspicuous absence of studies detailing the use of this compound and its chiral derivatives as organocatalysts in fine chemical synthesis. This scarcity of data, however, should not be mistaken for a lack of potential. The inherent structural features of the azepan-2-one (caprolactam) ring, particularly when functionalized, present intriguing possibilities for catalyst design. The seven-membered ring offers a flexible yet constrained backbone, which, when appropriately substituted with a chiral methyl group and other functionalities, could create a well-defined chiral pocket to effectively control the stereochemical outcome of a reaction.

This document, therefore, is structured not as a retrospective of established applications, but as a forward-looking research initiation guide. It is designed for the intrepid researcher poised at the frontier of catalyst discovery. Herein, we will lay a foundational framework for exploring the catalytic prowess of this compound derivatives. We will draw upon established principles of organocatalysis to propose plausible reaction mechanisms, outline general synthetic strategies for accessing novel chiral catalysts based on this scaffold, and provide detailed, robust protocols for screening their efficacy in key C-C bond-forming reactions. This is a call to exploration, a roadmap for pioneering a new class of organocatalysts.

The Conceptual Framework: Why this compound?

The potential of this compound as a catalytic scaffold can be inferred from the success of other cyclic amine and amide-based organocatalysts. The fundamental hypothesis rests on the ability of the secondary amine, once liberated from the lactam or integrated into a more complex structure, to participate in enamine or iminium ion catalysis.

The 7-methyl group provides a crucial stereogenic center. Its position alpha to the nitrogen atom can effectively influence the facial selectivity of reactions involving substrates bound to the catalyst. Furthermore, the caprolactam ring can be synthetically modified at various positions to introduce additional functional groups that can act as hydrogen-bond donors, Lewis bases, or steric modulators, leading to bifunctional catalysts with enhanced activity and selectivity.

Proposed Catalytic Cycles:

Based on well-established mechanisms in organocatalysis, we can postulate how chiral this compound derivatives might operate in classic asymmetric transformations.

A. Enamine Catalysis in Asymmetric Aldol Reactions:

A chiral this compound derivative, featuring a secondary amine, could react with a ketone to form a chiral enamine intermediate. This enamine would then attack an aldehyde, with the stereochemistry of the resulting β-hydroxy ketone being dictated by the chiral environment of the catalyst.

G Proposed Enamine Catalytic Cycle Catalyst Catalyst Enamine Enamine Catalyst->Enamine + Ketone - H2O Ketone Ketone Iminium_Adduct Iminium Adduct Enamine->Iminium_Adduct + Aldehyde Aldehyde Aldehyde Aldol_Product β-Hydroxy Ketone Iminium_Adduct->Aldol_Product + H2O - Catalyst

Figure 1. Proposed Enamine Catalytic Cycle for Aldol Reaction.

B. Iminium Ion Catalysis in Asymmetric Michael Additions:

In this scenario, the chiral secondary amine catalyst would react with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This activation lowers the LUMO of the enone, facilitating the attack of a nucleophile. The chiral catalyst would shield one face of the iminium ion, directing the incoming nucleophile to the opposite face.

G Proposed Iminium Ion Catalytic Cycle Catalyst Catalyst Iminium_Ion Iminium Ion Catalyst->Iminium_Ion + Enone - H2O Enone α,β-Unsaturated Carbonyl Enamine_Adduct Enamine Adduct Iminium_Ion->Enamine_Adduct + Nucleophile Nucleophile Nucleophile Michael_Adduct Michael Adduct Enamine_Adduct->Michael_Adduct + H2O - Catalyst

Figure 2. Proposed Iminium Ion Catalytic Cycle for Michael Addition.

Synthesis of Chiral this compound Derivatives: A General Strategy

The successful development of this catalyst class hinges on the efficient and stereocontrolled synthesis of a diverse library of derivatives. A plausible and flexible approach would be to start from a readily available chiral precursor or to employ a robust resolution method.

Workflow for Catalyst Synthesis and Screening:

G Workflow for Catalyst Development cluster_0 Synthesis cluster_1 Screening Start Chiral Precursor or Racemic this compound Resolution Enzymatic or Chromatographic Resolution Start->Resolution Functionalization N- and C-Functionalization Resolution->Functionalization Library Library of Chiral Catalysts Functionalization->Library Reaction Test Reaction (e.g., Aldol, Michael) Library->Reaction Analysis Analysis (Yield, dr, ee) Reaction->Analysis Optimization Reaction Optimization Analysis->Optimization Lead Lead Catalyst Identified Optimization->Lead

Figure 3. General Workflow for Synthesis and Screening of this compound Catalysts.
Protocol: General Procedure for the Synthesis of N-Substituted this compound Derivatives

This protocol outlines a general method for the N-alkylation of this compound, which can be adapted for the introduction of various functional groups.

Materials:

  • (R)- or (S)-7-Methylazepan-2-one

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)- or (S)-7-Methylazepan-2-one (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted derivative.

Scouting Protocols for Catalytic Activity

The following protocols are designed as starting points for evaluating the catalytic potential of newly synthesized this compound derivatives in two benchmark asymmetric reactions.

Application Note 1: Asymmetric Aldol Reaction

Objective: To assess the ability of novel this compound derivatives to catalyze the asymmetric aldol reaction between a ketone and an aldehyde, and to determine the yield, diastereoselectivity (dr), and enantioselectivity (ee) of the product.

Protocol:

  • To a vial, add the chiral this compound derivative catalyst (0.1 eq).

  • Add the ketone (e.g., cyclohexanone, 10.0 eq) and the aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 eq).

  • Add the solvent (e.g., DMSO, 1.0 M).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or ¹H NMR.

  • Upon completion, or after a set time (e.g., 24 hours), quench the reaction with a few drops of acetic acid.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the yield of the isolated product.

  • Analyze the diastereomeric ratio by ¹H NMR spectroscopy.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Data Presentation Template:

EntryCatalyst (mol%)KetoneAldehydeSolventTime (h)Yield (%)dree (%)
110Cyclohexanone4-NitrobenzaldehydeDMSO24
2...............
Application Note 2: Asymmetric Michael Addition

Objective: To evaluate the efficacy of novel this compound derivatives in catalyzing the asymmetric Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound.

Protocol:

  • To a vial, add the chiral this compound derivative catalyst (0.1 eq) and any co-catalyst or additive (e.g., benzoic acid, 0.1 eq).

  • Add the Michael acceptor (e.g., trans-β-nitrostyrene, 1.0 eq).

  • Add the Michael donor (e.g., cyclohexanone, 5.0 eq).

  • Add the solvent (e.g., toluene, 1.0 M).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture directly onto silica gel.

  • Purify the crude product by flash column chromatography.

  • Determine the yield of the isolated product.

  • Analyze the diastereomeric ratio by ¹H NMR spectroscopy.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Data Presentation Template:

EntryCatalyst (mol%)Michael AcceptorMichael DonorSolventTime (h)Yield (%)dree (%)
110trans-β-NitrostyreneCyclohexanoneToluene48
2...............

Concluding Remarks and Future Outlook

The field of asymmetric organocatalysis is rich with opportunity for innovation. The exploration of underexplored scaffolds like this compound is a critical endeavor that promises to yield novel catalysts with unique reactivity and selectivity profiles. While the path from conceptualization to a fully-realized catalytic system is challenging, it is also deeply rewarding.

This guide has provided a foundational strategy for embarking on this research journey. By systematically synthesizing a library of chiral this compound derivatives and screening their catalytic activity in key transformations, researchers can begin to map out the potential of this intriguing scaffold. The protocols and conceptual frameworks presented herein are intended to serve as a robust starting point for this exciting line of inquiry. The discovery of a highly efficient and selective catalyst based on this system would be a significant contribution to the field of fine chemical synthesis and could open up new avenues for the production of valuable chiral molecules for the pharmaceutical and agrochemical industries. The journey begins with a single, well-designed experiment.

References

The following references provide a foundational understanding of asymmetric organocatalysis and are recommended reading for researchers undertaking the investigations outlined in this guide.

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]

  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels−Alder Reaction. Journal of the American Chemical Society, 122(17), 4243–4244. [Link]

  • Berkessel, A., & Gröger, H. (2005). Asymmetric Organocatalysis: From Biomimetic Concepts to Applications in Asymmetric Synthesis. Wiley-VCH. [Link]

  • Dalko, P. I., & Moisan, L. (2004). In the Golden Age of Organocatalysis. Angewandte Chemie International Edition, 43(39), 5138–5175. [Link]

  • Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387. [Link]

  • Taylor, M. S., & Jacobsen, E. N. (2006). Asymmetric Catalysis by Chiral Hydrogen-Bond Donors. Angewandte Chemie International Edition, 45(10), 1520–1543. [Link]

  • Enders, D., Niemeier, O., & Henseler, A. (2007). Organocatalysis by N-Heterocyclic Carbenes. Chemical Reviews, 107(12), 5606–5655. [Link]

  • Almasi, D., Alonso, D. A., & Nájera, C. (2007). Organocatalytic Asymmetric Conjugate Additions. Tetrahedron: Asymmetry, 18(24), 2993–3043. [Link]

Application Notes & Protocols: The Caprolactam Scaffold, Featuring 7-Methylazepan-2-one, in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azepan-2-one (ε-caprolactam) ring system is a foundational scaffold in medicinal chemistry, prized for its versatile synthetic handles and favorable conformational properties. While direct literature on 7-methylazepan-2-one is limited, its structure represents a classic example of a substituted caprolactam, a class of compounds with a rich history in the development of novel therapeutics.[1][2] This guide explores the strategic importance of the caprolactam scaffold, using this compound as a conceptual model. We will delve into the synthetic logic for derivatization, survey the diverse biological activities exhibited by its analogs, and provide detailed protocols for the synthesis and evaluation of such compounds. The azepane motif is a core component in over 20 FDA-approved drugs, highlighting its significance in creating structurally diverse and pharmacologically active agents.[3]

The Azepan-2-one Scaffold: A Privileged Structure in Drug Design

The seven-membered lactam ring of caprolactam provides a unique three-dimensional geometry that is synthetically accessible and amenable to extensive functionalization.[1][2] This scaffold can be modified at the nitrogen atom or on the carbon backbone, allowing for the precise tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability.[4] Its derivatives have been successfully developed as anticonvulsants, anticancer agents, and enzyme inhibitors.[1][5][6]

The introduction of a methyl group at the 7-position, as in this compound, introduces a chiral center and can significantly influence the molecule's interaction with biological targets by providing a specific steric and electronic profile.

Core Structure and Derivatization Potential

The diagram below illustrates the parent azepan-2-one structure and highlights the key positions (N1 and C7) for synthetic modification, as exemplified by this compound.

G cluster_0 Azepan-2-one (Caprolactam) Core cluster_1 This compound core_img deriv_img core_img->deriv_img C7-Alkylation N-Substituted Analog N-R core_img->N-Substituted Analog N1-Functionalization

Caption: General derivatization sites on the azepan-2-one scaffold.

Synthesis of Substituted Azepan-2-ones

The primary industrial synthesis of ε-caprolactam is achieved via the Beckmann rearrangement of cyclohexanone oxime.[1] Derivatization of this core scaffold is key to its utility in medicinal chemistry.

N-Substitution of the Lactam Ring

The nitrogen atom of the lactam is a primary site for introducing a wide array of functional groups. This is typically achieved by deprotonation of the N-H bond with a strong base, followed by reaction with an electrophile.

Protocol 1: General Procedure for N-Alkylation of Azepan-2-one

This protocol describes a standard method for attaching an alkyl group to the nitrogen of the caprolactam ring, a common first step in building more complex molecules.

Materials:

  • Azepan-2-one (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., Benzyl bromide) (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen line, dropping funnel

Procedure:

  • Preparation: Under a nitrogen atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF in a round-bottom flask.

  • Deprotonation: Dissolve azepan-2-one (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension at 0°C.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should cease, indicating the formation of the sodium salt of caprolactam.

  • Alkylation: Cool the reaction mixture back to 0°C. Add the alkyl halide (1.1 eq) dropwise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the resulting crude product by column chromatography (silica gel) to yield the pure N-substituted azepan-2-one derivative.[4] Characterize the final product using NMR and Mass Spectrometry.

Causality and Insights:

  • Inert Atmosphere: Sodium hydride reacts violently with water. A nitrogen or argon atmosphere is critical for safety and to prevent quenching the base.

  • Controlled Addition: Adding the azepan-2-one solution and the alkyl halide at 0°C helps to control the exothermicity of the deprotonation and alkylation steps, respectively.

  • Solvent Choice: THF is an ideal solvent as it is anhydrous, aprotic, and effectively solvates the resulting sodium salt.

Carbon Backbone Functionalization

Introducing substituents onto the carbon ring, such as the methyl group in this compound, often requires more complex, multi-step syntheses, potentially starting from a substituted cyclohexanone prior to the Beckmann rearrangement. Tandem Wittig-Claisen reaction protocols have also been developed for modifying the caprolactam structure.[2]

Biological Activities and Therapeutic Applications

The azepan-2-one scaffold is a versatile platform for developing agents with a wide range of biological activities.

Therapeutic Area Target/Mechanism Example Scaffold/Derivative Reference
Oncology Methionine Aminopeptidase InhibitionCaprolactam-modified bengamide analogues[5]
Osteoporosis Cathepsin K InhibitionAzepanone-based cysteine protease inhibitors[6]
Metabolic Disease 11β-HSD2 InhibitionGlycyrrhetinic acid derived azepanones[7]
Epilepsy CNS ModulationAlkyl-substituted lactams[8][9]
Antimicrobial VariousMitomycin analogues with azepane rings[10]

Insights into Structure-Activity Relationships (SAR):

  • Conformational Constraint: The seven-membered ring can lock substituents into a bioactive conformation, increasing potency. It can also prevent the adoption of conformations recognized by efflux pumps (like P-glycoprotein), potentially improving oral bioavailability.[6]

  • Alkyl Substitution: Small alkyl groups on the carbon backbone, as seen in ethosuximide (a related succinimide), can be crucial for anticonvulsant activity.[8] This suggests that the methyl group in this compound could be a key feature for exploring CNS-active agents.

Experimental Protocols for Biological Evaluation

Once a library of azepan-2-one derivatives is synthesized, they must be screened for biological activity. The following protocol provides a general framework for an in vitro enzyme inhibition assay, a common application for novel chemical entities.

Protocol 2: In Vitro Cathepsin K Inhibition Assay

This protocol is adapted from methodologies used to evaluate azepanone-based inhibitors of Cathepsin K, a cysteine protease involved in bone resorption.[6]

Materials:

  • Recombinant human Cathepsin K

  • Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)

  • Assay Buffer: 100 mM sodium acetate, 5 mM EDTA, 5 mM DTT, pH 5.5

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., Odanacatib)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Compound Plating: Serially dilute test compounds in DMSO. Add 1 µL of each dilution to the wells of a 96-well plate. For control wells, add 1 µL of DMSO (no inhibition) or positive control inhibitor.

  • Enzyme Addition: Prepare a solution of Cathepsin K in assay buffer. Add 50 µL of the enzyme solution to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Prepare a solution of the fluorogenic substrate in assay buffer. Add 50 µL of the substrate solution to each well to start the reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the rates to the DMSO control (100% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Workflow Visualization

The following diagram outlines the typical workflow in a medicinal chemistry program utilizing the azepan-2-one scaffold.

workflow cluster_design Design & Synthesis cluster_screening Screening & Evaluation start Identify Target & Scaffold (e.g., Cathepsin K, Azepan-2-one) library Synthesize Library of Analogs (N- & C-Substitution) start->library purify Purify & Characterize Compounds (HPLC, NMR, MS) library->purify invitro In Vitro Screening (e.g., Enzyme Inhibition Assay) purify->invitro Compound Plate sar Determine IC50 & SAR invitro->sar sar->library Iterative Redesign invivo In Vivo Studies (PK/PD, Efficacy Models) sar->invivo lead Lead Optimization invivo->lead Lead Candidate

Caption: Drug discovery workflow for azepan-2-one derivatives.

Conclusion

While this compound itself is not extensively documented as a therapeutic agent, its parent scaffold, azepan-2-one, is a cornerstone of modern medicinal chemistry. Its synthetic tractability and proven success in generating bioactive compounds make it an attractive starting point for drug discovery campaigns targeting a wide range of diseases. The protocols and insights provided herein offer a robust framework for researchers looking to explore the vast chemical space and therapeutic potential of substituted caprolactams.

References

  • BenchChem. (2025). The Chemistry of Caprolactam Derivatives: A Technical Guide for Drug Development Professionals. BenchChem Technical Guides.
  • Design, synthesis, and biological evaluation of caprolactam-modified bengamide analogues. (2008). ChemMedChem, 3(1), 74-8.
  • Wikipedia. Caprolactam.
  • Robichaud, A. J., et al. (2003). Azepanone-based inhibitors of human and rat cathepsin K. Journal of Medicinal Chemistry, 46(17), 3709-3725.
  • RJ Wave. Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study.
  • Klopman, G., & Fercu, D. (1995). Effects of alkyl-substituted gamma-butyrolactones and succinimides on the evoked and spontaneous activity of hippocampal slices in vitro. Brain Research, 674(2), 275-285.
  • Gaware, R., et al. (2011). Synthesis of new glycyrrhetinic acid derived ring A azepanone, 29-urea and 29-hydroxamic acid derivatives as selective 11β-hydroxysteroid dehydrogenase 2 inhibitors. Bioorganic & Medicinal Chemistry, 19(6), 1866-1880.
  • Kumar, A., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 585-604.
  • PubChem. Caprolactam.
  • Bolocan, I., & Smarandache, A. (2002). N-substituted derivatives of ε-caprolactam and their thermal and chemical behavior. ARKIVOC, 2002(ii), 56-63.
  • Gevorgyan, V., et al. (2018). Synthesis of Functionalized Azepines via Cu(I)
  • ECHEMI. 7-Methylcaprolactam.
  • Dakenchem.
  • Klunk, W. E., et al. (1983). Pharmacological properties of substituted gamma-butyrolactones. Part II. Antoconvulsant action. Neuropharmacology, 22(7), 861-866.
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  • Urakawa, C., et al. (1980). Synthesis and biological activities of 7-alkoxymitosanes. The Journal of Antibiotics, 33(8), 804-809.
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  • Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal, 2013, 162750.
  • Chimirri, A., et al. (2001). Synthesis and anticonvulsant activity of novel and potent 6,7-methylenedioxyphthalazin-1(2H)-ones. Journal of Medicinal Chemistry, 44(25), 4347-4354.
  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Acylhydrazones and Their Biological Activity: A Review. Molecules, 12(8), 1910-1939.

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Application Notes & Protocols: Synthesis of 7-Methylazepan-2-one and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental synthesis of 7-Methylazepan-2-one and its analogs. Substituted ε-caprolactams are pivotal structural motifs in medicinal chemistry and polymer science.[1] This guide moves beyond simple procedural lists to offer in-depth explanations of the underlying chemical principles, ensuring that researchers can not only replicate the protocols but also adapt and troubleshoot them. We will explore three primary synthetic strategies: the classical Beckmann rearrangement, the Schmidt reaction, and modern ring expansion methodologies. Each section includes detailed, step-by-step protocols, mechanistic diagrams, and data tables to facilitate experimental success and innovation.

Introduction: The Significance of Substituted Azepan-2-ones

The seven-membered lactam ring, known as azepan-2-one or ε-caprolactam, is a foundational structure in both industrial and pharmaceutical chemistry. It is the monomer for Nylon-6, a widely used polyamide.[2] However, the introduction of substituents onto the caprolactam ring, such as a methyl group at the 7-position (this compound), dramatically expands its utility. These analogs serve as crucial building blocks for a variety of biologically active molecules, including anticonvulsants, neuroactive compounds, and potential therapeutics for conditions like Alzheimer's disease.[1][3]

The strategic placement of substituents on the azepan-2-one scaffold allows for the fine-tuning of physicochemical properties, influencing solubility, bioavailability, and target-binding affinity. Therefore, robust and versatile synthetic protocols are essential for exploring the vast chemical space of these analogs in drug discovery and materials science. This guide details reliable methods to achieve this, grounded in established chemical principles.

Synthetic Strategy I: The Beckmann Rearrangement

The Beckmann rearrangement is a cornerstone of lactam synthesis, representing the primary industrial route to ε-caprolactam.[2][4] The reaction facilitates the transformation of a cyclic ketoxime into a lactam through an acid-catalyzed atomic migration.

Principle of the Method

The reaction proceeds via the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). The departure of water initiates the migration of the alkyl group positioned anti-periplanar to the leaving group. For the oxime of 2-methylcyclohexanone, this presents a critical challenge of regioselectivity. The oxime can exist as two geometric isomers (E and Z), leading to the migration of either the more substituted C-2 (bearing the methyl group) or the less substituted C-6. Migration of the C-6 carbon chain results in the desired this compound, while migration of the C-2 carbon yields the isomeric 3-Methylazepan-2-one. The ratio of these products is highly dependent on the reaction conditions and the catalyst used, which influences the equilibrium between the oxime isomers.

Mechanistic Workflow

Beckmann_Rearrangement cluster_start Step 1: Oxime Formation cluster_rearrangement Step 2: Acid-Catalyzed Rearrangement 2-Methylcyclohexanone 2-Methylcyclohexanone Oxime (E/Z mixture) Oxime (E/Z mixture) 2-Methylcyclohexanone->Oxime (E/Z mixture) H₂NOH·HCl, Base Protonated_Oxime Protonated_Oxime Oxime (E/Z mixture)->Protonated_Oxime H⁺ Nitrillium_Ion_1 Nitrillium_Ion_1 Protonated_Oxime->Nitrillium_Ion_1 -H₂O C-6 Migration Nitrillium_Ion_2 Nitrillium_Ion_2 Protonated_Oxime->Nitrillium_Ion_2 -H₂O C-2 Migration This compound This compound Nitrillium_Ion_1->this compound +H₂O, -H⁺ 3-Methylazepan-2-one 3-Methylazepan-2-one Nitrillium_Ion_2->3-Methylazepan-2-one +H₂O, -H⁺

Caption: Workflow of the Beckmann Rearrangement for this compound synthesis.

Experimental Protocol: Catalysis with Trifluoroacetic Acid

This protocol utilizes trifluoroacetic acid (TFA), which offers high conversion and selectivity under relatively mild conditions compared to traditional oleum.[5][6]

Materials:

  • 2-Methylcyclohexanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

Part A: Synthesis of 2-Methylcyclohexanone Oxime

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 11.2 g (0.1 mol) of 2-methylcyclohexanone and 8.3 g (0.12 mol) of hydroxylamine hydrochloride in 100 mL of ethanol/water (1:1 v/v).

  • Add 16.4 g (0.2 mol) of sodium acetate in portions to the stirring solution.

  • Heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude oxime. The product is typically a mixture of E and Z isomers and can be used in the next step without further purification.

Part B: Beckmann Rearrangement

  • In a clean, dry 100 mL round-bottom flask, place the crude 2-methylcyclohexanone oxime (approx. 0.1 mol).

  • Add 20 mL of acetonitrile and 20 mL of trifluoroacetic acid.[6]

  • Heat the reaction mixture to 80 °C and stir for 2-4 hours. Monitor the disappearance of the oxime by TLC.[6]

  • Upon completion, cool the mixture to room temperature and carefully pour it over 100 g of crushed ice.

  • Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).

  • Extract the aqueous mixture with dichloromethane (4 x 50 mL).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product, a mixture of 7-methyl and 3-methyl analogs, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Data Summary
Catalyst SystemTemperature (°C)Time (h)Conversion (%)Selectivity (7-Me/3-Me)Reference
Oleum/H₂SO₄100-1201-2>99Varies, often favors thermodynamic product[7]
Trifluoroacetic Acid (TFA)802-4~100>99 (total lactam)[5]
Solid Acid (e.g., ZSM-5)1306>99~90:10 (for parent caprolactam)[8]
Mechanochemical (p-Ts-Im)Room Temp1-2~95Good to Excellent[9]

Synthetic Strategy II: The Schmidt Reaction

The Schmidt reaction provides an alternative route to amides and lactams from ketones using hydrazoic acid (HN₃) in the presence of a strong acid catalyst.[10] This reaction often proceeds under milder conditions than the Beckmann rearrangement but requires stringent safety precautions due to the high toxicity and explosive nature of hydrazoic acid.

Principle of the Method

The ketone (2-methylcyclohexanone) is first protonated by a strong acid. The activated carbonyl is then attacked by the azide nucleophile to form an azidohydrin intermediate. Subsequent dehydration leads to a diazoiminium ion. Similar to the Beckmann rearrangement, one of the adjacent alkyl groups migrates to the nitrogen atom with the concomitant expulsion of dinitrogen gas (N₂), a thermodynamically favorable process.[11][12] The resulting nitrilium ion is hydrolyzed to yield the final lactam product. The regioselectivity is determined by which alkyl group migrates, generally the one that can better stabilize a positive charge.

Mechanistic Workflow

Schmidt_Reaction cluster_activation Step 1: Ketone Activation & Azide Addition cluster_rearrangement Step 2: Rearrangement & Hydrolysis 2-Methylcyclohexanone 2-Methylcyclohexanone Protonated_Ketone Protonated_Ketone 2-Methylcyclohexanone->Protonated_Ketone H⁺ Azidohydrin Azidohydrin Protonated_Ketone->Azidohydrin +HN₃ Diazoiminium_Ion Diazoiminium_Ion Azidohydrin->Diazoiminium_Ion -H₂O Nitrillium_Ion Nitrillium_Ion Diazoiminium_Ion->Nitrillium_Ion -N₂ Alkyl Migration Final_Lactam This compound (and isomer) Nitrillium_Ion->Final_Lactam +H₂O, -H⁺

Caption: Generalized workflow of the Schmidt Reaction on a cyclic ketone.

Experimental Protocol

WARNING: Hydrazoic acid (HN₃) and sodium azide (NaN₃) are highly toxic and potentially explosive. This reaction must be performed by trained personnel in a well-ventilated fume hood behind a blast shield. All glassware should be free of heavy metals.

Materials:

  • 2-Methylcyclohexanone

  • Sodium azide (NaN₃)

  • Concentrated sulfuric acid (H₂SO₄) or Triflic acid

  • Chloroform (CHCl₃) or Dichloromethane (DCM)

  • Ice

  • Saturated sodium carbonate solution (Na₂CO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet in an ice-water bath.

  • To the flask, add 11.2 g (0.1 mol) of 2-methylcyclohexanone dissolved in 100 mL of chloroform.

  • Begin vigorous stirring and cool the solution to 0 °C.

  • Slowly and carefully add 15 mL of concentrated sulfuric acid to the reaction mixture, maintaining the temperature below 10 °C.

  • In a separate beaker, dissolve 7.8 g (0.12 mol) of sodium azide in a minimal amount of water and transfer it to the dropping funnel. (Caution: Do not allow NaN₃ to contact strong acid directly).

  • Alternatively, add the solid sodium azide in small portions directly to the vigorously stirred ketone/acid mixture at 0 °C over a period of 1-2 hours. This in situ generation of HN₃ is a common practice.[13]

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Nitrogen evolution should be observed.

  • Once the reaction is complete (monitored by TLC), cool the mixture back to 0 °C and very carefully quench by pouring it over a large volume of crushed ice and water.

  • Separate the organic layer. Extract the aqueous layer with chloroform (3 x 50 mL).

  • Combine all organic layers and neutralize by washing carefully with saturated sodium carbonate solution until the aqueous layer is basic.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or vacuum distillation.

Synthetic Strategy III: Modern Ring Expansion Methodologies

For the creation of diverse libraries of substituted lactams, modern ring expansion techniques offer significant advantages in scope and functional group tolerance.[14][15] The Conjugate Addition/Ring Expansion (CARE) cascade is one such powerful method.[16]

Principle of the Method

The CARE method begins with a smaller, readily available lactam (e.g., a 5- or 6-membered ring). The lactam nitrogen is first acylated with an acryloyl group to form an N-acryloyl imide. This activated intermediate then undergoes a cascade reaction when treated with a primary amine. The sequence involves a conjugate addition of the amine to the acryloyl system, followed by an intramolecular cyclization and subsequent ring expansion, ultimately forming a larger lactam ring with a side chain derived from the primary amine.[15][16] This method allows for the incorporation of diverse functionalities by simply changing the primary amine used in the cascade.

Generalized Workflow

CARE_Reaction Start_Lactam Starting Lactam (n-membered) Acryloyl_Imide N-Acryloyl Imide Start_Lactam->Acryloyl_Imide Acryloyl Chloride Cascade Conjugate Addition & Ring Expansion Cascade Acryloyl_Imide->Cascade Primary_Amine Primary Amine (R-NH₂) Primary_Amine->Cascade Expanded_Lactam Ring-Expanded Lactam (n+m membered) Cascade->Expanded_Lactam

Caption: Conceptual workflow of the CARE methodology for lactam synthesis.

Generalized Protocol

This protocol provides a general framework. Specific substrates and amines may require optimization of solvents and reaction times.

Materials:

  • Starting lactam (e.g., 2-pyrrolidinone)

  • Acryloyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Primary amine (R-NH₂)

  • Anhydrous acetonitrile (CH₃CN)

Procedure:

  • Formation of N-Acryloyl Imide:

    • Dissolve the starting lactam (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere.

    • Add acryloyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Wash the reaction mixture with water and brine, dry over MgSO₄, and concentrate to yield the crude N-acryloyl imide, which can be purified by chromatography if necessary.

  • CARE Cascade:

    • Dissolve the purified N-acryloyl imide (1.0 eq) in anhydrous acetonitrile.

    • Add the desired primary amine (1.1 eq).

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by LC-MS or TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the resulting ring-expanded lactam analog by column chromatography.

This method's power lies in its modularity, enabling the rapid synthesis of a library of analogs by using a panel of different primary amines.[15]

Characterization

The successful synthesis of this compound and its analogs must be confirmed through rigorous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the carbon skeleton and the position of the methyl group. The chemical shifts and coupling patterns of the methylene protons adjacent to the nitrogen and carbonyl groups are characteristic.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1630-1660 cm⁻¹ is indicative of the lactam carbonyl (C=O) group.[17]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound.[17]

Conclusion

This guide has detailed three robust synthetic pathways for accessing this compound and its analogs. The Beckmann rearrangement remains a powerful and high-yielding method, though control of regioselectivity is a key consideration. The Schmidt reaction offers a viable alternative but necessitates stringent safety protocols. For building diverse chemical libraries, modern ring expansion methodologies like the CARE cascade provide unparalleled versatility and functional group tolerance. The choice of method will depend on the specific target analog, available starting materials, scalability requirements, and safety infrastructure. By understanding the principles behind each protocol, researchers are well-equipped to synthesize and explore the rich chemical and biological potential of this important class of molecules.

References

  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of a macrocyclic and medium-sized ring lactam library using cascade ring expansion reactions. Available at: [Link]

  • ACS Publications. Macrocyclic Lactam Synthesis via a Ring Expansion Reaction: Construction of the Cripowellin Skeleton | Organic Letters. Available at: [Link]

  • CCS Chemistry - Chinese Chemical Society. Electrochemical Ring Expansion to Synthesize Medium-Sized Lactams Through C–C Bond Cleavage. Available at: [Link]

  • RSC Publishing. Synthesis of a macrocyclic and medium-sized ring lactam library using cascade ring expansion reactions. Available at: [Link]

  • PMC - NIH. Synthesis of a macrocyclic and medium-sized ring lactam library using cascade ring expansion reactions. Available at: [Link]

  • RJ Wave. Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. Available at: [Link]

  • ResearchGate. Synthesis of ϵ‐caprolactam derivatives. | Download Scientific Diagram. Available at: [Link]

  • New Journal of Chemistry (RSC Publishing). Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. Available at: [Link]

  • Green Chemistry (RSC Publishing). Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids. Available at: [Link]

  • Semantic Scholar. Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam in a Modified Catalytic System of Trifluoroacetic Acid. Available at: [Link]

  • ResearchGate. Results of Beckmann rearrangement of cyclohexanone oxime to caprolactam | Download Table. Available at: [Link]

  • PMC - NIH. A New Sustainable Multistep Catalytic Process from Benzene to Caprolactam: Amination, Hydroximation and Beckmann Rearrangement Promoted and Catalyzed by Trifluoroacetic Acid. Available at: [Link]

  • RWTH Publications. New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. Available at: [Link]

  • ResearchGate. ε-Caprolactam: new by-product free synthesis routes | Request PDF. Available at: [Link]

  • Arkivoc. N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior. Available at: [Link]

  • ACS Publications. The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. Available at: [Link]

  • Wikipedia. Schmidt reaction. Available at: [Link]

  • RSC Publishing. One-pot conversion of lysine to caprolactam over Ir/H-Beta catalysts. Available at: [Link]

  • Organic Chemistry Portal. Schmidt Reaction. Available at: [Link]

  • OSTI.GOV. FULL PAPER Tandem synthesis of ε-caprolactam from cyclohexanone by an acidified metal-organic framework. Available at: [Link]

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  • ResearchGate. Beckmann rearrangement of cyclohexanone oxime to ε-caprolactam catalyzed by sulfonic acid resin in DMSO | Request PDF. Available at: [Link]

  • PubMed. One-pot Synthesis of Multisubstituted Butyrolactonimidates: Total Synthesis of (-)-Nephrosteranic Acid. Available at: [Link]

  • ResearchGate. Synthesis of N-vinyl caprolactam. Available at: [Link]

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  • ResearchGate. Formation of ε-Caprolactam via Catalytic Beckmann Rearrangement Using P2O5 in Ionic Liquids. Available at: [Link]

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Application Note: 7-Methylazepan-2-one as a Novel Scaffold for Potent and Selective Cathepsin K Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin K (Cat K), a lysosomal cysteine protease, is a principal mediator of bone resorption.[1][2][3] It is predominantly expressed by osteoclasts, cells responsible for breaking down bone tissue.[2][4][5] Cat K's unique ability to cleave the triple helix of Type I collagen, the main component of the organic bone matrix, makes it a critical enzyme in bone remodeling.[1][6] An imbalance in bone remodeling, where resorption outpaces formation, leads to conditions like osteoporosis, characterized by weak and brittle bones.[2][5] Consequently, inhibiting Cathepsin K has become a major therapeutic strategy for osteoporosis.[3][7]

While several Cathepsin K inhibitors have been developed, challenges related to safety and efficacy have so far prevented their approval by the FDA.[6][7] This highlights the continuous need for novel chemical scaffolds that can provide potent, selective, and safe inhibitors. The azepane ring, a seven-membered saturated heterocycle, is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs.[8][9] Its derivatives have shown a wide array of pharmacological activities.[8][10] Specifically, the 7-methylazepan-2-one (a substituted caprolactam) core offers a compelling starting point. Its defined stereochemistry and multiple functionalization points allow for precise three-dimensional exploration of the enzyme's active site.

This application note details a comprehensive workflow for utilizing the this compound scaffold to design, synthesize, and evaluate a new class of Cathepsin K inhibitors.

The Scientific Rationale: Targeting Cathepsin K

Cathepsin K's catalytic activity relies on a Cys25-His162 ion pair within its active site.[1] The active site can be broadly divided into several subsites (S1, S2, S3, etc.) that accommodate the amino acid residues of its protein substrates. Effective inhibitor design aims to create molecules with functionalities that can form strong interactions with these subsites, leading to high potency and selectivity.[11][12] The strategy is to use the this compound core to correctly position pharmacophoric groups—such as a nitrile "warhead" to interact with the catalytic Cys25 and other moieties to occupy the S2 and S3 pockets—for optimal binding.[13]

Workflow Overview

The development and validation of novel inhibitors based on the this compound scaffold follows a multi-stage process. This involves scaffold derivatization, biochemical potency and selectivity screening, and evaluation of cellular efficacy in a physiologically relevant model.

Inhibitor_Development_Workflow Fig. 1: High-Level Inhibitor Development Workflow cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: Cell-Based Validation Scaffold This compound Scaffold Library Design & Synthesize Focused Library Scaffold->Library Rational Design Biochem_Assay Biochemical Assay (IC50 vs. Cat K) Library->Biochem_Assay Selectivity Selectivity Profiling (vs. Cat B, L, S) Biochem_Assay->Selectivity Potent Hits Cell_Assay Osteoclast Resorption Assay Selectivity->Cell_Assay Selective Hits SAR SAR Analysis & Lead Optimization Cell_Assay->SAR SAR->Library Iterative Improvement Assay_Principle Fig. 2: Principle of the Fluorometric Inhibition Assay Substrate Fluorogenic Substrate (Fluorophore-Peptide-Quencher) [No Fluorescence] Product Cleaved Peptide Fragments + Released Fluorophore [Fluorescence Signal] Substrate->Product Enzymatic Cleavage Enzyme Active Cathepsin K Inactive_Complex Inhibited Enzyme [No Cleavage] [No Fluorescence Signal] Enzyme->Inactive_Complex Binding Inhibitor Test Inhibitor (this compound derivative) Cellular_Mechanism Fig. 3: Cathepsin K's Role in Osteoclasts cluster_osteoclast Osteoclast RANKL RANKL Signal Differentiation Differentiation & Activation RANKL->Differentiation CatK_Expression Cathepsin K Expression & Secretion Differentiation->CatK_Expression Resorption Bone Resorption CatK_Expression->Resorption Degrades Collagen Bone Bone Matrix (Type I Collagen) Inhibitor Cat K Inhibitor Inhibitor->CatK_Expression Blocks Activity

Sources

In vitro characterization of 7-Methylazepan-2-one activity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Systematic Approach to the In Vitro Characterization of 7-Methylazepan-2-one: From Cytotoxicity Profiling to Target Deconvolution

Introduction

This compound is a small molecule characterized by a seven-membered lactam ring, a derivative of caprolactam. While the broader class of lactams, particularly β-lactams, are well-known for their antibiotic properties through the inhibition of bacterial cell wall synthesis enzymes[1][2], the biological activity of N-methylated caprolactam derivatives is not well-defined. This document provides a comprehensive, multi-phased guide for the initial in vitro characterization of this compound. The protocols herein are designed to first establish a baseline of its biological effect by assessing cytotoxicity and then to explore its potential as either an enzyme modulator or a receptor ligand. This systematic approach ensures a logical progression from broad biological activity screening to more specific mechanistic studies, guiding the researcher in elucidating the compound's pharmacological profile.

PART 1: Foundational Analysis - Assessing General Cellular Activity

The initial step in characterizing any novel compound is to determine its effect on cell viability and health. These assays are crucial for identifying a suitable concentration range for subsequent, more sensitive mechanistic studies and for flagging any overt cytotoxic effects.[3][4] A compound that is highly cytotoxic at low concentrations may be a candidate for an anticancer agent, whereas a compound intended for other therapeutic areas should ideally have a low cytotoxic profile.[5]

Protocol 1.1: General Cytotoxicity Assessment using a Tiered Assay Approach

This protocol employs two common methods to provide a more complete picture of cytotoxicity: a metabolic assay (MTT) and a membrane integrity assay (LDH).

Scientific Rationale:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells.[5] Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt MTT to a purple formazan product. A decrease in formazan production is indicative of reduced cell viability or proliferation.

  • LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.[6] It is a direct measure of cytotoxicity resulting from compromised membrane integrity.[6]

Materials:

  • Selected cell line(s) (e.g., HEK293 for general toxicity, a cancer cell line like HeLa if investigating anti-cancer potential)

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • LDH assay kit

  • 96-well microplates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The concentration range should be broad (e.g., from 0.1 µM to 100 µM) to capture a full dose-response curve. Include vehicle (DMSO) and untreated controls.

  • Incubation: Replace the old medium with the medium containing the compound dilutions and incubate for a standard duration (e.g., 24, 48, or 72 hours).

  • Assay Execution:

    • For LDH Assay: Before proceeding with the MTT assay, carefully collect a small aliquot of the supernatant from each well to measure LDH release according to the manufacturer's protocol.

    • For MTT Assay: Add MTT solution to the remaining cells in each well and incubate for 2-4 hours. Subsequently, add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance on a microplate reader at the appropriate wavelengths for each assay (typically ~570 nm for MTT and ~490 nm for LDH).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves and determine the IC50 (half-maximal inhibitory concentration) value.

Data Presentation: Expected Outcome

Concentration (µM)% Cell Viability (MTT)% Cytotoxicity (LDH)
0 (Vehicle)1000
0.198.51.2
195.23.5
1088.710.8
5052.148.9
10025.475.3

IC50 Value: ~50 µM

PART 2: Mechanistic Exploration - Target Class Investigation

Based on the cytotoxicity profile, subsequent experiments can be designed to investigate more specific molecular interactions. The following protocols are divided into two primary hypothetical mechanisms of action for a small molecule: enzyme modulation and receptor binding.

Workflow for Mechanistic Exploration

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification A Cytotoxicity Profiling (Protocol 1.1) B Hypothesis A: Enzyme Modulation A->B Low Cytotoxicity C Hypothesis B: Receptor Ligand A->C Low Cytotoxicity D Enzyme Inhibition/Activation Assay (Protocol 2.1) B->D E Receptor Binding Assay (Protocol 2.2) C->E

Caption: A logical workflow for the in vitro characterization of a novel compound.

Hypothesis A: this compound as a Potential Enzyme Modulator

Given that many drugs exert their effects by inhibiting or activating enzymes, this is a primary avenue of investigation.[7] The lactam ring, being a cyclic amide, could potentially interact with the active sites of various enzymes, particularly hydrolases like proteases or β-lactamases.[2][8]

Protocol 2.1: General Enzyme Inhibition/Activation Screening

This protocol describes a general method for screening this compound against a panel of representative enzymes. For this example, we will use a generic serine protease assay.

Scientific Rationale: The goal is to determine if this compound can alter the catalytic activity of an enzyme.[9] A fluorogenic substrate is used, which upon cleavage by the enzyme, releases a fluorescent molecule. A decrease in fluorescence suggests inhibition, while an increase could indicate activation.[9]

Materials:

  • Purified enzyme (e.g., Trypsin, Chymotrypsin)

  • Fluorogenic substrate specific to the enzyme

  • Assay buffer

  • This compound

  • Known inhibitor (positive control)

  • 96-well or 384-well black microplates

  • Fluorescence plate reader

Step-by-Step Methodology:

  • Compound Dispensing: In a microplate, dispense a small volume of this compound at various concentrations. Include vehicle and positive control wells.

  • Enzyme Addition: Add the enzyme to all wells and incubate for a short period (e.g., 15-30 minutes) to allow for potential binding.

  • Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence reader and measure the fluorescence intensity over time (kinetic read).

  • Data Analysis: Calculate the reaction rate (slope of the fluorescence vs. time curve) for each well. Normalize the rates to the vehicle control and plot as a percentage of inhibition or activation against the compound concentration. Determine the IC50 or EC50 value.

Data Presentation: Potential Inhibition Data

Compound Concentration (µM)Reaction Rate (RFU/min)% Inhibition
0 (Vehicle)50000
0.148004
1420016
10260048
50130074
10080084

IC50 Value: ~10 µM

Hypothesis B: this compound as a Potential Receptor Ligand

Small molecules frequently act by binding to cell surface or intracellular receptors, thereby modulating signaling pathways.[10] A binding assay can determine if this compound has an affinity for a specific receptor.

Protocol 2.2: Competitive Radioligand Binding Assay

This protocol is a classic method to determine the binding affinity of a test compound to a specific receptor.[11][12] It measures the ability of the unlabeled test compound (this compound) to compete with a known radiolabeled ligand for binding to the receptor.

Scientific Rationale: The assay relies on the principle of competitive binding.[13] If this compound binds to the target receptor, it will displace the radiolabeled ligand, leading to a decrease in the measured radioactivity associated with the receptor-ligand complex. The concentration of this compound required to displace 50% of the radioligand is its IC50, from which the inhibition constant (Ki) can be calculated.[14]

Materials:

  • Cell membranes or purified protein containing the receptor of interest

  • Radiolabeled ligand specific for the receptor (e.g., [3H]-ligand)

  • This compound

  • Assay buffer

  • Unlabeled known ligand (for non-specific binding determination)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Step-by-Step Methodology:

  • Assay Setup: In test tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.

  • Control Wells:

    • Total Binding: Receptor + radioligand + vehicle.

    • Non-specific Binding: Receptor + radioligand + a high concentration of unlabeled known ligand.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand. The receptor-bound radioligand will be retained on the filter.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the concentration of this compound.

    • Determine the IC50 from the competition curve.

Data Presentation: Potential Binding Data

This compound (µM)Specific Binding (DPM)% Specific Binding
015000100
0.011450096.7
0.11200080
1750050
10300020
100150010

IC50 Value: ~1 µM

Visualizing the Competitive Binding Principle

Caption: Competitive displacement of a radioligand by a test compound.

PART 3: Data Interpretation and Future Directions

The results from these initial characterization assays will provide a foundational understanding of the biological activity of this compound.

  • If Significant Cytotoxicity is Observed: The compound could be further investigated as a potential cytotoxic agent. Subsequent studies could focus on elucidating the mechanism of cell death (apoptosis vs. necrosis).[4]

  • If Enzyme Modulation is Detected: The next steps would involve determining the mechanism of inhibition (e.g., competitive, non-competitive) and assessing the selectivity of the compound against a broader panel of related enzymes.[7][14]

  • If Receptor Binding is Confirmed: Functional assays should be performed to determine if the compound acts as an agonist or antagonist at that receptor. Further studies would also assess its binding affinity to other related receptor subtypes to determine its selectivity.[13]

  • If No Activity is Found: It is possible that the compound is biologically inert in the tested systems, or its activity may be dependent on metabolic activation or specific cellular contexts not replicated in these initial assays.

This systematic characterization provides a robust framework for making informed decisions about the future development and investigation of this compound.

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Application Note: A Guide to Preclinical Pharmacokinetic Profiling of Methyl-Substituted Azepanones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Pharmacokinetics in Developing Azepanone-Based Therapeutics

Azepanones, a class of seven-membered lactams, represent a promising scaffold in medicinal chemistry due to their diverse biological activities. The introduction of methyl substitutions can significantly alter their physicochemical properties, influencing their absorption, distribution, metabolism, and excretion (ADME) profiles. A thorough understanding of these pharmacokinetic (PK) properties is paramount in the early stages of drug development to select candidates with the highest potential for clinical success.[1][2] Poor pharmacokinetic characteristics are a leading cause of drug candidate failure, making early and robust profiling essential.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting preclinical pharmacokinetic studies of methyl-substituted azepanones. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and emphasize the importance of rigorous bioanalytical method validation in line with regulatory expectations.[3][4][5] The methodologies described herein are designed to build a self-validating system, ensuring the generation of reliable and reproducible data to inform critical decisions in the drug discovery pipeline.

I. Strategic Planning for Preclinical PK Studies

The design of a preclinical pharmacokinetic study is dictated by the specific objectives, which may range from initial screening of multiple candidates to in-depth characterization of a lead compound.[6] Key considerations at this stage include the choice of animal model, the route of administration, and the dose levels.

1.1. Animal Model Selection: The Basis of In Vivo Relevance

Rodents, particularly rats and mice, are the most commonly used species for early pharmacokinetic screening due to their well-characterized physiology, cost-effectiveness, and the availability of established protocols.[7][8] Rats are often favored for initial studies as their larger size facilitates serial blood sampling from a single animal, providing a complete pharmacokinetic profile per individual and reducing biological variability.[8]

1.2. Route of Administration: Mimicking the Intended Clinical Path

The chosen route of administration should align with the intended clinical application of the therapeutic candidate.[9] For orally administered drugs, oral gavage is a standard technique to ensure precise dosing.[10][11] Intravenous (IV) administration is also crucial as it provides a baseline for absolute bioavailability by ensuring 100% of the drug enters systemic circulation.[8]

1.3. Dose Selection: Balancing Exposure and Tolerability

Dose selection is a critical step and is often informed by preliminary in vitro efficacy and toxicity data. The goal is to administer a dose that results in plasma concentrations high enough to be accurately measured over a time course that captures the absorption and elimination phases, without inducing significant toxicity in the animal.[12]

II. In-Life Phase: Execution of the In Vivo Study

The in-life phase involves the dosing of the test compound to the animals and the subsequent collection of biological samples. Meticulous execution of this phase is critical for the integrity of the entire study.

Protocol 1: Oral Gavage Administration in Rats

This protocol outlines the standard procedure for oral administration of a methyl-substituted azepanone formulation to rats.

Materials:

  • Test compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose in water)

  • Male Wistar rats (or other appropriate strain), typically 3-5 animals per group[9]

  • Gavage needles (flexible tips are preferred to minimize risk of injury)[10][11]

  • Syringes appropriate for the dosing volume

  • Animal scale

Procedure:

  • Animal Preparation: Acclimatize animals for at least 3 days prior to the study. Fast the rats overnight (with access to water) before dosing to minimize variability in oral absorption.

  • Dose Calculation: Weigh each animal immediately before dosing to calculate the precise volume of the formulation to be administered based on the target dose in mg/kg. The volume should not exceed 10 mL/kg.[11]

  • Restraint: Gently but firmly restrain the rat to immobilize its head and align the head and body vertically with the esophagus.[13][14]

  • Gavage Needle Insertion: Measure the gavage needle against the rat to determine the appropriate insertion depth (from the mouth to the last rib).[14] Gently insert the needle into the mouth, over the tongue, and into the esophagus. The needle should advance smoothly without force.[13][14]

  • Compound Administration: Once the needle is in place, administer the formulation slowly and steadily.[11]

  • Needle Removal and Recovery: Gently remove the gavage needle along the same path of insertion. Return the animal to its cage and monitor for any signs of distress.[11]

Protocol 2: Blood Sample Collection

Serial blood sampling is performed to characterize the concentration-time profile of the drug.

Materials:

  • Microcentrifuge tubes pre-treated with an anticoagulant (e.g., K2-EDTA)

  • Pipettes or capillaries for blood collection

  • Anesthetic (if required for the collection site)

  • Centrifuge

Procedure:

  • Sampling Time Points: Collect blood samples at predetermined time points to capture the Cmax and the elimination phase. Typical time points for an oral dose may include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.

  • Blood Collection: Collect approximately 100-200 µL of blood from a suitable site (e.g., tail vein or saphenous vein) into the anticoagulant-treated tubes.

  • Plasma Separation: Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Carefully transfer the supernatant (plasma) to a new, clean, and labeled microcentrifuge tube. Store the plasma samples at -80°C until bioanalysis.

III. Bioanalytical Phase: Quantifying Drug Concentrations

Accurate and precise quantification of the methyl-substituted azepanone in plasma is the cornerstone of a reliable pharmacokinetic study. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed.[15][16]

3.1. Bioanalytical Method Validation: Ensuring Data Integrity

Before analyzing study samples, the LC-MS/MS method must be rigorously validated according to regulatory guidelines, such as those from the FDA or ICH.[3][4][5][17][18] Key validation parameters include:

  • Selectivity and Specificity

  • Calibration Curve (Linearity)

  • Accuracy and Precision

  • Recovery

  • Matrix Effect

  • Stability (in matrix and in solution)

Protocol 3: Plasma Sample Preparation by Protein Precipitation

Protein precipitation is a common, straightforward, and effective method for removing high-abundance proteins from plasma samples prior to LC-MS/MS analysis.[19][20] Acetonitrile is often the precipitating agent of choice.[21]

Materials:

  • Rat plasma samples, calibration standards, and quality control (QC) samples

  • Internal Standard (IS) solution (a structurally similar compound, ideally a stable isotope-labeled version of the analyte)

  • Ice-cold acetonitrile (ACN)

  • Microcentrifuge tubes or 96-well plates

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Sample Thawing: Thaw all plasma samples, standards, and QCs on ice.

  • Aliquoting: Pipette a small volume of plasma (e.g., 50 µL) into a microcentrifuge tube or a well of a 96-well plate.

  • Internal Standard Addition: Add a small volume of the IS solution to each sample (except for blank matrix samples).

  • Protein Precipitation: Add a 3 to 4-fold excess of ice-cold acetonitrile (e.g., 150-200 µL) to each sample.[19]

  • Mixing: Vortex the samples vigorously for approximately 1-2 minutes to ensure complete protein denaturation and precipitation.[20][22]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[20]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or plate, being cautious not to disturb the protein pellet.

  • Evaporation and Reconstitution (Optional but Recommended): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of mobile phase-compatible solution. This step can increase the concentration of the analyte and improve chromatographic performance.

  • LC-MS/MS Analysis: The prepared samples are now ready for injection into the LC-MS/MS system.

3.2. LC-MS/MS Instrumentation and Conditions

The development of a robust LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric detection.[23][24][25]

  • Liquid Chromatography: A C18 reversed-phase column is often a good starting point for small molecules like methyl-substituted azepanones. A gradient elution with mobile phases consisting of water and an organic solvent (acetonitrile or methanol) with a small amount of acid (e.g., 0.1% formic acid) is typically employed to achieve good peak shape and separation from endogenous matrix components.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the best sensitivity and selectivity for quantification. The precursor ion (typically [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

IV. Data Analysis and Interpretation

Once the plasma concentrations have been determined, the data is analyzed to calculate key pharmacokinetic parameters. Non-compartmental analysis (NCA) is a widely used and straightforward method for this purpose.[26][27][28][29]

Key Pharmacokinetic Parameters from NCA:

  • Cmax (Maximum Concentration): The highest observed drug concentration in the plasma.[27]

  • Tmax (Time to Maximum Concentration): The time at which Cmax is observed.[27]

  • AUC (Area Under the Curve): The total drug exposure over time.[27][29]

  • t1/2 (Half-life): The time it takes for the drug concentration to decrease by half.[27]

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time.

  • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

  • F% (Oral Bioavailability): The fraction of the orally administered dose that reaches systemic circulation, calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Data Presentation

Summarizing the calculated pharmacokinetic parameters in a clear and concise table is essential for easy comparison and interpretation.

ParameterUnitCompound A (Mean ± SD)Compound B (Mean ± SD)
Oral Dose mg/kg 10 10
Cmaxng/mL1250 ± 210850 ± 150
Tmaxh1.0 ± 0.52.0 ± 0.8
AUC(0-t)ngh/mL4500 ± 6505800 ± 720
AUC(0-inf)ngh/mL4650 ± 6806100 ± 780
t1/2h3.5 ± 0.96.2 ± 1.5
IV Dose mg/kg 2 2
AUC(0-inf)ng*h/mL1500 ± 2501800 ± 310
CLmL/min/kg22.2 ± 3.718.5 ± 3.1
VdL/kg6.8 ± 1.19.5 ± 1.8
F% % 62 68

V. Visualizing the Workflow

A clear visual representation of the experimental workflow can greatly aid in understanding the entire process, from drug administration to data analysis.

Pharmacokinetic_Workflow cluster_InVivo In-Vivo Phase cluster_Bioanalysis Bioanalytical Phase cluster_DataAnalysis Data Analysis Phase Dosing Drug Administration (Oral or IV) Sampling Serial Blood Sampling Dosing->Sampling Time Points Plasma Plasma Separation (Centrifugation) Sampling->Plasma SamplePrep Plasma Sample Prep (Protein Precipitation) Plasma->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Quant Quantification (Concentration vs. Time) LCMS->Quant NCA Non-Compartmental Analysis (NCA) Quant->NCA Params PK Parameter Calculation (Cmax, Tmax, AUC, t1/2, F%) NCA->Params Report Reporting & Interpretation Params->Report

Caption: High-level workflow for a preclinical pharmacokinetic study.

Conclusion

The preclinical pharmacokinetic profiling of methyl-substituted azepanones is a multi-faceted process that requires careful planning, meticulous execution, and robust analytical techniques. By following the principles and protocols outlined in this application note, researchers can generate high-quality, reliable data that is essential for identifying promising drug candidates and advancing them through the development pipeline. A thorough understanding of a compound's ADME properties at an early stage provides the foundation for successful clinical translation and the ultimate delivery of new and effective medicines to patients.

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Application Note & Protocols: High-Throughput Screening Strategies for 7-Methylazepan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-methylazepan-2-one (a substituted caprolactam) scaffold is a privileged structure in medicinal chemistry, offering a versatile backbone for the development of novel therapeutics. The exploration of a chemical library derived from this scaffold necessitates robust, efficient, and scalable screening methodologies to identify and characterize compounds with desired biological activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays for this compound derivatives. We delve into the strategic selection of assay formats, present detailed, field-proven protocols for both biochemical and cell-based approaches, and outline a rigorous framework for data analysis and hit validation.

The High-Throughput Screening (HTS) Workflow: A Strategic Overview

The journey from a library of novel this compound derivatives to a set of validated, tractable hits is a multi-stage process.[1] A well-designed HTS campaign is not merely a single experiment but a funneling strategy designed to systematically reduce a large collection of compounds to a small number of high-quality candidates.[1][2] This process requires careful planning, optimization, and rigorous quality control at every step to minimize false positives and negatives.[3][4]

The causality behind this workflow is to maximize efficiency and resource allocation. The initial primary screen is designed for speed and scalability to test thousands of compounds quickly.[5][6] Subsequent stages are designed to increase the stringency of testing and confidence in the biological activity, ensuring that only the most promising compounds proceed to more resource-intensive lead optimization studies.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Screening & Hit Identification cluster_2 Phase 3: Hit Validation & Prioritization Target_ID Target Identification (e.g., Enzyme, Receptor) Assay_Dev Assay Development & Miniaturization (384/1536-well) Target_ID->Assay_Dev Select Assay Format Assay_Val Assay Validation (Z' > 0.5, S/B, CV%) Assay_Dev->Assay_Val Optimize Conditions Pilot_Screen Pilot Screen (~2000 Compounds) Assay_Val->Pilot_Screen Proceed to Screening Primary_HTS Primary HTS (Full Library, Single Concentration) Pilot_Screen->Primary_HTS Confirm Robustness Hit_ID Hit Identification (% Inhibition or Activity Threshold) Primary_HTS->Hit_ID Data Normalization Hit_Confirm Hit Confirmation (Re-test from primary plate) Hit_ID->Hit_Confirm Triage Hits Dose_Response Dose-Response (IC50/EC50) (Fresh Powder) Hit_Confirm->Dose_Response Confirm Activity Orthogonal_Assay Orthogonal/Secondary Assays (Different Technology) Dose_Response->Orthogonal_Assay Determine Potency Validated_Hits Validated Hits for Lead Optimization Orthogonal_Assay->Validated_Hits Confirm Mechanism

Caption: The HTS workflow, from initial assay development to validated hits.

Choosing the Right Assay: A Dichotomy of Approaches

The initial and most critical decision in designing a screening campaign is the choice between a biochemical (target-based) and a cell-based (phenotypic) assay.[7][8][9] This choice is dictated by the project's goals and the understanding of the biological target.

  • Biochemical (Target-Based) Assays: These assays utilize purified biological molecules (e.g., enzymes, receptors) to directly measure the interaction of a compound with its intended target.[10] They are advantageous for their simplicity, lower variability, and direct mechanistic readout. This is the preferred approach when the molecular target is known and validated.

  • Cell-Based (Phenotypic) Assays: These assays measure a compound's effect on a cellular process or pathway within a living cell.[10][11] They provide more biologically relevant data, as they account for cell permeability, potential toxicity, and off-target effects.[12] They are essential when the specific target is unknown or when assessing the downstream functional consequences of target modulation is critical.[13]

Assay_Choice Start Screening Goal for This compound Library Question Is the molecular target known and validated? Start->Question Biochem Biochemical (Target-Based) Assay Question->Biochem  Yes CellBased Cell-Based (Phenotypic) Assay Question->CellBased No   Biochem_Pros Pros: - Direct target interaction - Mechanistic insight - Lower variability Biochem->Biochem_Pros CellBased_Pros Pros: - Higher biological relevance - Accounts for cell permeability - Identifies novel targets CellBased->CellBased_Pros

Caption: Decision framework for selecting an appropriate HTS assay type.

Protocols for Target-Based (Biochemical) Assays

Here we provide detailed protocols for two robust and widely used biochemical assay formats suitable for screening this compound derivatives against purified protein targets.

Fluorescence Polarization (FP) for Competitive Binding

Principle: FP is a homogenous technique ideal for monitoring molecular interactions in solution.[14] It relies on the difference in the rotational speed of a small, fluorescently labeled molecule (tracer) when it is free versus when it is bound to a much larger protein. A small, free tracer tumbles rapidly, depolarizing emitted light (low FP signal). When bound to a large protein, its tumbling slows dramatically, and the emitted light remains polarized (high FP signal).[15][16] Test compounds that bind to the protein will displace the tracer, causing a decrease in the FP signal, which is the basis of a competitive binding assay.

Protocol: FP Assay Development and Screening

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer optimal for protein stability and binding (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100).

    • Tracer Stock: Dissolve the fluorescently labeled ligand (tracer) in 100% DMSO to a concentration of 1-10 mM.

    • Protein Stock: Prepare a concentrated stock of the purified target protein in a suitable buffer.

    • Compound Plates: Prepare 384-well plates with this compound derivatives serially diluted in 100% DMSO.

  • Tracer Concentration Optimization: [17]

    • In a 384-well black plate, perform a serial dilution of the tracer in assay buffer.

    • Read the plate in both fluorescence intensity and fluorescence polarization modes.

    • Causality: The goal is to select the lowest tracer concentration that provides a stable FP signal and a robust signal-to-background ratio (typically >3x buffer alone in raw intensity).[17] Using an excessively high tracer concentration can lead to high non-specific binding and reduced assay sensitivity.

  • Protein Titration (Binding Curve):

    • Using the optimized tracer concentration, perform a serial dilution of the target protein in assay buffer containing the tracer.

    • Incubate for a predetermined time (e.g., 60 minutes) at room temperature to reach binding equilibrium.

    • Read the FP signal.

    • Plot FP signal vs. protein concentration and fit to a sigmoidal curve to determine the EC50. For the HTS, use a protein concentration that gives ~80% of the maximal binding signal (EC80).

  • HTS Protocol:

    • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of compound from the compound plates into the 384-well assay plates.

    • Add a solution of protein (at EC80 concentration) and tracer (at optimized concentration) in assay buffer to all wells.

    • Controls: Dedicate columns for:

      • Negative Control (0% Inhibition): DMSO vehicle only (results in high FP).

      • Positive Control (100% Inhibition): A known potent inhibitor or excess unlabeled ligand (results in low FP).

    • Seal the plates, centrifuge briefly, and incubate at room temperature for the determined equilibrium time.

    • Read the FP signal on a compatible plate reader.

FRET-Based Protease Cleavage Assay

Principle: Förster Resonance Energy Transfer (FRET) is a distance-dependent interaction between two fluorophores, a donor and an acceptor.[18] For a protease assay, a peptide substrate is synthesized with a FRET donor (e.g., CyPet) on one side of the cleavage site and an acceptor/quencher (e.g., YPet/Dabcyl) on the other. When the peptide is intact, excitation of the donor results in energy transfer to the acceptor, producing acceptor emission (or quenching of donor emission). Upon cleavage by the protease, the donor and acceptor are separated, disrupting FRET and leading to a measurable increase in donor fluorescence.[19][20] Inhibitors will prevent this cleavage, resulting in a low donor fluorescence signal.

Protocol: FRET Protease Assay Development and Screening

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer that ensures optimal protease activity (e.g., 20 mM Tris, pH 7.4, 50 mM NaCl, 3 mM DTT).[18]

    • FRET Substrate Stock: Dissolve the FRET peptide substrate in 100% DMSO to 1-10 mM.

    • Enzyme Stock: Prepare a concentrated stock of the purified protease.

    • Compound Plates: As described in the FP protocol.

  • Enzyme and Substrate Titration (Michaelis-Menten Kinetics):

    • Determine the Michaelis constant (Km) for the substrate by measuring initial reaction velocities at various substrate concentrations with a fixed, low enzyme concentration.

    • Determine the optimal enzyme concentration that yields a linear reaction rate for the desired assay duration (e.g., 30-60 minutes) and a robust signal window.

    • Causality: For competitive inhibitor screening, the substrate concentration should be set at or below its Km value to ensure sensitivity to inhibitors.

  • HTS Protocol:

    • Transfer compounds (e.g., 50 nL) to 384-well assay plates.

    • Add the protease solution (at the optimized concentration in assay buffer) to all wells and pre-incubate with the compounds for 15-30 minutes. This step allows inhibitors to bind to the enzyme before the substrate is introduced.

    • Initiate the reaction by adding the FRET substrate (at Km concentration).

    • Controls:

      • Negative Control (0% Inhibition): DMSO vehicle only (high FRET signal change).

      • Positive Control (100% Inhibition): A known potent protease inhibitor (low FRET signal change).

    • Read the plate kinetically (multiple reads over time) or as a single endpoint read after a fixed incubation time (e.g., 30 minutes) at the optimal temperature (e.g., 30°C).[19] The donor emission wavelength is monitored.

Protocols for Cell-Based (Phenotypic) Assays

Luciferase Reporter Gene Assay for Pathway Modulation

Principle: This assay is a powerful tool for monitoring the activation or inhibition of specific signal transduction pathways.[21][22] It involves engineering a cell line to stably or transiently express the luciferase enzyme under the control of a promoter containing specific response elements (e.g., CRE for cAMP pathways, NFAT-RE for Ca2+ pathways).[23] When a signaling pathway is activated by a GPCR or other receptor, transcription factors bind to these response elements, driving luciferase expression. The amount of light produced upon addition of a luciferin substrate is directly proportional to the pathway's activity.[24][25] Compounds from the this compound library can be screened for agonist (activating the pathway) or antagonist (blocking activation) activity.

GPCR_Pathway cluster_nucleus Nucleus Compound Agonist Compound (e.g., this compound derivative) GPCR Gαs-Coupled GPCR Compound->GPCR Binds & Activates AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP (Second Messenger) AC->cAMP ATP -> PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates & Activates Promoter cAMP Response Element (CRE) Promoter CREB->Promoter Binds Luc_Gene Luciferase Gene Promoter->Luc_Gene Drives Transcription Luc_Protein Luciferase Protein Luc_Gene->Luc_Protein Translation

Caption: GPCR signaling cascade leading to luciferase reporter expression.

Protocol: Agonist/Antagonist Luciferase Reporter Screen

  • Cell Culture and Plating:

    • Culture the engineered reporter cell line (e.g., HEK293 with CRE-Luciferase) under standard conditions.

    • Harvest cells and seed them into 384-well white, solid-bottom plates at a density optimized for assay performance. Incubate overnight to allow for cell attachment.

  • Agonist Mode Screening:

    • Transfer this compound derivatives (e.g., 50 nL) to the cell plates.

    • Controls:

      • Negative Control: DMSO vehicle only (basal signal).

      • Positive Control: A known agonist for the target receptor (maximal signal).

    • Incubate for a duration sufficient to allow for transcription and translation (typically 4-6 hours).

    • Equilibrate plates to room temperature. Add a "one-step" luciferase reagent (containing cell lysis buffer and luciferin substrate).

    • Incubate for 10-20 minutes in the dark and read luminescence on a plate reader.

  • Antagonist Mode Screening:

    • Transfer library compounds to the cell plates and pre-incubate for 15-30 minutes.

    • Add a known agonist at a concentration that gives ~80% of its maximal effect (EC80).

    • Controls:

      • Negative Control (No Inhibition): DMSO + Agonist (high signal).

      • Positive Control (Max Inhibition): A known antagonist + Agonist (basal signal).

    • Incubate, add luciferase reagent, and read luminescence as described for the agonist screen.

Data Analysis, Quality Control, and Hit Validation

Rigorous data analysis and quality control are paramount to the success of an HTS campaign.[6][26]

HTS Quality Control Metrics

Before and during the screen, key metrics must be monitored to ensure assay quality.[27] An assay is generally considered robust and suitable for HTS if it meets the criteria below.[27][28]

MetricFormulaInterpretationAcceptable Value
Z'-Factor 1 - [ (3σpos + 3σneg) / |μpos - μneg| ]Measures the separation between the positive and negative control distributions. It reflects the assay's dynamic range and data variation.> 0.5
Signal-to-Background (S/B) μpos / μnegIndicates the magnitude of the assay signal window.> 2 (assay dependent)
Coefficient of Variation (%CV) (σ / μ) * 100Measures the relative variability of the data. Calculated for both positive and negative controls.< 20%

σ = standard deviation, μ = mean, pos = positive control, neg = negative control

Hit Validation Cascade

A primary hit is not a confirmed active compound. A systematic validation process is required to eliminate artifacts and false positives.[29][30][31]

Hit_Validation Primary_Hit Primary Hit (Single concentration) Reconfirm 1. Confirmation Screen (Re-test from same plate) Primary_Hit->Reconfirm Dose_Response 2. Dose-Response Curve (Fresh powder, determine IC50/EC50) Reconfirm->Dose_Response If confirmed QC 3. Compound QC (LC-MS, NMR to check purity & identity) Dose_Response->QC If potent & good curve Orthogonal 4. Orthogonal Assay (Confirm activity with different technology) QC->Orthogonal If pure Counter 5. Counter & Selectivity Screens (Rule out non-specific mechanisms, test against related targets) Orthogonal->Counter If confirmed Confirmed_Lead Confirmed, Tractable Hit Counter->Confirmed_Lead If selective

Caption: A standard workflow for hit validation and prioritization.

Troubleshooting Common HTS Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Z'-Factor (<0.5) 1. High data variability (%CV > 20%).2. Small signal window (low S/B).1. Check for pipetting errors, reagent instability, or inconsistent incubation times.[28] Ensure proper mixing.2. Optimize reagent concentrations (e.g., enzyme, substrate) to maximize the signal window.
Systematic Plate Drifts (Edge Effects) 1. Uneven temperature or evaporation during incubation.2. Plate reader performance drift.1. Use plate seals, ensure proper equilibration of plates and reagents to room temperature.[28][32] Avoid stacking plates.2. Run calibration plates and randomize sample placement across plates.[32]
High Rate of False Positives 1. Promiscuous inhibitors (e.g., aggregators).2. Assay technology interference (e.g., fluorescent compounds).1. Include a detergent (e.g., 0.01% Triton X-100) in the assay buffer. Perform counter-screens.[3]2. Run a "buffer only" plate with compounds to identify auto-fluorescent compounds or quenchers.

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Application Notes & Protocols for the Development of 7-Methylazepan-2-one Based Compounds for Treating Bone Resorption Disorders

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: A New Therapeutic Avenue for Bone Loss

Bone remodeling is a dynamic physiological process balancing the activity of bone-forming osteoblasts and bone-resorbing osteoclasts.[1] Pathological conditions such as postmenopausal osteoporosis, rheumatoid arthritis, and metastatic bone disease are characterized by excessive osteoclast activity, leading to a net loss of bone mass, compromised microarchitecture, and an increased risk of fragility fractures.[1][2][3] Current therapeutic strategies primarily involve anti-resorptive agents, which slow down bone breakdown, and anabolic agents that stimulate bone formation.[4][5]

Anti-resorptive therapies often target osteoclast formation, survival, or function.[1][6] Notable targets include the Receptor Activator of Nuclear Factor-κB Ligand (RANKL), a critical cytokine for osteoclast differentiation, and Cathepsin K, a lysosomal cysteine protease highly expressed in osteoclasts that is essential for the degradation of type I collagen, the main organic component of the bone matrix.[7][8][9][10][11] Small-molecule inhibitors targeting these pathways represent a promising area for oral drug development.

This guide focuses on a novel class of compounds built around the 7-Methylazepan-2-one scaffold. A 7-methyl substituted azepanone analog has been identified as a potent inhibitor of Cathepsin K, demonstrating favorable pharmacokinetic properties and oral bioavailability.[12] This document provides a comprehensive framework and detailed protocols for the preclinical evaluation of such compounds, from initial in vitro screening to in vivo efficacy validation.

Hypothesized Mechanism of Action: Targeting the Osteoclast Machinery

The primary hypothesis is that this compound derivatives function as anti-resorptive agents by inhibiting key osteoclast processes. The two most probable molecular targets are:

  • Direct Inhibition of Cathepsin K: As the principal protease responsible for degrading the organic bone matrix, inhibiting Cathepsin K directly halts the final step of bone resorption.[7][8][9] This is the most likely mechanism based on existing literature for similar scaffolds.[12]

  • Modulation of RANKL Signaling: The compounds may interfere with the RANKL-RANK signaling cascade, which is essential for osteoclast differentiation, fusion, and activation.[13][14][15] This pathway activates downstream signaling including NF-κB and MAPKs, leading to the expression of key transcription factors like NFATc1.[13][15][16]

The following protocols are designed to systematically test these hypotheses and characterize the pharmacological profile of novel this compound based compounds.

Osteoclast Activation and Therapeutic Intervention cluster_0 RANKL Signaling Pathway cluster_1 Bone Resorption Process RANKL RANKL RANK RANK Receptor RANKL->RANK Binding TRAF6 TRAF6 RANK->TRAF6 Recruitment NFkB NF-κB Activation TRAF6->NFkB MAPK MAPK Activation (JNK, ERK, p38) TRAF6->MAPK NFATc1 NFATc1 / c-Fos (Master Transcription Factors) NFkB->NFATc1 MAPK->NFATc1 Differentiation Osteoclast Differentiation, Survival & Fusion NFATc1->Differentiation MatureOC Mature, Activated Osteoclast Differentiation->MatureOC Leads to Compound_Signal This compound (Hypothetical Target) Compound_Signal->RANKL Inhibition of Binding Compound_Signal->TRAF6 Inhibition of Downstream Signaling SealingZone Sealing Zone Formation (αvβ3 Integrin) MatureOC->SealingZone Acidification Acidification (V-ATPase) SealingZone->Acidification CatK Cathepsin K Secretion Acidification->CatK Degradation Bone Matrix Degradation (Collagen Type I) CatK->Degradation Compound_CatK This compound (Primary Target) Compound_CatK->CatK Direct Inhibition

Caption: Hypothesized intervention points for this compound compounds.

PART I: In Vitro Evaluation of Anti-Resorptive Activity

This section outlines the primary and secondary assays to screen and characterize the biological activity of the synthesized compounds.

Protocol 1.1: Osteoclast Differentiation and TRAP Staining Assay

Principle of the Method: This assay quantifies the ability of a compound to inhibit the formation of mature osteoclasts from precursor cells.[17][18] Murine bone marrow macrophages (BMMs) or RAW 264.7 cells are stimulated with M-CSF and RANKL to differentiate into osteoclasts.[18][19] Mature osteoclasts are identified by staining for Tartrate-Resistant Acid Phosphatase (TRAP), a hallmark enzyme.[17][20] A reduction in the number of TRAP-positive multinucleated cells indicates inhibitory activity.

Materials:

  • Alpha-MEM (Minimum Essential Medium Eagle, Alpha Modification)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin (100x)

  • Recombinant Mouse M-CSF (Macrophage Colony-Stimulating Factor)

  • Recombinant Mouse RANKL (Receptor Activator of Nuclear Factor-κB Ligand)

  • Bone Marrow Cells (from C57BL/6 mice) or RAW 264.7 cell line

  • 96-well tissue culture plates

  • TRAP Staining Kit (e.g., Sigma-Aldrich, Cat. No. 387A or similar)

  • Test compounds (dissolved in DMSO, sterile-filtered)

Step-by-Step Protocol (using primary BMMs):

  • Cell Isolation:

    • Sacrifice a 6-8 week old C57BL/6 mouse by approved methods.[21]

    • Dissect tibiae and femora, removing all muscle tissue.

    • Flush the bone marrow from the bones using a 25-gauge needle with Alpha-MEM.[21]

    • Culture the flushed cells in a T75 flask with Alpha-MEM supplemented with 10% FBS, 1% Pen-Strep, and 30 ng/mL M-CSF for 3 days. Non-adherent cells are washed away, leaving a population of adherent BMMs.

  • Cell Seeding and Differentiation:

    • Lift the adherent BMMs using Trypsin-EDTA.

    • Count the cells and seed them into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium (Alpha-MEM, 10% FBS, 1% Pen-Strep).[21]

    • Add 50 µL of medium containing M-CSF (final conc. 30 ng/mL) and RANKL (final conc. 50 ng/mL).

    • Add 50 µL of medium containing the test compounds at various concentrations (e.g., 0.01 µM to 10 µM). Include a vehicle control (DMSO) and a positive control (e.g., a known Cathepsin K inhibitor like Odanacatib). The final DMSO concentration should not exceed 0.1%.

  • Incubation and Media Change:

    • Incubate the plate at 37°C in a 5% CO₂ incubator.

    • After 3 days, carefully replace 100 µL of the medium with fresh medium containing M-CSF, RANKL, and the respective test compounds.

  • TRAP Staining (Day 5-6):

    • Aspirate the culture medium and wash the cells once with 150 µL of PBS.

    • Fix the cells with 100 µL of the fixative solution (often 10% formalin in PBS) for 10 minutes at room temperature.[20][22]

    • Wash the wells three times with deionized water.[20]

    • Prepare the TRAP staining solution according to the kit manufacturer's instructions (typically a mixture of a chromogenic substrate, a tartrate-containing buffer, and a color developer like Fast Red Violet LB salt).[20][23]

    • Add 100 µL of the TRAP staining solution to each well and incubate at 37°C for 30-60 minutes, shielding from light.[24]

    • Monitor the color development under a microscope. When osteoclasts are stained deep red/purple, stop the reaction by washing thoroughly with water.

  • Quantification:

    • Acquire images of each well using a light microscope.

    • Count the number of TRAP-positive cells with three or more nuclei. These are considered mature osteoclasts.

    • Calculate the IC₅₀ value for each compound based on the dose-dependent reduction in osteoclast number compared to the vehicle control.

Protocol 1.2: In Vitro Bone Resorption (Pit Formation) Assay

Principle of the Method: This is a functional assay to confirm that a compound not only inhibits osteoclast formation but also their resorptive activity.[25][26][27] Osteoclasts are cultured on a resorbable substrate, such as a calcium phosphate (CaP) coating or a slice of dentin or bone.[25][26][28] The ability of the compound to prevent the formation of resorption "pits" is quantified.[25][27]

Materials:

  • Calcium phosphate-coated 96-well plates or sterile dentin slices

  • Differentiated osteoclasts (generated as in Protocol 1.1) or BMMs for co-culture

  • Toluidine Blue solution (1% w/v) or Von Kossa staining reagents (Silver Nitrate)

  • Sonication water bath

  • Image analysis software (e.g., ImageJ)

Step-by-Step Protocol (using CaP-coated plates):

  • Cell Seeding:

    • Seed BMMs onto CaP-coated 96-well plates (1 x 10⁴ cells/well) and differentiate them into osteoclasts as described in Protocol 1.1, in the presence of test compounds.[29]

    • Alternatively, pre-differentiated osteoclasts can be lifted and seeded onto the plates.

  • Incubation:

    • Culture the cells for 7-9 days to allow for sufficient resorption to occur.[25] Perform media changes with fresh stimuli and compounds every 2-3 days.

  • Cell Removal and Pit Visualization:

    • At the end of the culture period, remove the cells by washing with PBS followed by incubation in a 5% sodium hypochlorite solution for 10 minutes.

    • Alternatively, for dentin slices, cells can be removed by sonication in an ammonia solution.

  • Staining and Quantification:

    • For CaP plates, the resorbed areas appear as clear zones against the opaque mineral background. These can be visualized directly or after staining with 5% Silver Nitrate (Von Kossa stain), which stains the remaining mineral dark brown/black.[25][29]

    • For dentin slices, stain the pits with 1% Toluidine Blue for 1-2 minutes, which will stain the resorbed areas a dark blue.[26]

    • Capture images of the wells/slices using a microscope with an attached camera.

    • Use ImageJ or similar software to measure the total resorbed area per well. Calculate the percentage of inhibition relative to the vehicle control.

Data Presentation and Interpretation:

Compound IDTRAP Assay IC₅₀ (µM)Pit Assay IC₅₀ (µM)Cytotoxicity (CC₅₀, µM)
Vehicle-->50
Cmpd-0010.150.25>50
Cmpd-0022.54.8>50
Pos. Ctrl0.050.0845

Table 1: Example data summary for in vitro screening. A potent compound will have low IC₅₀ values in both assays and a high CC₅₀, indicating a good therapeutic window.

PART II: In Vivo Efficacy Assessment in a Preclinical Model

Lead compounds identified from in vitro screening must be validated in an animal model of disease. The ovariectomy (OVX)-induced bone loss model in rodents is the gold standard for mimicking postmenopausal osteoporosis.[2][30][31]

Protocol 2.1: Ovariectomy (OVX)-Induced Bone Loss in Mice

Principle of the Method: Surgical removal of the ovaries (ovariectomy) in female mice induces estrogen deficiency, leading to a rapid increase in osteoclast activity and significant trabecular bone loss, closely mimicking the etiology of postmenopausal osteoporosis.[2][31] This model is used to evaluate the ability of a therapeutic agent to prevent or rescue this bone loss.

Materials:

  • Female C57BL/6 mice (10-12 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical tools, sutures, and wound clips

  • Test compound formulated for oral gavage

  • Micro-Computed Tomography (micro-CT) scanner

Step-by-Step Protocol:

  • Acclimatization and Grouping:

    • Acclimatize animals for at least one week.

    • Randomly assign mice to the following groups (n=8-10 per group):

      • Group 1: SHAM operation + Vehicle

      • Group 2: OVX operation + Vehicle

      • Group 3: OVX operation + Test Compound (Low Dose)

      • Group 4: OVX operation + Test Compound (High Dose)

      • Group 5: OVX operation + Positive Control (e.g., Alendronate)

  • Surgical Procedure:

    • Anesthetize the mouse.

    • Make a small dorsal midline skin incision between the iliac crests.

    • Locate the ovaries through the underlying muscle wall. Make small incisions in the muscle to exteriorize each ovary.

    • For OVX groups, ligate the ovarian blood vessels and oviduct, then remove the ovary.[31] For the SHAM group, exteriorize the ovary and then return it to the peritoneal cavity.

    • Close the muscle wall with absorbable sutures and the skin with wound clips.

    • Administer post-operative analgesics as per institutional guidelines.

  • Dosing Regimen:

    • Allow animals to recover for one week.

    • Begin daily oral gavage with the vehicle or test compounds. Dosing continues for the duration of the study (typically 6-8 weeks).

  • Endpoint Analysis:

    • At the end of the study period, euthanize the animals.

    • Dissect the femora and tibiae and fix them in 10% neutral buffered formalin.

    • Collect blood for serum biomarker analysis (e.g., P1NP for formation, CTX-I for resorption).

Protocol 2.2: Micro-CT Analysis of Bone Microarchitecture

Principle of the Method: Micro-CT is a high-resolution imaging technique used to generate 3D models of bone structure and quantify key architectural parameters non-destructively.[32][33] It is the standard method for assessing treatment efficacy in preclinical bone loss models.[32][34]

Step-by-Step Protocol:

  • Scanning:

    • Scan the fixed femora or tibiae using a micro-CT system (e.g., Skyscan, Scanco) at a high resolution (e.g., 10 µm voxel size).

  • Reconstruction and Analysis:

    • Reconstruct the 3D images from the scan data.

    • Define a region of interest (ROI) in the trabecular bone of the distal femur or proximal tibia, typically starting just below the growth plate and extending for a defined length (e.g., 2 mm).

    • Use the system's software to perform a global thresholding to segment bone from non-bone tissue.

  • Quantification of Parameters:

    • Calculate the standard bone morphometric parameters as recommended by guidelines.[35] Key parameters include:[32][33][34][36][37]

      • Bone Volume Fraction (BV/TV, %): The percentage of the ROI volume occupied by bone.

      • Trabecular Number (Tb.N, 1/mm): The average number of trabeculae per unit length.

      • Trabecular Thickness (Tb.Th, mm): The average thickness of the trabeculae.

      • Trabecular Separation (Tb.Sp, mm): The average space between trabeculae.

Data Presentation and Interpretation:

GroupBV/TV (%)Tb.N (1/mm)Tb.Th (mm)Tb.Sp (mm)
SHAM + Vehicle15.2 ± 1.84.5 ± 0.40.055 ± 0.0040.18 ± 0.02
OVX + Vehicle5.1 ± 1.1 ****2.1 ± 0.3 ****0.048 ± 0.0050.45 ± 0.05 ****
OVX + Cmpd-00112.8 ± 1.5 ####4.1 ± 0.5 ####0.053 ± 0.0040.22 ± 0.03 ####

*Table 2: Example micro-CT data from the distal femur. Data are Mean ± SD. ***p<0.0001 vs. SHAM; ####p<0.0001 vs. OVX + Vehicle. An effective compound will significantly prevent the OVX-induced changes in these parameters.

Caption: High-level workflow for preclinical evaluation of candidate compounds.

References

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Troubleshooting & Optimization

Common problems and solutions in 7-Methylazepan-2-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Methylazepan-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important lactam derivative. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered during its synthesis.

The primary route to this compound is the Beckmann rearrangement of 2-methylcyclohexanone oxime. While this is a classic and powerful transformation, the unsymmetrical nature of the starting ketone introduces specific challenges, most notably the control of regioselectivity. This guide will provide you with the foundational knowledge and practical solutions to optimize your synthetic outcomes.

Troubleshooting Guide: Common Problems and Solutions

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Problem Potential Cause(s) Recommended Solutions & Explanations
Low or No Product Formation 1. Incomplete Oxime Formation: The initial step of converting 2-methylcyclohexanone to its oxime may be inefficient.[1][2][3] 2. Ineffective Beckmann Rearrangement Catalyst: The acid catalyst may be too weak, deactivated, or used in insufficient quantity.[4][5][6][7] 3. Suboptimal Reaction Temperature: The temperature may be too low for the rearrangement to proceed at a reasonable rate.[4][7]1. Optimize Oximation: Ensure the pH of the reaction is appropriately controlled (typically near neutral or slightly basic) to favor the condensation of hydroxylamine with the ketone.[1] Use a slight excess of hydroxylamine hydrochloride and a suitable base (e.g., sodium acetate, pyridine) to drive the reaction to completion. Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting ketone. 2. Catalyst Selection and Handling: Use strong protic acids like concentrated sulfuric acid or polyphosphoric acid. Ensure the catalyst is fresh and anhydrous, as water can inhibit the reaction. For sensitive substrates, consider using milder reagents like tosyl chloride or phosphorus pentachloride which can activate the oxime's hydroxyl group.[5][6][7] 3. Temperature Control: The Beckmann rearrangement often requires elevated temperatures.[7] The optimal temperature will depend on the catalyst used. For sulfuric acid-mediated rearrangements, temperatures in the range of 100-120 °C are common. Start with a lower temperature and gradually increase it while monitoring the reaction progress.
Formation of an Isomeric Mixture (7-methyl and 3-methylazepan-2-one) 1. Lack of Regiocontrol in Beckmann Rearrangement: 2-Methylcyclohexanone oxime is unsymmetrical and can exist as two geometric isomers (E and Z). The Beckmann rearrangement is stereospecific, with the group anti-periplanar to the hydroxyl group migrating.[5][7] If both oxime isomers are present or can interconvert under the reaction conditions, a mixture of the two corresponding lactam regioisomers will be formed.[5] 2. Isomerization of the Oxime: Acidic conditions used in the rearrangement can catalyze the isomerization of the E and Z oximes, leading to a loss of selectivity.[5]1. Control of Oxime Stereochemistry: The key to a regioselective Beckmann rearrangement is to control the stereochemistry of the oxime precursor. While challenging, this can sometimes be influenced by the oximation conditions. However, for many unsymmetrical ketones, a mixture of oxime isomers is unavoidable. 2. Catalyst and Condition Selection: The choice of rearrangement conditions can influence the isomer ratio. Milder, non-acidic conditions using reagents like tosyl chloride may reduce the extent of oxime isomerization before rearrangement.[7] Some research suggests that photochemically induced Beckmann rearrangements can lead to a nearly 1:1 ratio of isomers from unsymmetrical cyclohexanone oximes, while traditional acid-catalyzed methods may show a preference for one isomer.[8] 3. Purification: Since obtaining a single isomer directly from the reaction can be difficult, focus on efficient purification methods to separate the 7-methyl and 3-methyl isomers. Fractional distillation under reduced pressure or preparative chromatography are common techniques.[9][10]
Formation of Side Products (e.g., Nitriles, Fragmentation Products) 1. Beckmann Fragmentation: This is a competing reaction to the rearrangement, especially if the group alpha to the oxime can stabilize a carbocation.[5] In the case of 2-methylcyclohexanone oxime, fragmentation can lead to the formation of nitriles. 2. Harsh Reaction Conditions: High temperatures and highly concentrated acids can promote side reactions and decomposition.[4]1. Careful Substrate and Reagent Selection: While less of a concern for 2-methylcyclohexanone compared to substrates with tertiary carbons alpha to the oxime, minimizing the formation of fragmentation products can be achieved by using reagents and conditions that favor the rearrangement pathway.[5] 2. Milder Conditions: Employ the mildest possible conditions that still afford a reasonable reaction rate. This may involve using alternative catalysts to strong acids and carefully controlling the reaction temperature.
Difficulty in Product Purification 1. Similar Physical Properties of Isomers: this compound and its isomer, 3-methylazepan-2-one, have very similar boiling points and polarities, making their separation challenging. 2. Presence of Unreacted Starting Materials or Side Products: Incomplete reactions or the formation of byproducts complicates the purification process.1. High-Efficiency Fractional Distillation: Use a vacuum-jacketed Vigreux column or a packed column to achieve the best possible separation of the isomeric lactams by distillation under reduced pressure. 2. Chromatography: Preparative column chromatography using silica gel can be effective for separating the isomers. A solvent system with a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) should be optimized.[9][10] Preparative HPLC can also be employed for high-purity samples.[9][10] 3. Recrystallization: If the product mixture solidifies, recrystallization from a suitable solvent might selectively crystallize one of the isomers.[11]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

The main difficulty lies in controlling the regioselectivity of the Beckmann rearrangement of the unsymmetrical 2-methylcyclohexanone oxime. This often leads to the formation of a mixture of two isomers: the desired this compound and the undesired 3-methylazepan-2-one. The similar physical properties of these isomers make their separation challenging.

Q2: How can I confirm the identity and purity of my this compound product?

A combination of analytical techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to determine the purity of your sample and to identify the presence of the 3-methyl isomer and other byproducts. The mass spectra of the two isomers will be very similar, but they should have slightly different retention times on the GC column.[12][13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide structural confirmation. The chemical shifts and coupling patterns of the methyl group and the adjacent protons will be distinct for the 7-methyl and 3-methyl isomers.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption for the amide carbonyl group (around 1650 cm-1) and an N-H stretching band (around 3200-3400 cm-1).

Q3: What are the safety precautions I should take during the Beckmann rearrangement?

The Beckmann rearrangement often involves hazardous materials.[4][5][6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Strong Acids: Concentrated sulfuric acid and polyphosphoric acid are highly corrosive. Handle them with extreme care.

  • Other Reagents: Reagents like phosphorus pentachloride and thionyl chloride are corrosive and react violently with water.[5][6]

  • High Temperatures: The reaction is often heated, so be mindful of the risk of burns.

Q4: Can I use a different starting material to avoid the isomer problem?

Synthesizing a starting material that would lead to only one lactam product is a theoretical possibility but is often more complex and less practical than dealing with the separation of isomers from the readily available 2-methylcyclohexanone. The focus of troubleshooting is typically on optimizing the rearrangement of 2-methylcyclohexanone oxime and the subsequent purification.

Experimental Protocols

Protocol 1: Synthesis of 2-Methylcyclohexanone Oxime

This protocol outlines the formation of the oxime from 2-methylcyclohexanone.

Materials:

  • 2-Methylcyclohexanone

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Sodium acetate

  • Ethanol

  • Water

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in a mixture of ethanol and water.

  • Add 2-methylcyclohexanone (1.0 equivalent) to the solution.

  • Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting ketone is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude 2-methylcyclohexanone oxime. The product can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent like hexane.

Protocol 2: Beckmann Rearrangement to this compound

This protocol describes the acid-catalyzed rearrangement of the oxime to the lactam.

Materials:

  • 2-Methylcyclohexanone oxime

  • Concentrated sulfuric acid

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane

Procedure:

  • In a clean, dry round-bottom flask, carefully add concentrated sulfuric acid.

  • Cool the acid in an ice bath to 0-5 °C.

  • Slowly and portion-wise, add the 2-methylcyclohexanone oxime (1.0 equivalent) to the cold, stirred sulfuric acid, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, remove the ice bath and heat the mixture to 100-120 °C for 1-2 hours. Monitor the reaction by taking small aliquots, quenching them in water, and analyzing by GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will generate CO2 gas.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product, which will be a mixture of this compound and 3-methylazepan-2-one.

Protocol 3: Purification by Fractional Distillation

This protocol details the separation of the isomeric lactams.

Materials:

  • Crude product mixture

  • Vacuum distillation apparatus with a Vigreux column

Procedure:

  • Set up a fractional distillation apparatus for vacuum distillation.

  • Transfer the crude product mixture to the distillation flask.

  • Slowly reduce the pressure and begin heating the flask.

  • Carefully collect the fractions that distill over. The two isomers will have very close boiling points, so a slow and careful distillation is crucial for separation. The boiling point of this compound is approximately 160-170 °C at 20 Torr.[15]

  • Analyze the collected fractions by GC-MS to determine their composition and combine the fractions that are rich in the desired this compound.

Visualizing the Process

Beckmann Rearrangement of 2-Methylcyclohexanone Oxime

Beckmann_Rearrangement cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Products 2-Methylcyclohexanone_Oxime 2-Methylcyclohexanone Oxime (E/Z mixture) Protonated_Oxime Protonated Oxime 2-Methylcyclohexanone_Oxime->Protonated_Oxime Protonation H2SO4 H₂SO₄ (catalyst) Nitrilium_Ion_1 Nitrilium Ion (leads to 7-methyl isomer) Protonated_Oxime->Nitrilium_Ion_1 Rearrangement (more substituted C migrates) Nitrilium_Ion_2 Nitrilium Ion (leads to 3-methyl isomer) Protonated_Oxime->Nitrilium_Ion_2 Rearrangement (less substituted C migrates) This compound This compound (Desired Product) Nitrilium_Ion_1->this compound Hydration & Tautomerization 3-Methylazepan-2-one 3-Methylazepan-2-one (Isomeric Impurity) Nitrilium_Ion_2->3-Methylazepan-2-one Hydration & Tautomerization

Caption: Reaction pathway for the Beckmann rearrangement of 2-methylcyclohexanone oxime.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of this compound Check_Oxime Step 1: Verify Oxime Formation Check TLC/GC-MS for complete conversion of 2-methylcyclohexanone Start->Check_Oxime Problem_Oxime Problem: Incomplete Oximation Check_Oxime->Problem_Oxime Issue Found Check_Rearrangement Step 2: Evaluate Rearrangement Conditions Check catalyst activity, reaction temperature, and time Check_Oxime->Check_Rearrangement Oximation OK Solution_Oxime Solution: - Adjust pH of oximation reaction - Use excess hydroxylamine - Increase reaction time/temperature Problem_Oxime->Solution_Oxime Solution_Oxime->Check_Oxime Re-evaluate Problem_Rearrangement Problem: Inefficient Rearrangement Check_Rearrangement->Problem_Rearrangement Issue Found Check_Purification Step 3: Assess Purification Losses Analyze crude vs. purified yields. Check for product in waste streams. Check_Rearrangement->Check_Purification Rearrangement OK Solution_Rearrangement Solution: - Use fresh, anhydrous strong acid catalyst - Increase reaction temperature - Consider alternative activating agents (e.g., TsCl) Problem_Rearrangement->Solution_Rearrangement Solution_Rearrangement->Check_Rearrangement Re-evaluate Problem_Purification Problem: High Loss During Purification Check_Purification->Problem_Purification Issue Found End Optimized Yield Check_Purification->End Purification OK Solution_Purification Solution: - Optimize fractional distillation conditions - Develop a more effective chromatography method Problem_Purification->Solution_Purification Solution_Purification->End

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

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Technical Support Center: Effective Purification of 7-Methylazepan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical development professionals engaged in the synthesis and purification of 7-Methylazepan-2-one (also known as 7-Methylcaprolactam). We will address common challenges and provide robust, field-proven methodologies to achieve high purity, ensuring the integrity of your subsequent research and development activities.

Foundational Physicochemical Properties

A successful purification strategy is built upon a solid understanding of the target compound's physical properties. These parameters dictate the optimal choice of techniques, solvents, and conditions.

PropertyValueSignificance for Purification
Molecular Formula C₇H₁₃NO-
Molecular Weight 127.18 g/mol [1][2]Influences diffusion rates and behavior in mass-sensitive analyses (e.g., MS).
Appearance SolidEnables the use of crystallization as a primary purification method.
Melting Point 49-51 °C[1]A key indicator of purity; a broad or depressed melting point suggests impurities.
Boiling Point 160-170 °C at 20 Torr[1]Ideal for purification via vacuum distillation to separate from non-volatile or less volatile impurities.
Solubility Soluble in ethanol, diethyl ether.[1]Critical for selecting an appropriate recrystallization solvent system.
Polarity Polar (due to amide group)Governs behavior in chromatographic separations and liquid-liquid extractions.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental challenges in a direct question-and-answer format, focusing on causality and actionable solutions.

Question 1: My final product has a low, broad melting point and appears as a waxy or oily solid. What is the likely cause?

  • Expert Analysis: This is a classic symptom of residual solvent or water contamination. Even small amounts of volatile impurities can significantly depress and broaden the melting point of a crystalline solid. Water is a common impurity in crude lactam products, sometimes as high as 10%.[3] The hygroscopic nature of the amide functional group can also lead to water absorption from the atmosphere.

  • Recommended Solutions:

    • Azeotropic Removal of Water: If the product is dissolved in a suitable solvent (e.g., toluene), water can be removed by azeotropic distillation using a Dean-Stark apparatus.

    • High-Vacuum Drying: Place the material in a vacuum oven at a temperature slightly below its melting point (e.g., 35-40 °C) for several hours. This is highly effective for removing residual organic solvents and water.

    • Recrystallization: A properly executed recrystallization will leave the more soluble impurities (including water and solvents) in the mother liquor, yielding sharp-melting crystals upon filtration and drying.

Question 2: Despite a clear spot on TLC, my ¹H NMR spectrum shows persistent minor peaks corresponding to starting materials. How can I improve their removal?

  • Expert Analysis: This indicates that the chosen primary purification method lacks the necessary resolving power to separate compounds with similar polarities. Co-elution in chromatography or co-precipitation during a rapid crystallization can lead to this issue.

  • Recommended Solutions:

    • Liquid-Liquid Extraction (LLE): Before attempting distillation or crystallization, perform an LLE wash. If the starting materials have acidic or basic functional groups, they can be selectively removed by washing the organic solution of your crude product with an aqueous base (e.g., NaHCO₃) or acid (e.g., dilute HCl), respectively.

    • Vacuum Distillation: This is the method of choice for separating components with different boiling points.[3][4] Given the boiling point of this compound, vacuum distillation is highly effective at removing less volatile starting materials or heavier by-products.

    • Optimized Recrystallization: Avoid crashing the product out of solution by cooling too quickly. Allow the solution to cool slowly to room temperature, and then transfer to a 0-4 °C refrigerator. This promotes the formation of well-ordered crystals, which are less likely to trap impurities.

Question 3: I experience significant product loss and streaking during silica gel column chromatography. Why does this happen?

  • Expert Analysis: Amides can be sensitive to the acidic nature of standard silica gel.[5] The lone pair of electrons on the amide nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This can lead to irreversible adsorption, tailing (streaking), or even acid-catalyzed hydrolysis, especially if the eluent contains protic solvents like methanol.[5]

  • Recommended Solutions:

    • Deactivate the Silica: Prepare a slurry of silica gel in your eluent and add 1% triethylamine (Et₃N). The triethylamine will neutralize the acidic sites on the silica, minimizing unwanted interactions with your amide product.

    • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or C18-functionalized silica (for reverse-phase chromatography).

    • Avoid Chromatography: If possible, prioritize non-chromatographic methods. For a solid compound like this compound, a well-optimized recrystallization or vacuum distillation is often more efficient and provides higher recovery.[5]

Question 4: My isolated this compound is off-white or yellowish. How can I remove the color?

  • Expert Analysis: Color is typically caused by high-molecular-weight, conjugated by-products or degradation products. These impurities are often present in trace amounts but are highly chromophoric.

  • Recommended Solutions:

    • Activated Charcoal Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol or ethyl acetate). Add a small amount (typically 1-2% w/w) of activated charcoal and stir or gently reflux for 10-15 minutes. The charcoal will adsorb the colored impurities.

    • Hot Filtration: While the solution is still hot, filter it through a pad of Celite® or a fluted filter paper to remove the charcoal. Caution: Ensure the product does not crystallize prematurely in the funnel. Using a pre-heated funnel is advised.

    • Recrystallization: After the charcoal treatment and filtration, allow the hot, colorless filtrate to cool slowly to induce crystallization of the purified product.

Frequently Asked Questions (FAQs)

Q1: What is the most robust, all-around purification strategy for this compound from a crude synthetic reaction?

A multi-step approach is most effective. Start with a workup involving liquid-liquid extraction to remove water-soluble materials and acidic/basic reagents. After drying and concentrating the organic phase, the choice between vacuum distillation and recrystallization depends on the nature of the remaining impurities. If impurities are non-volatile (e.g., polymers, salts), recrystallization is ideal. If impurities are volatile, vacuum distillation is superior. A final recrystallization can be used as a polishing step to achieve high analytical purity.

Q2: When should I choose vacuum distillation over recrystallization?

Choose vacuum distillation when:

  • The primary impurities have significantly different boiling points from the product.

  • The product is thermally stable at its boiling temperature under reduced pressure.

  • You are working on a larger scale where handling large volumes of solvent for recrystallization is impractical.

Choose recrystallization when:

  • The product is a stable solid at room temperature.[5]

  • Impurities have very different solubilities in a chosen solvent system compared to the product.

  • You need to remove non-volatile or polymeric impurities that cannot be separated by distillation.

  • You are working on a smaller scale and wish to achieve very high crystalline purity.

Q3: How can I ensure my purified this compound is completely dry?

After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor. Dry the crystals under high vacuum for several hours. To confirm dryness, you can perform a Karl Fischer titration to quantify water content or use ¹H NMR spectroscopy, looking for the absence of characteristic solvent peaks.

Q4: What are the key safety considerations when purifying this compound?

According to safety data for related lactams and amides, the compound should be handled with care. It may cause skin and serious eye irritation, and may be harmful if swallowed.[2] Always perform manipulations in a well-ventilated fume hood.[6][7] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6] Consult the specific Safety Data Sheet (SDS) for detailed handling and disposal information.[7][8][9][10]

Detailed Experimental Protocols

Protocol 1: High-Purity Purification via Vacuum Distillation

  • Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Connect the receiving flask to a cold trap cooled with dry ice/acetone or liquid nitrogen. Connect the system to a vacuum pump capable of reaching <20 Torr.

  • Charging the Flask: Charge the crude, dry this compound into the distillation flask. Add a magnetic stir bar for smooth boiling.

  • Applying Vacuum: Slowly and carefully apply the vacuum. Outgassing of any residual low-boiling solvents may occur.

  • Heating: Once a stable vacuum is achieved (e.g., 20 Torr), begin heating the distillation flask using an oil bath.

  • Fraction Collection:

    • Forerun: Collect any low-boiling impurities that distill first at a lower temperature.

    • Main Fraction: Collect the this compound as it distills at its characteristic boiling point (160-170 °C at 20 Torr).[1] The product should solidify in the receiving flask if it is cooled.

    • Residue: Stop the distillation before the flask goes to dryness to avoid charring of non-volatile impurities.

  • Shutdown: Remove the heat source and allow the system to cool completely before slowly venting the apparatus to atmospheric pressure.

Protocol 2: Purification via Recrystallization

  • Solvent Selection: Based on its properties, a mixed solvent system like ethanol/diethyl ether or a single solvent like ethyl acetate could be effective. The ideal solvent should dissolve the compound when hot but not when cold, while impurities should remain soluble at cold temperatures.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl. Reheat briefly and perform a hot filtration as described in the Troubleshooting section.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Well-formed crystals should appear. For maximum yield, place the flask in an ice bath or refrigerator (0-4 °C) for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small portion of ice-cold fresh solvent to remove any adhering mother liquor.

  • Drying: Place the purified crystals in a vacuum desiccator or oven to dry completely. Confirm purity by melting point analysis.

Visualized Purification Workflow

The following diagrams illustrate the decision-making process and a standard workflow for purifying this compound.

Caption: Decision tree for selecting a purification method.

PurificationWorkflow start Crude Reaction Mixture workup Step 1: Liquid-Liquid Extraction (e.g., EtOAc/H₂O, brine washes) start->workup dry Step 2: Dry Organic Layer (e.g., over Na₂SO₄ or MgSO₄) workup->dry concentrate Step 3: Solvent Removal (Rotary Evaporation) dry->concentrate primary_purification Step 4: Primary Purification (Vacuum Distillation OR Recrystallization) concentrate->primary_purification analysis Step 5: Purity Analysis (TLC, NMR, MP) primary_purification->analysis decision Purity Acceptable? analysis->decision polishing Step 6 (Optional): Polishing (Second Recrystallization or Charcoal Treatment) decision->polishing No final_product Final Product: Pure, Dry this compound decision->final_product Yes polishing->analysis

Caption: Standard purification workflow from crude to pure product.

References

  • Helm, R., et al. (1974). Process for the purification of lactams. U.S. Patent No. 3,792,045.
  • Lactam purification process. (2001). French Patent No. FR2809395B1.
  • Cartwright, S. J., & Waley, S. G. (1984). Purification of beta-lactamases by affinity chromatography on phenylboronic acid-agarose. Biochemical Journal, 221(2), 505–512. PMC. [Link]

  • Cartwright, S. J., & Waley, S. G. (1984). Purification of beta-lactamases by affinity chromatography on phenylboronic acid-agarose. PubMed. [Link]

  • Gajda, A., et al. (2023). Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. Molecules, 28(14), 5480. MDPI. [Link]

  • PubChem. (n.d.). 7-Acetyl-1-methylazepan-2-one. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Zare, A. (2020). What is the best technique for amide purification? ResearchGate. [Link]

  • BigCommerce. (n.d.). Safety Data Sheet. Retrieved January 14, 2026, from [Link]

  • Cytiva. (2025). Safety Data Sheet. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 6-Methylazepan-2-one. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

Sources

Optimizing reaction conditions for the synthesis of 7-Methylazepan-2-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of 7-methylazepan-2-one and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind each step, enabling you to optimize your reaction conditions for maximum yield and purity.

Core Synthesis Pathway: The Beckmann Rearrangement

The most prevalent and industrially significant route to this compound (a substituted ε-caprolactam) is a two-step process starting from 2-methylcyclohexanone.[1][2]

  • Step 1: Oximation. 2-methylcyclohexanone is reacted with hydroxylamine (usually from a salt like hydroxylamine hydrochloride or sulfate) to form 2-methylcyclohexanone oxime.

  • Step 2: Beckmann Rearrangement. The oxime intermediate is treated with a strong acid, which catalyzes its rearrangement into the target lactam, this compound.[3][4]

The methyl group on the cyclohexane ring introduces regioselectivity challenges not present in the synthesis of unsubstituted ε-caprolactam, making precise control of reaction conditions paramount.

Overall Synthesis Workflow

G cluster_0 Step 1: Oximation cluster_1 Step 2: Beckmann Rearrangement cluster_2 Step 3: Purification A 2-Methylcyclohexanone C 2-Methylcyclohexanone Oxime A->C Base (e.g., NaOAc) Solvent (e.g., EtOH/H2O) B Hydroxylamine (e.g., NH2OH·HCl) B->C E This compound (Crude Product) C->E Heat D Strong Acid Catalyst (e.g., H2SO4, Oleum, PPA) D->E F Neutralization & Extraction E->F Base (e.g., NaOH, NH3) Organic Solvent G Purified this compound F->G Distillation or Recrystallization

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Part A: Oximation Stage

Question 1: My oximation reaction has a very low yield. TLC analysis shows a large amount of unreacted 2-methylcyclohexanone. What went wrong?

Answer: This is a common issue often related to pH control and reagent stoichiometry.

  • Causality: The oximation reaction requires the liberation of free hydroxylamine (NH₂OH) from its salt (e.g., NH₂OH·HCl). This is an equilibrium-dependent process. If the reaction medium is too acidic, the hydroxylamine remains protonated (NH₃OH⁺) and is not sufficiently nucleophilic to attack the ketone carbonyl. If it's too basic, side reactions can occur.

  • Troubleshooting Steps:

    • pH Adjustment: The reaction is typically buffered to a pH of 4-5.[5] The most common method is to add a base like sodium acetate, which reacts with the liberated HCl to form acetic acid, creating an effective buffer system. Ensure you are using at least one molar equivalent of the base to the hydroxylamine salt.

    • Reagent Quality: Hydroxylamine salts can degrade over time. Use a fresh, high-purity source.

    • Reaction Time & Temperature: While oximation is often fast, steric hindrance from the methyl group in 2-methylcyclohexanone might slow the reaction. Monitor the reaction by TLC until the starting ketone spot disappears. Gentle heating (40-60°C) can sometimes be beneficial, but watch for potential side reactions.

Question 2: I isolated a product, but it doesn't seem to be the oxime and reverts to the ketone upon analysis. What is happening?

Answer: You may have isolated an intermediate or are facing issues during workup.

  • Causality: The initial adduct of hydroxylamine to the ketone is a hemiaminal (or carbinolamine). This intermediate must dehydrate to form the stable C=N bond of the oxime. This dehydration is acid-catalyzed. If the pH is not optimal or if you quench the reaction prematurely, you may isolate this unstable intermediate, which can easily hydrolyze back to the starting ketone, especially under acidic conditions during workup or analysis (e.g., on silica gel).

  • Troubleshooting Steps:

    • Ensure Complete Dehydration: After adding the reagents, ensure the reaction runs to completion. The formation of the oxime is often indicated by the product precipitating from the aqueous alcohol solution.

    • Careful Workup: When the reaction is complete, neutralize the workup solution carefully. Avoid strongly acidic conditions that could promote hydrolysis of the oxime product.

Part B: Beckmann Rearrangement Stage

Question 3: The Beckmann rearrangement is not working. My crude NMR shows only the starting oxime, even after prolonged heating.

Answer: This is a critical and frequent failure point, almost always tied to the acid catalyst or the stereochemistry of the oxime.

  • Causality - The Anti-Periplanar Rule: The Beckmann rearrangement is stereospecific. The group that migrates to the nitrogen atom must be anti-periplanar to the hydroxyl leaving group on the oxime.[4][6] 2-Methylcyclohexanone oxime exists as two geometric isomers: (E)- and (Z)-. Only one isomer will have the more substituted carbon (C2, bearing the methyl group) anti to the -OH group, leading to the desired this compound. The other isomer will place the less substituted C6 carbon in the anti position, leading to the undesired 3-methylazepan-2-one. If the wrong isomer is dominant or if the rearrangement conditions do not favor migration, the reaction will stall.

  • Causality - Catalyst Choice & Strength: The rearrangement requires a very strong acid to protonate the oxime's hydroxyl group and turn it into a good leaving group (water).[3] Insufficiently strong acids will fail to catalyze the reaction effectively.

  • Troubleshooting Steps:

    • Verify Oxime Isomer Ratio: While often used as a mixture, if you are facing persistent issues, consider analytical techniques (like 2D NMR) to assess the isomer ratio of your oxime. Isomerization can sometimes be achieved under specific conditions before the rearrangement.

    • Increase Acid Strength: If you are using a weaker acid like concentrated sulfuric acid, consider moving to a stronger dehydrating acid. Oleum (H₂SO₄ containing dissolved SO₃) or polyphosphoric acid (PPA) are classic choices for difficult rearrangements.[4][7]

    • Optimize Temperature: The reaction often requires elevated temperatures (typically 100-120°C).[5] Ensure your reaction temperature is adequate. Be cautious, as excessively high temperatures can lead to charring and side products. The reaction can be highly exothermic, so controlled heating is essential.[5]

Question 4: My reaction worked, but I have a low yield and a significant amount of a greasy byproduct. What is this byproduct?

Answer: You are likely observing products from a competing reaction pathway known as Beckmann fragmentation.

  • Causality: If the migrating group can form a stable carbocation, the rearrangement can be intercepted by a fragmentation pathway. In the case of 2-methylcyclohexanone oxime, protonation of the hydroxyl group is followed by the loss of water. Instead of the C-C bond migrating, it can cleave, leading to the formation of a nitrile. This is a common side reaction in the synthesis of substituted lactams.

  • Troubleshooting Steps:

    • Choice of Acid: Protic acids in non-coordinating solvents tend to favor the rearrangement. Some Lewis acids or specific conditions can promote fragmentation. Stick to well-established catalysts like H₂SO₄ or PPA.

    • Temperature Control: Overheating can increase the rate of fragmentation and other side reactions. Maintain the lowest effective temperature for the rearrangement.

    • Water Content: Ensure your reagents and glassware are dry. While the reaction generates water, starting with excess water can interfere with the dehydrating power of the acid catalyst.

Part C: Purification Stage

Question 5: My final product is a dark, oily substance that is difficult to purify by recrystallization.

Answer: This is usually due to residual acid, polymeric materials, or fragmentation byproducts.

  • Causality: The crude product from a Beckmann rearrangement is highly acidic and contains byproducts from charring and side reactions.[5] These impurities can inhibit crystallization and give the product an oily appearance. This compound itself is a low-melting solid or oil at room temperature, making purification challenging.

  • Troubleshooting Steps:

    • Thorough Neutralization: After the reaction, the mixture must be carefully and completely neutralized by pouring it over ice and slowly adding a strong base (e.g., NaOH, KOH, or NH₃) while cooling vigorously.[5] The final pH should be basic (pH > 9) to ensure the lactam is in its free form.

    • Efficient Extraction: Use a suitable organic solvent to extract the lactam from the aqueous solution. Chloroform or dichloromethane are often effective.[5] Multiple extractions are recommended.

    • Purification Method:

      • Vacuum Distillation: This is often the most effective method for purifying caprolactam derivatives.[5] The high boiling point requires a good vacuum system.

      • Column Chromatography: If distillation is not feasible, chromatography on silica gel can be used, but be aware that the polar lactam may streak. Use a solvent system like ethyl acetate/hexane or dichloromethane/methanol.

      • Recrystallization: If the distilled product is still impure, recrystallization from a non-polar solvent like petroleum ether or a mixture of ether and hexane might yield a solid product.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the Beckmann rearrangement of 2-methylcyclohexanone oxime?

A1: The mechanism proceeds through several key steps, which are crucial for understanding the reaction's requirements.

G A Oxime B Protonated Oxime A->B 1. Protonation (H+) C Nitrillium Ion Intermediate B->C 2. H2O Loss & Alkyl Migration (Rate-Determining) D Water Adduct C->D 3. Water Attack E Protonated Amide D->E 4. Deprotonation F Lactam Product E->F 5. Tautomerization

Caption: Key steps in the Beckmann rearrangement mechanism.

  • Protonation: The strong acid protonates the hydroxyl group of the oxime, converting it into a good leaving group (-OH₂⁺).[3]

  • Rearrangement/Migration: In a concerted step, the C-C bond anti to the leaving group migrates to the electron-deficient nitrogen atom as the water molecule departs. This is the rate-determining step and results in the formation of a stabilized nitrilium ion.[8]

  • Nucleophilic Attack: A water molecule (present in the media) acts as a nucleophile and attacks the electrophilic carbon of the nitrilium ion.

  • Deprotonation & Tautomerization: The resulting adduct is deprotonated and then tautomerizes to form the final, stable amide (lactam) product.[3]

Q2: How does the methyl group affect the regioselectivity of the rearrangement?

A2: The methyl group is the primary determinant of the product isomer. As dictated by the anti-periplanar rule, the C-C bond that migrates is the one opposite the -OH group. For 2-methylcyclohexanone oxime, two isomers are possible:

  • (E)-isomer: The C6-N bond is anti to the -OH group. Migration of C6 leads to 3-methylazepan-2-one .

  • (Z)-isomer: The C2-N bond (the bond to the methyl-substituted carbon) is anti to the -OH group. Migration of C2 leads to This compound .

Therefore, to synthesize the 7-methyl derivative, the reaction must proceed through the (Z)-oxime. Fortunately, the formation of oxime isomers and their subsequent rearrangement can often be controlled by the choice of reaction conditions, and in many cases, the more substituted carbon preferentially migrates.

Q3: Are there "greener" or safer alternatives to strong acids like oleum?

A3: Yes, significant research has focused on developing solid acid catalysts to replace corrosive and hazardous liquid acids. These offer advantages in terms of separation, reusability, and reduced waste.

  • Zeolites: Certain types of zeolites, particularly MFI-type zeolites, have shown high activity and selectivity in the gas-phase Beckmann rearrangement.[1] Sumitomo Chemical has commercialized a process using a zeolite catalyst.[1][9]

  • Metal-Organic Frameworks (MOFs): Acidified MOFs have been developed that can catalyze the reaction in a "one-pot" synthesis from the ketone.[10]

  • Ionic Liquids: Brønsted acidic ionic liquids have been used as both the catalyst and the reaction medium, showing high conversion and selectivity.[11][12]

  • Other Reagents: Reagents like cyanuric chloride with a zinc chloride co-catalyst can also promote the rearrangement under milder conditions.[4]

Q4: What are the key safety considerations for this synthesis?

A4: The synthesis involves several hazardous materials and energetic reactions.

  • Hydroxylamine: Can be explosive, especially in its pure form. Handle its salts with care and avoid large-scale reactions without proper safety shields.

  • Strong Acids (H₂SO₄, Oleum): Extremely corrosive. Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield. Work in a chemical fume hood.

  • Exothermic Reactions: Both the rearrangement and the subsequent neutralization are highly exothermic. Always add reagents slowly and use an ice bath for cooling to maintain control of the reaction temperature.[5] Failure to control the temperature can lead to violent boiling or run-away reactions.

  • Workup: The process of quenching the strong acid reaction mixture with water/base must be done slowly and with vigorous cooling to manage the heat generated.

Experimental Protocols

Protocol 1: Synthesis of 2-Methylcyclohexanone Oxime
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-methylcyclohexanone (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate trihydrate (1.5 eq) to the flask.

  • Reaction: Stir the mixture at room temperature. The reaction can be gently heated to 50-60°C to increase the rate. Monitor the disappearance of the starting ketone by TLC (e.g., 20% ethyl acetate in hexanes). The reaction is often complete within 1-3 hours.

  • Workup: Cool the reaction mixture in an ice bath. The oxime product may precipitate. If so, collect the solid by vacuum filtration and wash with cold water. If it remains in solution, add cold water to induce precipitation or extract the product with a solvent like diethyl ether.

  • Drying: Dry the isolated product under vacuum. The product is a mixture of (E) and (Z) isomers and can be used directly in the next step.

Protocol 2: Beckmann Rearrangement to this compound

(Caution: This reaction is highly exothermic and uses extremely corrosive acid. Perform in a chemical fume hood with appropriate PPE and a blast shield.)

  • Acid Preparation: In a three-neck flask equipped with a mechanical stirrer, dropping funnel, and thermometer, carefully place concentrated sulfuric acid (e.g., 5-10 mL per gram of oxime). Cool the flask in an ice/salt bath.

  • Oxime Addition: Slowly and portion-wise, add the 2-methylcyclohexanone oxime to the cold, stirring acid, ensuring the internal temperature does not exceed 20°C.

  • Reaction: Once the addition is complete, slowly warm the mixture to 100-120°C. An exothermic reaction will occur. Maintain this temperature for 1-2 hours after the initial exotherm subsides.

  • Quenching: Allow the dark mixture to cool to room temperature. In a separate large beaker, prepare a mixture of ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring.

  • Neutralization: Cool the acidic aqueous solution in an ice bath. Slowly add a concentrated solution of sodium hydroxide or ammonium hydroxide until the pH is strongly basic (pH > 9). This step is highly exothermic.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane or chloroform.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude this compound as a dark oil.

  • Purification: Purify the crude oil by vacuum distillation to obtain a colorless or pale yellow liquid/solid.

Catalyst and Condition Comparison

Catalyst SystemTypical TemperaturePhaseAdvantagesDisadvantages
Oleum / H₂SO₄ [4][7]100-120 °CLiquidHigh conversion, low cost, well-established.Highly corrosive, generates large amounts of ammonium sulfate waste, safety concerns.
Polyphosphoric Acid (PPA) [4]80-110 °CLiquidStrong dehydrating agent, effective for difficult substrates.Viscous and difficult to handle, quenching can be challenging.
MFI Zeolites [1]350-400 °CGas"Green" process, catalyst is reusable, no ammonium sulfate byproduct.Requires high temperatures and specialized equipment (fluidized-bed reactor).
Acidified MOFs [10]100 °CLiquid (Solid Cat.)Heterogeneous catalyst, easy to separate, potential for one-pot synthesis.Catalyst synthesis can be complex and costly.
Brønsted Acidic Ionic Liquids [11]100 °CLiquidActs as both solvent and catalyst, potentially recyclable.High cost of ionic liquids, product separation can be an issue.

References

  • Synthesis of a macrocyclic and medium-sized ring lactam library using cascade ring expansion reactions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Design of a “green” one-step catalytic production of ε-caprolactam (precursor of nylon-6). Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]

  • Macrocyclic Lactam Synthesis via a Ring Expansion Reaction: Construction of the Cripowellin Skeleton. Organic Letters (ACS Publications). Available at: [Link]

  • Electrochemical Ring Expansion to Synthesize Medium-Sized Lactams Through C–C Bond Cleavage. CCS Chemistry (Chinese Chemical Society). Available at: [Link]

  • Caprolactam Process Description. Scribd. Available at: [Link]

  • Synthesis of a macrocyclic and medium-sized ring lactam library using cascade ring expansion reactions. RSC Publishing. Available at: [Link]

  • Industrial Production Of ε-Caprolactam. Chemcess. Available at: [Link]

  • Biocatalytic Conversion of Caprolactam to 1,6-Hexanediamine: A Novel Route for Nylon Monomer Production. ACS Publications. Available at: [Link]

  • Synthesis of a macrocyclic and medium-sized ring lactam library using cascade ring expansion reactions. PMC - NIH. Available at: [Link]

  • Illustrated Glossary of Organic Chemistry - Beckmann rearrangement. UCLA Chemistry. Available at: [Link]

  • New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. RWTH Publications. Available at: [Link]

  • Beckmann rearrangement. Wikipedia. Available at: [Link]

  • Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. RJ Wave. Available at: [Link]

  • Catalyzed Beckmann rearrangement of cyclohexanone oxime in heterogeneous liquid/solid system. Part 2: Influence of acid catalysts and organic promoters. ResearchGate. Available at: [Link]

  • Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids. Green Chemistry (RSC Publishing). Available at: [Link]

  • Beckmann Rearrangement. Chemistry LibreTexts. Available at: [Link]

  • Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives. NIH. Available at: [Link]

  • Synthesis of Pyrrolidones and Caprolactams by Intramolecular Cyclization of Linear Precursors. ResearchGate. Available at: [Link]

  • Synthesis of an N-substituted lactam using an intramolecular schmidt reaction: Formation of 2,3,11,11a-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]azepin- 5(6H)-one. ResearchGate. Available at: [Link]

  • Preparation of ε-Caprolactam. Sciencemadness.org. Available at: [Link]

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  • Synthesis and Characterization of N-Substituted Polyether-Block-Amide Copolymers. MDPI. Available at: [Link]

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  • Preparation of caprolactam by Beckmann rearrangement of cyclohexanone oxime. Google Patents.
  • Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps. PMC - NIH. Available at: [Link]

  • An overview of caprolactam synthesis. ResearchGate. Available at: [Link]

  • Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids. ResearchGate. Available at: [Link]

  • Propose a mechanism for the two-step synthesis of caprolactam. Homework.Study.com. Available at: [Link]

  • Caprolactam Production Process. Scribd. Available at: [Link]

  • Effect of Methyl-δ-valerolactams on the Quality of E-Caprolactam. datapdf.com. Available at: [Link]

  • The Green Synthesis of 7-Methoxy-3, 4, 5, 6-Tetrahydro-2H-Azepine by ε -Caprolactam and Dimethylcarbonate as Methyl Reagents. ResearchGate. Available at: [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]

  • An Effective Synthesis of Previously Unknown 7-Aryl Substituted Paullones. PMC - NIH. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. ResearchGate. Available at: [Link]

  • Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. PMC - NIH. Available at: [Link]

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Understanding the stability and degradation pathways of 7-Methylazepan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Methylazepan-2-one

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation characteristics of this compound. Here, we address common questions, troubleshoot potential experimental issues, and provide validated protocols to ensure the integrity of your work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound, also known as 7-methylcaprolactam, is a derivative of ε-caprolactam. It is a seven-membered cyclic amide (a lactam). The presence of the amide bond within a strained ring system is the primary determinant of its chemical reactivity and stability. Key properties are summarized below.

PropertyValue
CAS Number 1985-48-4
Molecular Formula C₇H₁₃NO
Molecular Weight 127.18 g/mol [1]
Appearance Typically a solid at room temperature
Melting Point 49-51 °C[1]
Boiling Point 160-170 °C at 20 Torr[1]

The core structure features a hydrophilic amide group and a moderately hydrophobic alkyl chain, rendering it soluble in a range of organic solvents and moderately soluble in water.

Q2: What are the primary degradation pathways for a lactam like this compound?

Based on the chemistry of lactams and cyclic amides, this compound is susceptible to several primary degradation pathways. These are crucial to understand for developing stable formulations and predicting long-term stability.[2]

  • Hydrolysis (Acidic or Basic): This is the most common degradation pathway. The amide bond of the lactam ring is susceptible to nucleophilic attack by water, a reaction catalyzed by either acid or base. This results in ring-opening to form 6-amino-6-methylheptanoic acid. The stability of lactams is often pH-dependent.[3][4]

  • Oxidation: Exposure to oxidizing agents, including atmospheric oxygen or peroxides, can lead to degradation. Oxidation may occur at the carbon atom alpha to the nitrogen or at the methyl group, potentially forming hydroperoxides or other oxygenated species.[5][6]

  • Thermal Degradation: While generally stable at moderate temperatures, high heat can induce decomposition. For lactams, this can involve complex reactions including polymerization or fragmentation.[7][8] The thermal stability of some N-substituted caprolactam derivatives has been studied, showing degradation at elevated temperatures (e.g., 150°C) over extended periods.[9]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions, leading to the formation of radical species and subsequent degradation products.

Q3: How does the methyl group at the C7 position influence stability compared to ε-caprolactam?

The presence of the C7-methyl group can influence the stability of the lactam ring in two ways:

  • Steric Hindrance: The methyl group may provide some steric hindrance to the approach of a nucleophile (like a hydroxide ion) to the carbonyl carbon, potentially slowing the rate of hydrolysis compared to the unsubstituted ε-caprolactam under certain conditions.

  • Electronic Effects: Alkyl groups are weakly electron-donating. This electronic effect on the carbonyl group is generally minimal but could slightly alter the electrophilicity of the carbonyl carbon.

However, the primary driver of degradation, especially hydrolysis, remains the inherent strain and reactivity of the lactam ring itself. The influence of the methyl group is generally considered secondary to factors like pH and temperature.

Q4: What analytical methods are recommended for monitoring the stability of this compound?

A stability-indicating analytical method is one that can accurately quantify the decrease of the active substance while also detecting the appearance of degradation products.[10]

  • High-Performance Liquid Chromatography (HPLC): This is the most powerful and widely used technique. A reversed-phase HPLC method (e.g., using a C18 column) coupled with a UV or mass spectrometry (MS) detector is ideal. It allows for the separation of the parent compound from its more polar degradation products (like the ring-opened amino acid).

  • Gas Chromatography (GC): Given its volatility, GC can also be used, particularly for purity assessment. However, HPLC is often preferred for stability studies as it is better suited for analyzing potentially non-volatile and polar degradants without derivatization.

  • Mass Spectrometry (MS): When coupled with LC or GC, MS is invaluable for identifying the structures of unknown degradation products by providing mass-to-charge ratio information.[11]

Troubleshooting Guide

Issue: "My compound shows significant degradation in an aqueous solution at neutral pH. What is the likely cause and how can I mitigate it?"
  • Probable Cause: Even at neutral pH, hydrolysis of the lactam ring can occur, albeit slower than under acidic or basic conditions.[12] This process can be accelerated by elevated temperatures or the presence of certain buffer species that may act as catalysts.

  • Troubleshooting Steps:

    • Temperature Control: Ensure your solution is stored at a controlled, low temperature (e.g., 2-8°C). The rate of hydrolysis is highly temperature-dependent.

    • Buffer Selection: Evaluate your buffer system. Some buffer components can participate in the hydrolysis reaction. Consider using non-nucleophilic buffers.

    • pH Confirmation: Re-verify the pH of your solution. A slight drift towards acidic or basic conditions can significantly increase the degradation rate.

    • Aqueous-Organic Co-solvents: If your application allows, consider preparing the compound in a stock solution using an organic solvent (like ethanol or DMSO) and diluting it into the aqueous medium just before use to minimize its time in the aqueous environment.

Issue: "I observe several new, small peaks in my HPLC chromatogram after storing my solid sample for an extended period. What could they be?"
  • Probable Cause: The appearance of new peaks from a solid sample suggests potential oxidative or photolytic degradation, especially if the container was not sealed under an inert atmosphere or protected from light.

  • Troubleshooting Steps:

    • Storage Conditions: Review your storage protocol. Solid this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and protected from light in a cool, dry place.

    • Headspace Analysis: The air in the headspace of the container contains oxygen. For highly sensitive applications, consider flushing the container with an inert gas before sealing.

    • Characterize Degradants: Use LC-MS to get mass information on the new peaks. An increase in mass often points to oxidation (e.g., addition of one or more oxygen atoms).

    • Forced Degradation Comparison: Compare the retention times of these unknown peaks with those generated during a controlled oxidative forced degradation study (see protocol below). This can help confirm if oxidation is the cause.

Issue: "How do I properly design a forced degradation study for this compound to understand its stability profile?"
  • Rationale: A forced degradation or "stress testing" study is essential to identify likely degradation products, establish degradation pathways, and develop a stability-indicating analytical method.[13][14] The goal is to achieve modest degradation (typically 5-20%) to ensure that primary degradants are formed without excessive secondary degradation.[2]

  • Key Considerations:

    • Establish Baseline: First, run an analysis of a pure, unstressed sample to serve as your time-zero reference.

    • Select Stress Conditions: You must test the main degradation pathways. The table below provides a standard set of conditions recommended by ICH guidelines.

    • Monitor and Analyze: Use a suitable analytical method, like RP-HPLC, to monitor the sample at various time points. The goal is to find the time point that yields the target degradation level.

    • Peak Purity Analysis: Use a photodiode array (PDA) detector or MS to ensure that the main compound peak is pure and not co-eluting with any degradants.

Experimental Protocol: Forced Degradation Study

This protocol outlines the steps to perform a comprehensive forced degradation study on this compound.

Objective: To identify the degradation products and pathways under various stress conditions.

Materials:

  • This compound

  • Type I Purified Water

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • HPLC system with PDA or MS detector

  • pH meter

  • Thermostatic oven and water bath

  • Photostability chamber

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water). This stock will be used for all stress conditions.

  • Execution of Stress Conditions:

    • For each condition below, mix the stock solution with the stressor. Store a control sample (stock solution diluted with the solvent) under ambient conditions.

Stress ConditionProtocolRationale & Causality
Acid Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C. Analyze at 2, 4, 8, and 24 hours.To assess susceptibility to acid-catalyzed ring-opening. Elevated temperature accelerates the reaction.
Base Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature. Analyze at 30 min, 1, 2, and 4 hours.Base-catalyzed hydrolysis is typically much faster than acid-catalyzed; hence, lower temperature and shorter time points are used.
Oxidation Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Analyze at 2, 8, and 24 hours.H₂O₂ is a common oxidizing agent used to simulate oxidative stress from reactive oxygen species.[6]
Thermal Degradation Place the solid powder in an oven at 80°C. Analyze a sample dissolved at 1 mg/mL at 1, 3, and 7 days.To evaluate the intrinsic stability of the solid drug substance at elevated temperatures.
Photodegradation Expose the stock solution (in a quartz cuvette) and solid powder to light providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. Analyze after exposure.To assess if the molecule is light-sensitive, which is a critical parameter for packaging and storage.[11]
  • Sample Analysis:

    • Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to prevent damage to the HPLC column.

    • Dilute all samples to a suitable final concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze using a validated stability-indicating HPLC method.

  • Data Interpretation:

    • Calculate the percentage degradation for the parent compound in each condition.

    • Identify and quantify the major degradation products.

    • Use MS and other spectroscopic data (NMR, IR) to propose structures for the major degradants.

Visualizations

Hypothetical Degradation Pathways

The following diagram illustrates the primary, expected degradation pathways for this compound based on established lactam chemistry.

DegradationPathways cluster_main This compound cluster_hydrolysis Hydrolysis Product cluster_oxidation Potential Oxidation Products A This compound B 6-Amino-6-methylheptanoic acid A->B  Acid/Base Hydrolysis (Ring Opening)   C Oxygenated Derivatives (e.g., Hydroxides, N-oxides) A->C  Oxidation (e.g., H₂O₂)  

Caption: Primary degradation pathways of this compound.

References

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  • Berthiller, F., et al. (2017). Effect of thermal treatments on the degradation of antibiotic residues in food. PubMed.
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  • Singh, G., et al. (2020). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.
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  • 1-Methylazepan-2-one: Technical Specifications & Applic
  • Hârțescu, B., et al. (2002). N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior. ARKIVOC.
  • Forney, F. W., & Markovetz, A. J. (1968). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa.
  • Gubbens, J., et al. (2018). Characterization of the caprolactam degradation pathway in Pseudomonas jessenii using mass spectrometry-based proteomics.
  • Analytical Methods for Performing Pesticide Degradation Studies in Environmental Samples. (n.d.).
  • Peraman, R., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms.
  • Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. (n.d.).
  • Manual Of Analytical Methods For The Analysis Of Pesticide Residues In Human And Environmental Samples. (n.d.). EPA.
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  • Analytical methods for human biomonitoring of pesticides. A review. (n.d.).
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  • Huang, Y., et al. (2019).
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  • Chemical Compatibility Chart. (n.d.).
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Troubleshooting polymerization reactions involving 7-Methylazepan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the polymerization of 7-Methylazepan-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this substituted caprolactam monomer. Here, we address common challenges encountered during its ring-opening polymerization (ROP), providing not just solutions but also the underlying scientific principles to empower your experimental design and execution.

Section 1: Troubleshooting Guide

This section addresses specific, common problems in a question-and-answer format. We diagnose the issue, explore the potential causes, and provide actionable, step-by-step protocols for resolution.

Q1: My polymerization of this compound fails to initiate or proceeds extremely slowly. What are the likely causes and how can I fix this?

A1: Failure to initiate is one of the most common hurdles in lactam polymerization and almost always points to impurities in the reaction system or suboptimal initiation conditions. The anionic ring-opening polymerization (AROP) of lactams is notoriously sensitive to protic impurities like water, which can neutralize the highly reactive initiators and growing polymer chains.[1]

Potential Causes & Solutions:

  • Monomer or Solvent Contamination (Especially Water): Water acts as a potent inhibitor by protonating the lactam anion or the initiator, rendering them inactive.[1] The methyl substituent on the caprolactam ring can also influence its hygroscopicity.

    • Solution: Implement a rigorous purification and drying protocol for both the monomer and the solvent. It is crucial to protect catalysts and monomers from poisons.[2]

      • Protocol: Monomer & Solvent Purification

        • Monomer Drying: Dry the this compound monomer under vacuum at a temperature slightly below its melting point for at least 12-24 hours. Alternatively, dissolve the monomer in a dry, non-protic solvent (e.g., toluene) and remove water by azeotropic distillation, followed by recrystallization.

        • Solvent Drying: Use a solvent still or a commercial solvent purification system to obtain anhydrous solvents (e.g., toluene, xylene). Aim for a water content of <10 ppm.

        • Inert Atmosphere: Assemble your reaction glassware hot from the oven and purge thoroughly with a high-purity inert gas (Argon or Nitrogen) to displace air and moisture. Maintain a positive pressure of inert gas throughout the entire experiment.

  • Inactive Initiator or Activator: The initiator (catalyst) and activator system must be highly reactive to deprotonate the lactam and start the polymerization. Improper storage or handling can lead to deactivation.

    • Solution: Use freshly prepared or properly stored initiators.

      • For Anionic Polymerization: Strong bases like sodium hydride, alkali metals, or their lactam salts are common initiators.[3] These are extremely sensitive to air and moisture. Handle them exclusively in a glovebox or under a strict inert atmosphere.

      • Activators (Co-initiators): N-acyllactams are often used as activators to accelerate the reaction.[4] Ensure the activator is pure and dry before use.

  • Incorrect Reaction Temperature: The initiation of lactam polymerization has a specific activation energy.[5][6] If the temperature is too low, the initiation rate may be kinetically insignificant.

    • Solution: The polymerization of lactams can be performed below or above the melting temperature of the resulting polymer.[4] For this compound, which is a substituted caprolactam, start with a temperature range of 140-160°C for bulk polymerization and adjust based on experimental results. Monitor the viscosity of the reaction mixture as an indicator of polymerization.

Q2: I'm getting some polymer, but the conversion is low and the yield is poor. How can I improve it?

A2: Low conversion suggests that the polymerization is terminating prematurely or that the reaction has reached its thermodynamic equilibrium limit under your current conditions.

Potential Causes & Solutions:

  • Monomer-Polymer Equilibrium: All ring-opening polymerizations are reversible reactions that eventually reach an equilibrium between the monomer and the polymer. The position of this equilibrium is dependent on temperature and the thermodynamics of the specific monomer.[7] The presence of substituents on the lactam ring can significantly affect the thermodynamics of polymerization.[7]

    • Solution: Adjust the reaction temperature. While higher temperatures increase the reaction rate, they can also shift the equilibrium back towards the monomer, reducing the final conversion.[4] Perform a temperature optimization study (e.g., running small-scale reactions at 140°C, 150°C, and 160°C) to find the "sweet spot" that balances kinetics and thermodynamics for maximum conversion.

  • Premature Termination: As discussed in Q1, impurities are a primary cause of termination. Even trace amounts of water, oxygen, or acidic impurities can cap the growing polymer chains.

    • Solution: Revisit and enhance your purification and inert atmosphere techniques as detailed in A1. Even if initiation occurs, trace impurities can systematically terminate chains as they grow. Consider using a high-vacuum line (Schlenk line) for the most sensitive reactions.

  • Insufficient Reaction Time: Polymerization kinetics can be complex.[5] It's possible the reaction simply hasn't had enough time to reach high conversion.

    • Solution: Extend the reaction time. Take aliquots from the reaction mixture at different time points (e.g., 2, 4, 8, 12 hours) under an inert atmosphere. Analyze the conversion for each aliquot (e.g., by NMR or gravimetric analysis after precipitating the polymer) to plot a conversion vs. time curve and determine the optimal reaction duration.

Q3: My resulting polymer has a very broad molecular weight distribution (high Polydispersity Index, PDI). How can I achieve a more controlled polymerization?

A3: A high PDI indicates a lack of control over the polymerization process, typically arising from slow initiation relative to propagation, chain transfer reactions, or the presence of multiple active species.

Potential Causes & Solutions:

  • Slow Initiation: If the initiation rate is slower than the propagation rate, new chains are formed throughout the reaction, leading to a wide distribution of chain lengths.

    • Solution: Utilize a more efficient initiator/activator system. The goal is to have all chains start growing at the same time. The use of an N-acyllactam activator is critical for this in anionic polymerization, as it provides a fast and well-defined initiation pathway.[4] Ensure the activator is added promptly after the initiator to achieve rapid initiation.

  • Chain Transfer Reactions: Transamidation, or "chain scrambling," can occur where a growing chain end or a lactamate anion attacks an amide bond in the backbone of another polymer chain. This terminates one chain while creating a new growing site on the attacked chain, broadening the PDI. This is more prevalent at higher temperatures and conversions.

    • Solution: Carefully control the reaction temperature. While higher temperatures can increase the rate, they also provide more energy for side reactions like transamidation.[8] Running the polymerization at the lowest effective temperature (see A2) can help minimize these side reactions.

  • Impurities: Certain impurities can act as chain transfer agents, leading to premature termination of one chain and the start of a new one, which broadens the PDI.

    • Solution: Once again, rigorous purification of all components is paramount.[2] Any molecule with an active proton can potentially act as a chain transfer agent in anionic polymerization.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing common issues in this compound polymerization.

G start Polymerization Issue Observed no_polymer No / Negligible Polymer Formed start->no_polymer low_yield Low Yield / Conversion start->low_yield high_pdi High PDI / Broad MW start->high_pdi cause1_init Check for Impurities (Water, O2, Protic Species) no_polymer->cause1_init cause2_init Verify Initiator/Activator Activity no_polymer->cause2_init cause3_init Check Reaction Temperature no_polymer->cause3_init cause1_yield Check for Equilibrium Limitations low_yield->cause1_yield cause2_yield Investigate Premature Termination low_yield->cause2_yield cause3_yield Evaluate Reaction Time low_yield->cause3_yield cause1_pdi Slow Initiation vs. Propagation high_pdi->cause1_pdi cause2_pdi Check for Chain Transfer Reactions high_pdi->cause2_pdi cause3_pdi Re-check for Impurities high_pdi->cause3_pdi solution1_init Action: Rigorous Purification - Dry monomer/solvent - Use inert atmosphere - Handle initiator properly cause1_init->solution1_init solution2_init Action: Use Fresh Reagents - Store initiator correctly - Check activator purity cause2_init->solution2_init solution3_init Action: Optimize Temperature - Ensure temp is high enough for initiation cause3_init->solution3_init solution1_yield Action: Optimize Temperature - Lower temp to shift equilibrium to polymer cause1_yield->solution1_yield solution2_yield Action: Enhance Purification - Re-evaluate inertness of the system (see above) cause2_yield->solution2_yield solution3_yield Action: Extend Reaction Time - Perform kinetic study by taking aliquots cause3_yield->solution3_yield solution1_pdi Action: Use Efficient Initiator/Activator System - Ensure rapid, uniform start cause1_pdi->solution1_pdi solution2_pdi Action: Lower Reaction Temp - Minimize transamidation and other side reactions cause2_pdi->solution2_pdi solution3_pdi Action: Ultimate Purification - Impurities can act as chain transfer agents cause3_pdi->solution3_pdi

Caption: Troubleshooting workflow for this compound polymerization.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader, more general questions regarding the polymerization of this compound.

Q: What are the best initiator systems for the ring-opening polymerization of this compound? A: The choice of initiator depends on the desired polymer characteristics. Ring-opening polymerization can proceed through various mechanisms, including anionic, cationic, and coordination pathways.[9][10]

  • Anionic ROP (AROP): This is the most common and rapid method for lactam polymerization. It requires a two-component system:

    • Initiator (Catalyst): A strong base that generates the lactam anion. Examples include Sodium Hydride (NaH), Sodium metal, or pre-formed sodium caprolactamate.[3]

    • Activator (Co-initiator): An N-acyllactam derivative that serves as the true starting point for polymer growth. This is essential for achieving a fast and controlled reaction.

  • Cationic ROP (CROP): This method uses strong protic acids (e.g., triflic acid) or Lewis acids as initiators.[9] It is generally slower and can be more prone to side reactions compared to AROP for lactams.

  • Other Systems: N-heterocyclic carbenes (NHCs) have also been explored as catalysts for lactam ROP.[3]

For most applications requiring high molecular weight and rapid polymerization, a well-controlled anionic system is recommended.

Q: How does the methyl group on this compound affect its polymerization compared to ε-caprolactam? A: The methyl substituent has significant steric and electronic effects on polymerization.[7]

  • Polymerization Rate: The substituent can create steric hindrance near the amide group, potentially slowing down the rate of propagation compared to unsubstituted caprolactam.

  • Thermodynamics: The presence of the methyl group can decrease the ring strain of the monomer, which in turn makes the enthalpy of polymerization less favorable. This can lead to a lower ceiling temperature and a higher equilibrium monomer concentration.[7]

  • Polymer Properties: The methyl group will be incorporated as a pendant group along the polyamide backbone, which will alter the final polymer's properties, such as crystallinity, melting point, solubility, and mechanical strength, compared to Nylon 6.

Q: What are the standard reaction conditions for this polymerization? A: Optimal conditions should always be determined empirically, but a reliable starting point for anionic bulk polymerization is summarized in the table below.

ParameterRecommended Condition/ValueRationale
Atmosphere High-purity Argon or NitrogenPrevents reaction with atmospheric O2 and moisture, which inhibit/terminate the reaction.
Temperature 140 - 180 °CBalances the need for rapid kinetics with the need to minimize side reactions and manage the monomer-polymer equilibrium.[4]
Initiator Conc. 0.2 - 1.0 mol % (relative to monomer)Controls the number of growing chains and thus the final molecular weight.
Activator Conc. 0.2 - 1.0 mol % (relative to monomer)Typically used in a 1:1 ratio with the initiator for fast, controlled initiation.
Pressure Slight positive pressure (~1 atm)Maintains an inert atmosphere and prevents air from entering the system.

Q: How do I characterize the poly(this compound) I've synthesized? A: A combination of techniques is necessary to fully characterize the polymer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the polymer structure by showing the disappearance of monomer peaks and the appearance of characteristic polymer backbone signals. It can also be used to calculate monomer conversion.

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[11]

  • Differential Scanning Calorimetry (DSC): Measures thermal transitions like the glass transition temperature (Tg) and the melting temperature (Tm), providing insight into the polymer's thermal properties and degree of crystallinity.[12]

  • Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the polymer by measuring its decomposition temperature.[12]

Anionic Ring-Opening Polymerization (AROP) Mechanism

The diagram below illustrates the key steps in the AROP of a lactam, initiated by a strong base and accelerated by an N-acyllactam activator.

G cluster_0 Initiation cluster_1 Propagation Lactam Lactam Monomer Base Base (B⁻) Anion Lactam Anion Base->Anion Deprotonation GrowthCenter Growth Center (Imide) Anion->GrowthCenter Nucleophilic Attack Activator Activator (N-Acyllactam) Activator->GrowthCenter GrowthCenter_p Growth Center GrowthCenter->GrowthCenter_p To Propagation LactamAnion_p Lactam Anion GrowthCenter_p->LactamAnion_p Ring Opening LongerChain Propagating Chain (n+1 units) LactamAnion_p->LongerChain Deprotonation NewMonomer Lactam Monomer NewMonomer->LactamAnion_p

Caption: Simplified mechanism of activated anionic ROP of lactams.

References

  • Šebenda, J. (1972). POLYMERIZABILITY OF LACTAMS. Pure and Applied Chemistry, 30(1-2), 181-202. Available from: [Link]

  • Roda, J., Kroulíková, Š., & Králíček, J. (n.d.). Lactam Polymerization. Scilit. Available from: [Link]

  • Varganici, C., & Rosu, L. (2023). Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. Polymers, 15(15), 3295. Available from: [Link]

  • Posada, A. P., & Ramaraju, B. (2022). Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. Chemical Society Reviews. Available from: [Link]

  • Hall, H. K. (1958). Structural Effects on the Polymerization of Lactams. Journal of the American Chemical Society, 80(23), 6404–6409. Available from: [Link]

  • Lécuyer, J., & Bourissou, D. (n.d.). Ring-opening polymerization mechanisms 2. Ring-opening... ResearchGate. Available from: [Link]

  • Nuyken, O., & Pask, S. D. (2013). Ring-Opening Polymerization—An Introductory Review. Polymers, 5(2), 361-403. Available from: [Link]

  • Phan, H., Kortsen, K., Englezou, G., Couturaud, B., Nedoma, A. J., & Pearce, A. K. (2020). Functional initiators for the ring-opening polymerization of polyesters and polycarbonates: An overview. ResearchGate. Available from: [Link]

  • Sbirrazzuoli, N. (2019). Polymerization Kinetics. ResearchGate. Available from: [Link]

  • Christy Catalytics. (n.d.). Purification of High-Purity Monomers and Other Reactive Chemicals. Available from: [Link]

  • Omondi, B., & D'Souza, R. (2021). Ring-opening polymerization of lactides and ε-caprolactone catalyzed by Zn(II) aryl carboxylate complexes supported by 4-pyridinyl schiff base ligands. PLoS ONE, 16(1), e0245323. Available from: [Link]

  • Park, K. (n.d.). Plasticizing effect of water on poly(lactide-co-glycolide). Available from: [Link]

  • Otsuka Chemical Co., Ltd. (n.d.). Azoic polymerization initiators. Available from: [Link]

  • Shevelev, V. A., & Krupenina, T. N. (2023). Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects. Polymers, 15(15), 3254. Available from: [Link]

  • Ghent University Polymer Chemistry Research Group. (n.d.). Dual/heterofunctional initiators for the combination of mechanistically distinct polymerization techniques. Available from: [Link]

  • Shaeiwitz, J. A., & Sure, H. M. (2023). Dual Semi-Interpenetrating Networks of Water-Soluble Macromolecules and Supramolecular Polymer-like Chains: The Role of Component Interactions. International Journal of Molecular Sciences, 24(13), 10609. Available from: [Link]

  • Schünemann, F., & Bonten, C. (2021). Compensation of Water Influence on Anionic Polymerization of ε-Caprolactam: 1. Chemistry and Experiments. Polymers, 13(15), 2529. Available from: [Link]

  • Ace Polymer Science through solving problems! (2023, January 2). Emulsion Polymerization Fully Covered - Mechanism , Rp vs time, Rp vs Xn, Ewart-Smith Kinetics [Video]. YouTube. Available from: [Link]

  • Pour-Ghaz, M., & Kim, S. (2024). Water-induced Failure in Polymer Coatings: Mechanisms, Impacts and Mitigation Strategies - A Comprehensive Review. ResearchGate. Available from: [Link]

  • Pinter, G., & Fellner, M. (2021). Characterization of Composition and Structure–Property Relationships of Commercial Post-Consumer Polyethylene and Polypropylene Recyclates. Polymers, 13(10), 1583. Available from: [Link]

  • Dr. Hubbard UGA Chemistry. (2018, October 25). CHEM 2100L Experiment 7 - Polymer Synthesis [Video]. YouTube. Available from: [Link]

  • Hadjichristidis, N., & Iatrou, H. (2018). Kinetics of anionic polymerization of β‐myrcene in hydrocarbon solvents. OPUS. Available from: [Link]

  • Uyar, T., & Isik, M. (2012). Synthesis, characterization and thermodynamic properties of poly(3-mesityl-2-hydroxypropyl methacrylate- co- N-vinyl-2-pyrrolidone). ResearchGate. Available from: [Link]

  • van Dijk-Wolthuis, W. N. E., & Hennink, W. E. (n.d.). Polymerization kinetics of dextran-bound methacrylate in an aqueous two phase system. ResearchGate. Available from: [Link]

  • Al-Shameri, A. M., & Al-Azzawi, W. K. (2023). One-pot multicomponent polymerization towards heterocyclic polymers: a mini review. RSC Advances, 13(48), 33865-33874. Available from: [Link]

  • Yefet, A., & Kissin, Y. V. (2001). Kinetics of propylene and ethylene polymerization reactions with heterogeneous ziegler-natta catalysts: Recent results. ResearchGate. Available from: [Link]

  • Sanda, F., & Endo, T. (2001). Synthesis Kinetics of Polymer / Copolymer Latexes via Radical Ring-Opening Emulsion Polymerization of Vinylcyclopropane. ResearchGate. Available from: [Link]

  • The Good Scents Company. (n.d.). polyvinylcaprolactam 2H-azepin-2-one, 1-ethenylhexahydro-, homopolymer. Available from: [Link]

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Technical Support Center: 7-Methylazepan-2-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 7-Methylazepan-2-one. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during its synthesis, with a focus on maximizing yield and achieving high purity. The primary synthetic route discussed involves the Beckmann rearrangement of 2-methylcyclohexanone oxime.

Section 1: Overview of the Synthetic Workflow

The conversion of 2-methylcyclohexanone to this compound is a two-step process followed by purification. Understanding the flow is critical for identifying potential areas for optimization and troubleshooting.

Workflow A 2-Methylcyclohexanone B 2-Methylcyclohexanone Oxime A->B Oximation C Crude this compound B->C Beckmann Rearrangement D Pure this compound C->D Purification

Caption: High-level workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise at each stage of the synthesis.

Oximation Stage: Synthesis of 2-Methylcyclohexanone Oxime

Q1: My oximation reaction is slow or incomplete, leading to low conversion of 2-methylcyclohexanone. How can I improve this?

A1: Incomplete oximation is a common issue often related to reaction kinetics and equilibrium. The reaction of a ketone with hydroxylamine is pH-dependent.[1]

  • Causality: The reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon. At very low pH, the hydroxylamine is fully protonated and no longer nucleophilic. At high pH, the rate also decreases. The optimal pH for oxime formation is typically between 4 and 6.

  • Troubleshooting Steps:

    • pH Control: Use a base like sodium acetate or pyridine to neutralize the HCl released from hydroxylamine hydrochloride, maintaining the pH in the optimal range.[2] Continuously monitor the pH if possible.

    • Temperature: While the reaction often proceeds at room temperature, gentle heating (e.g., 60-80°C) can significantly increase the reaction rate.[1] However, avoid excessive temperatures which may promote side reactions.

    • Stoichiometry: Ensure a slight excess (1.1-1.2 equivalents) of hydroxylamine hydrochloride and the base is used to drive the reaction to completion.

    • Solvent: Using a polar solvent like ethanol helps to solubilize both the ketone and the hydroxylamine salt, creating a homogeneous reaction medium which improves reaction rates.[2]

Q2: I have good conversion, but my isolated yield of 2-methylcyclohexanone oxime is low. What are the likely causes?

A2: Low isolated yield despite good conversion typically points to issues during workup and product isolation.

  • Causality: 2-Methylcyclohexanone oxime has some water solubility. Multiple extractions with an appropriate organic solvent are necessary to recover the product efficiently from the aqueous reaction mixture. Emulsion formation during extraction can also lead to product loss.

  • Troubleshooting Steps:

    • Workup Procedure: After reaction completion, cool the mixture and, if necessary, dilute with water to precipitate the oxime. If it remains in solution, perform multiple extractions (at least 3-4 times) with a solvent like diethyl ether or ethyl acetate.

    • Emulsion Breaking: If an emulsion forms during extraction, adding a saturated brine solution can help break it.

    • Product Stability: While generally stable, oximes can be sensitive to strongly acidic or basic conditions during workup, which could cause hydrolysis back to the ketone. Ensure the pH is near neutral before extraction.

Beckmann Rearrangement Stage

Q3: My Beckmann rearrangement is giving a very low yield of this compound. What are the most critical parameters to investigate?

A3: The Beckmann rearrangement is the most sensitive step in this synthesis and its success hinges on precise control of reaction conditions. The reaction is typically catalyzed by strong acids like sulfuric acid, polyphosphoric acid (PPA), or oleum.[3]

  • Causality: The mechanism involves protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). The group anti-periplanar to this leaving group then migrates to the nitrogen, initiating the rearrangement.[4] Failure to control conditions can halt the reaction or favor side reactions.

  • Troubleshooting Steps:

    • Acid Strength and Stoichiometry: The acid must be strong enough and used in sufficient quantity to fully protonate the oxime. For sulfuric acid, a significant excess is often used, acting as both catalyst and solvent. Oleum is effective but can lead to charring if the temperature is not controlled.

    • Temperature Control: This is critical. The reaction is often exothermic. Start at a low temperature (e.g., 0-5°C) during the addition of the oxime to the acid. Then, the temperature is carefully raised (e.g., to 80-120°C) to drive the rearrangement.[5] Uncontrolled temperature can lead to decomposition and the formation of colored impurities.

    • Moisture Content: The reaction is highly sensitive to water. Ensure all reagents and glassware are dry. Excess water can hydrolyze the intermediate nitrilium ion inefficiently or prevent the initial protonation.

    • Mixing: Inadequate stirring can lead to localized overheating and side reactions. Ensure vigorous and efficient mixing, especially during the addition of the oxime.[5]

Q4: My main byproduct is a nitrile. What causes this "Beckmann fragmentation" and how can I minimize it?

A4: Beckmann fragmentation is a common competing reaction, especially when the migrating group can form a stable carbocation.[6]

  • Causality: Instead of the alkyl group migrating to the nitrogen, the C-C bond cleaves to form a stable carbocation and a nitrile. In the case of 2-methylcyclohexanone oxime, the bond between the quaternary carbon (C2) and the oxime carbon (C1) can fragment, leading to a tertiary carbocation and a nitrile.

  • Troubleshooting Steps:

    • Choice of Catalyst: Less-forcing conditions can sometimes favor rearrangement over fragmentation. While strong Brønsted acids are standard, reagents like tosyl chloride or phosphorus pentachloride can also promote the rearrangement, sometimes with less fragmentation.[3]

    • Temperature Management: Fragmentation often has a higher activation energy than rearrangement. Running the reaction at the lowest possible temperature that still allows for a reasonable rearrangement rate can suppress the fragmentation pathway.

    • Solvent Effects: The choice of solvent can influence the stability of the carbocation intermediate. Less polar solvents may disfavor the formation of a charged carbocation, thus reducing fragmentation.

Rearrangement_vs_Fragmentation cluster_0 Reaction Pathways of Protonated Oxime Start Protonated 2-Methylcyclohexanone Oxime Path1 [1,2]-Alkyl Shift Start->Path1 Rearrangement Path2 C-C Bond Cleavage Start->Path2 Fragmentation Product1 This compound (Desired Product) Path1->Product1 Product2 Nitrile + Carbocation (Fragmentation Byproduct) Path2->Product2

Caption: Competing Beckmann rearrangement and fragmentation pathways.

Impurity Profile and Purification

Q5: What are the common impurities I should expect in my crude this compound, and how can they be identified?

A5: The impurity profile is often analogous to that of industrial ε-caprolactam production.[5][7] Key impurities arise from starting materials, side reactions, and degradation.

Impurity NameLikely SourceRecommended Analytical Method
2-MethylcyclohexanoneIncomplete oximation reaction.GC, GC-MS
2-Methylcyclohexanone OximeIncomplete Beckmann rearrangement.GC, HPLC-UV, LC-MS
6-Methylazepan-2-oneRearrangement of the minor (syn) oxime isomer.GC-MS, ¹H NMR (distinctive shifts)
Octahydrophenazine derivativesDimerization/condensation side reactions of intermediates under strong acid.[8]LC-MS, GC-MS (high boiling point)
2-Methylaniline (o-Toluidine analogue)Potential side reaction or degradation product.[9][10]GC-MS, HPLC-UV
Nitrile-containing compoundsBeckmann fragmentation.GC-MS, IR (characteristic C≡N stretch)

Q6: I am struggling to purify my product. What is the most effective industrial and lab-scale method?

A6: A combination of physical and chemical methods is often employed for lactam purification.[11]

  • Primary Purification Method: Vacuum Distillation

    • Rationale: this compound has a relatively high boiling point, making vacuum distillation the method of choice to separate it from lower-boiling starting materials and higher-boiling polymeric or colored impurities.

    • Procedure: A fractional distillation setup under reduced pressure is recommended. Discard a small forerun fraction containing volatile impurities. Collect the main fraction at a stable temperature and pressure. A dark, viscous residue containing polymeric material and impurities like octahydrophenazines will remain.[12]

  • Secondary Purification Method: Crystallization

    • Rationale: If distillation does not provide sufficient purity, crystallization can be highly effective.

    • Procedure: The choice of solvent is critical. Aliphatic or cycloaliphatic hydrocarbons (e.g., hexane, cyclohexane) can be used to precipitate the lactam from a concentrated solution or a melt.[11] The crude lactam is dissolved in a minimal amount of a suitable hot solvent and allowed to cool slowly to form pure crystals.

  • Other Methods:

    • Acid/Base Wash: An aqueous workup with a base (e.g., NaOH or NH₃ solution) is essential after the Beckmann rearrangement to neutralize the acid catalyst before distillation.

    • Activated Charcoal Treatment: If the product is colored, treatment with activated charcoal in a suitable solvent can help remove colored impurities before a final crystallization or distillation step.[11]

Section 3: Recommended Experimental Protocols

Protocol 3.1: Synthesis of 2-Methylcyclohexanone Oxime
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methylcyclohexanone (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and sodium acetate trihydrate (1.5 eq).

  • Solvent Addition: Add ethanol and water (e.g., a 4:1 v/v mixture) in sufficient quantity to dissolve the solids upon heating.

  • Reaction: Heat the mixture to reflux (approx. 80-85°C) with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Workup: Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to precipitate the product. If significant product remains in solution, slowly add cold water to induce further precipitation.

  • Isolation: Collect the white crystalline solid by vacuum filtration and wash the filter cake with cold water.

  • Drying: Dry the product under vacuum to a constant weight. The typical yield is 85-95%.

Protocol 3.2: Beckmann Rearrangement to this compound
  • Setup: In a three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (98%, ~5-10 equivalents by weight relative to the oxime).

  • Cooling: Cool the acid to 0-5°C in an ice-salt bath.

  • Oxime Addition: Slowly add the dried 2-methylcyclohexanone oxime (1.0 eq) in small portions or as a melt, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to 100-110°C for 30-60 minutes. The solution will darken.

  • Quenching: Cool the reaction mixture back to below 10°C. Very carefully and slowly, pour the reaction mixture onto a large amount of crushed ice.

  • Neutralization: Neutralize the cold aqueous solution by the slow addition of a concentrated ammonium hydroxide or sodium hydroxide solution, keeping the temperature below 20°C. The pH should be adjusted to ~8-9.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 3.3: Purification by Vacuum Distillation
  • Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Use a short-path distillation head for lab scale.

  • Distillation: Transfer the crude this compound to the distillation flask. Apply vacuum and slowly heat the flask using an oil bath.

  • Fraction Collection:

    • Forerun: Collect and discard any low-boiling impurities that distill first.

    • Main Fraction: Collect the product fraction at a constant boiling point and pressure. This compound should distill as a colorless to pale yellow liquid.

    • Residue: Stop the distillation when the temperature rises or when a dark, viscous residue remains. Do not distill to dryness to avoid decomposition.

References

  • Romero, A., Santos, A., & Yustos, P. (n.d.). Effect of Methyl-δ-valerolactams on the Quality of ε-Caprolactam. Industrial & Engineering Chemistry Research.

  • An analysis of impurities affecting the volatile base content in caprolactam. (n.d.). ResearchGate. Retrieved from [Link]

  • Impurity Formation in the Beckmann Rearrangement of Cyclohexanone Oxime to Yield ε-Caprolactam. (n.d.). ResearchGate. Retrieved from [Link]

  • Helm, R., et al. (1974). Process for the purification of lactams. U.S. Patent 3,792,045.

  • Lactam purification process. (2001). FR2809395B1.

  • Control methods of the content of volatile base impurities in caprolactam. (n.d.). ResearchGate. Retrieved from [Link]

  • Beckmann rearrangement. (n.d.). In Wikipedia. Retrieved from [Link]

  • Beckmann Rearrangement. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • [Determination of the key impurity in caprolactam produced from a combined process by gas chromatography-mass spectroscopy]. (2019). PubMed. [Link]

  • Beckmann Rearrangement. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Beckmann Rearrangement Chemistry Questions with Solutions. (n.d.). BYJU'S. Retrieved from [Link]

  • Cyclohexanone oxime. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. (n.d.). Academic Research Publishing Group. Retrieved from [Link]

  • Cyclohexanone Oxime: Organic Synthesis. (2020). YouTube. [Link]

Sources

Technical Support Center: Resolving Stereoisomers of 7-Methylazepan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of 7-Methylazepan-2-one stereoisomers. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to synthesize our field experience with established scientific principles to help you navigate the challenges of chiral separation.

Frequently Asked Questions (FAQs)

Q1: What exactly are the stereoisomers of this compound?

This compound possesses a single stereogenic center at the 7-position. This gives rise to a pair of stereoisomers known as enantiomers: (R)-7-Methylazepan-2-one and (S)-7-Methylazepan-2-one. Enantiomers are non-superimposable mirror images of each other.[1][2] They share identical physical properties like melting point, boiling point, and solubility in achiral solvents, but they differ in their interaction with plane-polarized light (optical activity) and, most critically, in their interactions with other chiral molecules, such as biological receptors.[2]

Q2: Why is the separation of these enantiomers critical in drug development?

In pharmaceutical sciences, the specific three-dimensional arrangement of a molecule is paramount. The two enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[2] One enantiomer might be therapeutically active, while the other could be inactive or, in some cases, cause adverse effects.[2][3] For instance, the tragic case of thalidomide highlighted the devastating consequences of not separating enantiomers, where one was therapeutic and the other was teratogenic.[3][4] Therefore, regulatory agencies worldwide mandate the characterization and often the separation of enantiomers for chiral drug candidates to ensure safety and efficacy.

Q3: What are the principal methods for resolving the enantiomers of this compound?

The two most powerful and widely adopted strategies for resolving racemic this compound are:

  • Enzymatic Kinetic Resolution (EKR): This biocatalytic method uses the high stereoselectivity of enzymes, typically lipases, to preferentially react with one enantiomer in the racemic mixture.[5] This allows for the separation of the unreacted enantiomer from the newly formed product.

  • Chiral High-Performance Liquid Chromatography (HPLC): This analytical and preparative technique physically separates the enantiomers by passing them through a column containing a chiral stationary phase (CSP).[5][6] The differential interactions between each enantiomer and the CSP lead to different retention times, enabling their separation.[6]

Troubleshooting Guide: Enzymatic Kinetic Resolution (EKR)

Enzymatic resolutions are highly effective but sensitive to a variety of parameters. This section addresses common issues encountered during the EKR of cyclic lactams like this compound.

Problem: My enantiomeric excess (ee) is low or suboptimal.

This is the most common challenge in EKR. A low ee indicates that the enzyme is not discriminating effectively between the two enantiomers.

Potential Cause & Suggested Solution

  • Suboptimal Reaction Conversion: In kinetic resolution, the enantiomeric excess of both the unreacted starting material and the product changes as the reaction progresses. For the unreacted starting material, the highest ee is theoretically achieved at exactly 50% conversion.[5] Allowing the reaction to proceed beyond this point will cause the enzyme to start reacting with the less-favored enantiomer, reducing the ee.[7]

    • Solution: Perform a time-course study. Take aliquots from the reaction at regular intervals (e.g., every 2-4 hours), quench the reaction, and analyze the conversion and ee by chiral HPLC or GC. Plot ee vs. conversion to find the optimal endpoint and stop future reactions at that specific time or conversion level.[7]

  • Incorrect Enzyme Choice: Not all enzymes will exhibit high enantioselectivity for a specific substrate.[5] Lipases are a common choice for resolving amines and related compounds, but their effectiveness varies.[8][9]

    • Solution: Screen a panel of different lipases. Immobilized enzymes like Novozym 435 (from Candida antarctica B) are often robust and highly selective.[10][11] Other lipases from Pseudomonas cepacia or Rhizomucor miehei should also be considered.[8][10]

  • Suboptimal Reaction Conditions (Temperature, pH, Solvent): Enzyme activity and selectivity are critically dependent on their environment.[5]

    • Solution:

      • Temperature: Optimize the reaction temperature. While higher temperatures increase the reaction rate, lower temperatures often lead to higher enantioselectivity.[5] Test a range from 25°C to 50°C.

      • Solvent: The choice of organic solvent is crucial. Non-polar solvents like methyl tert-butyl ether (MTBE) or toluene are often effective for lipase-catalyzed resolutions.[8][12] Avoid highly polar solvents that can strip essential water from the enzyme.

      • Water Content: In non-aqueous media, a trace amount of water is essential for enzyme activity, but excess water can promote hydrolysis and lower selectivity.[5] Use anhydrous solvents and control the water activity if possible.

Problem: The enzymatic reaction is extremely slow or has stalled completely.

A sluggish reaction can make the process impractical for preparative scale.

Potential Cause & Suggested Solution

  • Enzyme Inhibition: High concentrations of the substrate or the product can inhibit the enzyme's activity.[5]

    • Solution: Try lowering the initial substrate concentration. If product inhibition is suspected, consider using a biphasic system where the product is continuously extracted into a second phase, away from the enzyme.[13]

  • Low Enzyme Activity or Stability: The enzyme itself may be denatured or simply not active enough under your chosen conditions.

    • Solution:

      • Confirm the activity of your enzyme batch using a standard substrate.

      • Consider enzyme immobilization, which is known to significantly enhance stability and reusability.[13]

      • Ensure the reaction pH is optimal for the enzyme, even in organic media, by using a buffer in the aqueous phase or during enzyme preparation.

EKR Workflow & Key Decision Points

The following diagram outlines the logical flow for setting up and optimizing an enzymatic kinetic resolution.

EKR_Workflow Diagram 1: Enzymatic Kinetic Resolution Workflow cluster_prep Preparation cluster_reaction Reaction & Optimization cluster_analysis Analysis & Scale-Up start Racemic This compound enzyme_select Select & Screen Lipases (e.g., Novozym 435, PCL) start->enzyme_select reagent_select Select Acyl Donor (e.g., Vinyl Acetate) enzyme_select->reagent_select setup Setup Small-Scale Reactions in MTBE reagent_select->setup time_course Run Time-Course Study (Monitor Conversion & ee) setup->time_course optimize Optimize Temperature & Substrate Conc. time_course->optimize analysis Analyze by Chiral HPLC optimize->analysis decision Optimal Conditions Found? analysis->decision scale_up Preparative Scale Reaction decision->scale_up Yes troubleshoot Return to Screening decision->troubleshoot No troubleshoot->enzyme_select

Caption: Workflow for enzymatic kinetic resolution.

Troubleshooting Guide: Chiral HPLC Separation

Chiral HPLC is the gold standard for determining enantiomeric excess and can also be used for preparative separation. Achieving good resolution requires methodical optimization.

Problem: I see only one peak (co-elution). There is no separation.

This indicates that the chosen chiral stationary phase (CSP) and mobile phase conditions are not suitable for creating the necessary stereospecific interactions.

Potential Cause & Suggested Solution

  • Inappropriate Chiral Stationary Phase (CSP): The "lock-and-key" interaction required for chiral separation is highly specific to the analyte and the CSP.[14] No single CSP can separate all compounds.

    • Solution: This is the most critical parameter. Do not waste time over-optimizing a system with no selectivity. The first step should always be to screen a variety of CSPs. For lactams and cyclic amines, polysaccharide-based CSPs (e.g., coated or immobilized derivatives of cellulose or amylose) are the most successful class and should be your starting point.[4][15][16]

Problem: The enantiomer peaks are not baseline resolved (Resolution, Rs < 1.5).

You have some separation, but it's not sufficient for accurate quantification or purification.

Potential Cause & Suggested Solution

  • Suboptimal Mobile Phase Composition: The mobile phase composition directly influences the interactions between the analyte and the CSP.[3]

    • Solution:

      • Organic Modifier: Systematically vary the ratio of your organic modifier (e.g., isopropanol, ethanol) in the hexane/alkane mobile phase.

      • Try a Different Modifier: If isopropanol doesn't provide good resolution, switch to ethanol or acetonitrile (for reversed-phase or polar organic modes). The change in hydrogen bonding characteristics can dramatically alter selectivity.[15]

      • Additives: For amine-containing compounds, adding a small amount (0.1%) of a basic additive like diethylamine (DEA) or a competing acid can significantly improve peak shape and sometimes resolution by suppressing unwanted interactions with the silica support.

  • Incorrect Flow Rate or Temperature: These parameters affect both efficiency and selectivity.

    • Solution:

      • Flow Rate: Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). This increases the time the analytes spend interacting with the CSP, which can improve resolution, though it will lengthen the run time.[15]

      • Temperature: Temperature can have a significant and unpredictable effect on chiral separations.[3] Test a range of temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance enantioselectivity.

Chiral HPLC Troubleshooting Workflow

This diagram provides a systematic approach to developing a robust chiral HPLC method.

HPLC_Troubleshooting Diagram 2: Chiral HPLC Troubleshooting Workflow cluster_optimize Optimization start Racemic Sample screen_csp Screen Polysaccharide CSPs (e.g., Chiralpak, Chiralcel) start->screen_csp check_sep Separation Observed? screen_csp->check_sep opt_mp Optimize Mobile Phase (Modifier Ratio & Type) check_sep->opt_mp Yes fail Try Different CSP Class (e.g., Cyclodextrin) check_sep->fail No opt_flow Optimize Flow Rate opt_mp->opt_flow opt_temp Optimize Temperature opt_flow->opt_temp check_res Resolution > 1.5? opt_temp->check_res check_res->opt_mp No, re-optimize final_method Validated Method check_res->final_method Yes

Caption: A workflow for troubleshooting poor HPLC resolution.

Experimental Protocols & Data

Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution

This protocol describes a typical screening experiment for the acylation of racemic this compound.

  • Preparation: To a 10 mL vial, add racemic this compound (1.0 mmol), 20-50 mg of an immobilized lipase (e.g., Novozym 435), and 5 mL of an anhydrous solvent (e.g., MTBE).

  • Initiation: Add an acyl donor (e.g., vinyl acetate, 1.2 mmol) to the mixture.

  • Reaction: Seal the vial and place it on an orbital shaker at a controlled temperature (e.g., 30°C).

  • Monitoring: At set time intervals (e.g., 2, 4, 8, 24 hours), withdraw a small aliquot (~50 µL), filter out the enzyme, and dilute with the mobile phase for chiral HPLC analysis.

  • Analysis: Determine the conversion and the enantiomeric excess of the remaining substrate and the acylated product by chiral HPLC.

  • Workup (Preparative): Once the optimal conversion is reached, filter off the enzyme (which can be washed and potentially reused). Remove the solvent under reduced pressure. The resulting mixture of the unreacted amine and the acylated product can then be separated by standard column chromatography or chemical extraction.

Protocol 2: General Workflow for Chiral HPLC Method Development
  • Column Screening (Primary):

    • Install a polysaccharide-based CSP (e.g., Chiralpak IA).

    • Prepare a mobile phase of 90:10 n-Hexane:Isopropanol.

    • Inject a 1 mg/mL solution of racemic this compound.

    • If no or poor separation is observed, repeat with different columns (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Mobile Phase Optimization:

    • Using the best column from the initial screen, vary the Hexane:Isopropanol ratio (e.g., 95:5, 80:20).

    • If resolution is still poor, switch the modifier to ethanol and repeat the gradient.

    • Add 0.1% diethylamine (DEA) to the mobile phase to improve the peak shape of the amine.

  • Flow Rate and Temperature Optimization:

    • At the optimal mobile phase composition, test lower flow rates (e.g., 0.7 mL/min, 0.5 mL/min) to see if resolution improves.

    • Analyze the sample at different column temperatures (e.g., 15°C, 25°C, 40°C) to determine the effect on selectivity.

Data Presentation

Table 1: Representative Data for Lipase Screening in EKR

Lipase SourceAcyl DonorSolventTemp (°C)Time (h) for ~50% Conv.ee of Substrate (%)
Candida antarctica B (Novozym 435)Vinyl AcetateMTBE306>99
Pseudomonas cepaciaVinyl AcetateToluene401295
Rhizomucor mieheiEthyl AcetateHexane302488
Candida rugosaVinyl AcetateMTBE3048<50

Note: Data is illustrative and serves as a guide for expected relative performance.

Table 2: Representative Data for Chiral HPLC Column Screening

Chiral Stationary PhaseMobile Phase (Hexane/IPA)Resolution (Rs)Notes
Chiralpak® IA (Immobilized Amylose)90 / 102.1Good baseline separation.
Chiralcel® OD-H (Coated Cellulose)85 / 151.6Partial separation, requires optimization.
Chiralpak® AD-H (Coated Amylose)90 / 100.8Poor separation.
Cyclobond™ I 2000 (β-Cyclodextrin)95 / 50No separation observed.[15]

Note: Data is illustrative. Polysaccharide phases are generally the most effective for this class of compounds.[4][14]

References
  • Technical Support Center: Optimizing Enantiomeric Excess in 1-Amino-2-butanol Resolutions. Benchchem.
  • Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases.
  • Lipase catalysed kinetic resolution of amines: selective acylation of (R,S).
  • Technical Support Center: Enhancing the Enantiomeric Excess of (S)-1-Chloro-2-propanol. Benchchem.
  • [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. PubMed.
  • Stereochemistry.
  • Lipase-catalyzed Kinetic Resolution of Cyclic trans-1,2-diols Bearing a Diester Moiety.
  • Technical Support Center: Enhancing Enantiomeric Excess in Chiral Syntheses. Benchchem.
  • Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol. Benchchem.
  • Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterific
  • Technical Support Center: Enhancing Enantiomeric Excess in the Production of (S)-3-Undecanol. Benchchem.
  • Playing with Selectivity for Optimal Chiral Separation.
  • Application Note: Chiral Separation of 3-amino-1-methylazepan-2-one using High-Performance Liquid Chrom
  • Journal of Chemical and Pharmaceutical Research, 2015, 7(5)
  • Chiral HPLC separation: str
  • HPLC separation of enantiomers of 7-TH and 7-TH-2Pr on the Chiralpak IA CSP.
  • (PDF) Chiral Separations by High‐Performance Liquid Chromatography.
  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermedi
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • Basics of chiral HPLC. Sigma-Aldrich.
  • An In-Depth Technical Guide to the Stereochemistry of 3-Amino-1-methylazepan-2-one. Benchchem.
  • An In-depth Technical Guide on the Theoretical Properties of (S)-3-amino-1-methylazepan-2-one. Benchchem.
  • Enzymatic resolution as a convenient method for the production of chiral resolved materials. Examples from FCRD, the integrated fine chemicals unit of IMI.
  • Catalytic Enantioselective Retro-Aldol Reactions: Kinetic Resolution of β-Hydroxyketones with Aldolase Antibodies. PubMed.
  • Lipase Catalyzed Synthesis of Enantiopure Precursors and Derivatives for β-Blockers Practolol, Pindolol and Carteolol. MDPI.
  • Physical Properties of Stereoisomers. Chemistry LibreTexts.
  • Synthesis of enantiopure cyclopropyl esters from (−)-levoglucosenone. RSC Publishing.
  • The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. MDPI.
  • Stereoisomers. MSU chemistry.
  • Enantiopure drug synthesis: From methyldopa to imipenem to efavirenz.
  • ChemInform Abstract: Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids as Templates for Conformationally Constrained Peptidomimetics.
  • SYNTHESIS OF ENANTIOPURE SUBSTITUTED 1,4-DIOXANES BY MICHAEL INITIATED RING CLOSURE REACTIONS | Request PDF.

Sources

Technical Support Center: Analytical Methods for Impurities in 7-Methylazepan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 7-Methylazepan-2-one. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common challenges encountered during impurity detection and quantification. Our focus is on providing not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your analytical workflows.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a robust impurity analysis strategy.

Q1: What are the potential impurities in this compound samples?

A1: Impurities in this compound, a substituted ε-caprolactam, can originate from various stages including synthesis, purification, and storage.[1] While specific impurities are dependent on the exact synthetic route, they can be broadly categorized. Drawing parallels from the well-studied ε-caprolactam, potential impurities include:

  • Starting Materials and Reagents: Unreacted precursors from synthesis, such as the corresponding substituted cyclohexanone oxime.

  • Intermediates: Incompletely converted chemical intermediates.

  • By-products: Compounds formed from side reactions. For lactams synthesized via a Beckmann rearrangement, by-products can include rearrangement isomers or products of side-reactions like the Neber rearrangement.[2][3]

  • Oligomers: Linear and cyclic dimers or trimers of this compound can form, especially under certain temperature and moisture conditions.[1]

  • Degradation Products: Hydrolysis of the lactam ring can lead to the corresponding amino acid, 6-amino-heptanoic acid derivatives.[1][4]

Q2: Which analytical techniques are most suitable for detecting these impurities?

A2: The choice of technique depends on the nature of the impurity. The most powerful and commonly used methods are:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with UV or Mass Spectrometry (MS) detection, is the workhorse for analyzing non-volatile and thermally sensitive impurities like oligomers and degradation products.[1][5] It offers excellent separation efficiency for complex mixtures.[5]

  • Gas Chromatography (GC): GC is ideal for separating and quantifying volatile and semi-volatile impurities, such as residual solvents (e.g., toluene, benzene) or certain synthesis by-products.[1][6] Coupling GC with a Mass Spectrometer (GC-MS) is a powerful tool for identifying unknown volatile impurities.[2][7]

Q3: What are the general regulatory expectations for impurity analysis in pharmaceuticals?

A3: Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), have stringent requirements for the control of impurities in active pharmaceutical ingredients (APIs).[8][9] Key expectations include:

  • Identification: Impurities above a certain threshold (typically 0.10%) must be identified.

  • Quantification: All impurities must be accurately quantified using a validated analytical method.[10][11]

  • Reporting: Impurity levels must be reported in regulatory submissions.

  • Validation: The analytical methods used for impurity testing must be thoroughly validated to ensure they are accurate, precise, specific, sensitive, and robust.[8][9][10][12]

Q4: How do I choose between HPLC and GC for my this compound sample analysis?

A4: The decision hinges on the physical properties of the analytes (the impurities) you expect to find. Use the following decision tree as a guide.

G start Start: Analyze Impurity Profile volatile Are impurities volatile and thermally stable? start->volatile gc_path Use Gas Chromatography (GC) volatile->gc_path  Yes   hplc_path Use High-Performance Liquid Chromatography (HPLC) volatile->hplc_path  No   gc_ms GC-MS for identification gc_path->gc_ms hplc_ms LC-MS for identification hplc_path->hplc_ms

Caption: Decision tree for selecting an analytical technique.

Troubleshooting Guides

Even with a well-designed method, problems can arise. This section provides systematic approaches to resolving common issues in HPLC and GC analysis.

HPLC Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) Secondary Interactions: Silanol groups on the column interacting with basic analytes. Column Overload: Injecting too much sample. Mismatch between Injection Solvent and Mobile Phase: Sample solvent is too strong.[13]Modify Mobile Phase: Add a competitor (e.g., 0.1% triethylamine) or lower the pH to protonate basic analytes. Reduce Injection Volume/Concentration: Dilute the sample. Solvent Matching: Dissolve the sample in the initial mobile phase whenever possible.[13]
Poor Resolution Inadequate Separation Chemistry: Mobile phase or column is not optimal for the analytes. Low Column Efficiency: Old or contaminated column.Optimize Method: Adjust mobile phase composition (organic ratio, pH). Consider a different column chemistry (e.g., C18, Phenyl-Hexyl). Improve Efficiency: Decrease flow rate. Use a longer column or one with a smaller particle size. Column Maintenance: Flush the column with a strong solvent or replace it if necessary.[14]
Baseline Noise or Drift Mobile Phase Issues: Poorly mixed solvents, dissolved gas, or contaminated reagents.[15][16] Detector Malfunction: Fluctuating lamp energy. System Leaks: Loose fittings causing pressure fluctuations.[15]Prepare Fresh Mobile Phase: Use HPLC-grade solvents, filter, and degas thoroughly.[13][15] Detector Check: Purge the detector reference cell. Allow the lamp to warm up adequately. Leak Check: Systematically check all fittings from the pump to the detector outlet.[15]
Ghost Peaks Sample Carryover: Residue from a previous injection in the injector or column. Contaminated Mobile Phase: Impurities eluting during a gradient run.[13]Injector Cleaning: Implement a robust needle wash protocol with a strong solvent. Mobile Phase Purity: Use high-purity solvents and freshly prepared mobile phase. Run a blank gradient to identify solvent-related peaks.[13]
GC Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
Peak Broadening / Tailing Active Sites: Exposed silanols in the inlet liner or column. Slow Injection: Slow transfer of sample onto the column.Inlet Maintenance: Use a deactivated liner and replace it regularly. Optimize Injection: Increase injection speed (if possible) or use a faster oven ramp rate.
Poor Sensitivity Leak in the System: Air leaking into the system, especially around the septum or column fittings. Degraded Column: Stationary phase bleed at high temperatures.Leak Check: Use an electronic leak detector to check all fittings and the septum. Column Conditioning: Bake out the column according to the manufacturer's instructions. If bleed is excessive, trim the column or replace it.
Baseline Instability Contaminated Carrier Gas: Impurities in the gas supply. Column Bleed: Stationary phase breaking down and eluting.Gas Purification: Install or replace gas traps (moisture, oxygen, hydrocarbon). Lower Temperatures: Operate at the lowest practical oven and inlet temperatures.
Sample Carryover Contamination in Syringe or Inlet: Adsorption of high-boiling point components from previous injections.Syringe Wash: Use multiple solvent rinses between injections. Inlet Maintenance: Increase inlet temperature. Replace the liner and septum.

Experimental Protocols & Workflows

The following protocols provide a starting point for method development. They must be validated for your specific application.[8][10]

Impurity Analysis Workflow

The overall process for identifying and quantifying impurities requires a systematic approach, from initial screening to final reporting.

Caption: General workflow for impurity analysis.

Protocol 1: HPLC-UV Method for Impurity Quantification

This method is suitable for quantifying known non-volatile impurities.

1. Objective: To separate and quantify impurities in this compound samples using a reversed-phase HPLC method with UV detection.

2. Materials & Reagents:

  • This compound sample

  • Reference standards for known impurities (if available)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Formic Acid (or other suitable modifier)

3. Chromatographic Conditions (Example):

ParameterSettingRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase chemistry provides good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure good peak shape for ionizable compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting compounds from the column.
Gradient 5% B to 95% B over 30 minA gradient is essential to elute a wide range of impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.[14]
Injection Vol. 10 µLA typical volume; should be optimized to avoid column overload.
Detector UV at 210 nmLactam rings have UV absorbance at low wavelengths.

4. Sample & Standard Preparation:

  • Stock Solution: Accurately weigh and dissolve the this compound sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile) to a final concentration of 1.0 mg/mL.

  • Working Solution: Dilute the stock solution as needed.

  • Reference Standards: Prepare individual stock solutions of impurities and create a mixed standard solution for system suitability.

5. System Suitability Test (SST):

  • Before sample analysis, inject the mixed standard solution at least five times.

  • Acceptance Criteria (Example):

    • Resolution between the main peak and the closest eluting impurity > 2.0.

    • Tailing factor for all peaks between 0.8 and 1.5.

    • Relative Standard Deviation (RSD) of peak areas < 2.0%.

6. Analysis & Calculation:

  • Inject a blank (mobile phase), followed by the SST, and then the samples.

  • Calculate the amount of each impurity using area normalization or an external standard method if reference standards are available.

Protocol 2: GC-MS Method for Volatile Impurity Identification

This method is designed for the identification and semi-quantification of volatile and semi-volatile unknown impurities.

1. Objective: To screen for and identify volatile impurities in this compound samples using GC-MS.

2. Materials & Reagents:

  • This compound sample

  • Dichloromethane or other suitable high-purity solvent

  • Anhydrous Sodium Sulfate (for drying, if needed)

3. GC-MS Conditions (Example):

ParameterSettingRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA low-polarity 5% phenyl-methylpolysiloxane column is a good general-purpose column for screening unknowns.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas. Constant flow mode provides stable retention times.
Inlet Temp. 250 °CEnsures rapid volatilization of the sample.
Injection Mode Split (e.g., 50:1)Prevents column overloading from the main component.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minStarts at a low temperature to separate highly volatile compounds and ramps up to elute higher boiling point impurities.
MS Source Temp. 230 °CStandard temperature for electron ionization (EI).
MS Quad Temp. 150 °CStandard temperature for the quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy creates reproducible fragmentation patterns for library matching.
Scan Range 35 - 500 m/zCovers the mass range for most potential organic impurities.

4. Sample Preparation:

  • Dissolve the this compound sample in dichloromethane to a concentration of approximately 10 mg/mL.

  • Vortex to mix thoroughly.

  • Transfer to a GC vial for analysis.

5. Analysis & Data Interpretation:

  • Inject 1 µL of the prepared sample.

  • After the run, perform a library search (e.g., NIST, Wiley) on the mass spectrum of each impurity peak.

  • Evaluate the quality of the library match and consider the fragmentation pattern to confirm the identity of the impurity. The presence of a molecular ion peak is crucial for confirmation.[17]

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. www .ec -undp.
  • [Determination of the key impurity in caprolactam produced from a combined process by gas chromatography-mass spectroscopy]. (2019). PubMed.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • The determination of impurities in caprolactam by capillary gas chromatography-mass spectrometry. (2025).
  • Caprolactam Impurities and Rel
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. (2025). PharmaCores.
  • “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. (2024). IJNRD.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM. SciELO Brazil.
  • HPLC Troubleshooting Guide. Restek.
  • Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. (2014). PMC - NIH.
  • LC-MS-MS mass spectra of (A) caprolactam; (B) 6-aminocaproic acid, and (C) internal standard from a spiked urine sample.
  • Analytical method validation: A brief review. J. Pharm. Sci. & Res..
  • A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. (2018).
  • Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services.
  • Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. (2013). PMC - NIH.
  • What is Chromatography? HPLC, GC-FID, GC-MS, LC-MS Explained. (2024). YouTube.
  • Lactam. Wikipedia.
  • Ecofriendly HPLC Method for Simultaneous Determination of the Co-Prescribed Drugs in Chemotherapy Omeprazole, Ondansetron and Deflazacort in Spiked Human Plasma. (2024). PubMed.
  • Exploring the Use of Gas Chromatography Coupled to Chemical Ionization Mass Spectrometry (GC-CI-MS) for Stable Isotope Labeling in Metabolomics. (2021). PubMed.
  • HPLC Method for Mitragynine and 7-Hydroxymitragynine Determination in Mitragyna speciosa. (2021). CABI Digital Library.
  • A Rapid and Sensitive HPLC-Fluorescence Method for Determination of Mirtazapine and Its two Major Metabolites in Human Plasma. (2014). PubMed Central.

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Validation & Comparative

A Comparative Guide to the Polymerization of 7-Methylazepan-2-one and Caprolactam

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: Beyond Conventional Polyamides

Caprolactam is a cornerstone of the polymer industry, serving as the monomer for Nylon 6, a versatile engineering thermoplastic with a storied history. Its polymerization via hydrolytic and anionic ring-opening mechanisms is well-understood and extensively documented. However, the ever-evolving demands of advanced materials, particularly in the biomedical and specialty polymer fields, necessitate a deeper exploration into functionalized polyamides. This guide focuses on a C-methylated derivative of caprolactam, 7-Methylazepan-2-one, to provide a comparative analysis of its polymerization behavior against its ubiquitous, non-substituted counterpart.

The introduction of a methyl group onto the seven-membered lactam ring, while seemingly minor, profoundly influences monomer reactivity, polymerization kinetics, and the ultimate physical and chemical properties of the resulting polymer. This guide will dissect these differences, offering field-proven insights and experimental frameworks to inform research and development in advanced polyamide synthesis.

Monomer Synthesis and Structural Comparison

The accessibility of the monomer is a primary consideration in any polymerization study. Both caprolactam and this compound are typically synthesized via the Beckmann rearrangement of their corresponding cyclohexanone oximes.[1][2]

  • Caprolactam Synthesis: The industrial synthesis of caprolactam is a well-established process involving the conversion of cyclohexanone to cyclohexanone oxime, which then undergoes an acid-catalyzed Beckmann rearrangement.[1]

  • This compound Synthesis: Similarly, this compound is synthesized from 2-methylcyclohexanone. The ketone is first converted to 2-methylcyclohexanone oxime, which then undergoes the same Beckmann rearrangement. The presence of the methyl group adjacent to the carbonyl dictates the migratory aptitude of the neighboring carbon, leading to the desired 7-methyl substituted lactam.

The structural difference, as illustrated below, is the primary determinant of the variations in their polymerization behavior and final polymer properties.

Figure 1: Chemical structures of Caprolactam and this compound.

Polymerization Mechanisms: A Comparative Analysis

The most industrially significant method for the rapid synthesis of high molecular weight polyamides from lactams is anionic ring-opening polymerization (AROP).[3] This mechanism, along with hydrolytic polymerization, will be the focus of our comparison.

Anionic Ring-Opening Polymerization (AROP)

AROP is a chain-growth polymerization that proceeds via a nucleophilic attack on the monomer. It requires a two-component catalytic system: an initiator and an activator.[4]

  • Initiation: A strong base, such as sodium hydride or sodium caprolactamate, is used as an initiator to deprotonate a caprolactam monomer, forming a lactamate anion. This anion is the primary nucleophile in the polymerization process.

  • Propagation: The propagation step involves the nucleophilic attack of the lactamate anion on the carbonyl carbon of an "activated" monomer. The activator, typically an N-acyllactam, serves as the initial growth center. The attack opens the ring of the activated monomer and regenerates the N-acyllactam end group on the growing polymer chain, which then becomes the site for the next monomer addition. This cycle repeats, leading to rapid chain growth.

AROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle Initiator (Base) Initiator (Base) Lactamate Anion Lactamate Anion Initiator (Base)->Lactamate Anion Deprotonates Monomer Attack_Activated_Monomer Lactamate attacks N-acyllactam end of growing chain Lactamate Anion->Attack_Activated_Monomer Nucleophilic Attack Ring_Opening Ring opens, elongating polymer chain Attack_Activated_Monomer->Ring_Opening Forms new amide bond Proton_Exchange Proton exchange with a new monomer Ring_Opening->Proton_Exchange Regenerates active center Proton_Exchange->Lactamate Anion Monomer Monomer Monomer->Lactamate Anion Monomer->Proton_Exchange

Figure 2: General mechanism of Anionic Ring-Opening Polymerization (AROP) of lactams.

Influence of the Methyl Group in AROP:

The presence of the C7-methyl group on this compound introduces steric and electronic effects that differentiate its polymerization from that of caprolactam:

  • Steric Hindrance: The methyl group can sterically hinder the approach of the lactamate anion to the carbonyl group. This effect is generally expected to decrease the rate of polymerization compared to the unsubstituted caprolactam under identical conditions.

  • Nucleophilicity: The electron-donating nature of the methyl group may slightly increase the electron density on the carbonyl oxygen, but it can also affect the acidity of the N-H proton, potentially influencing the equilibrium concentration of the lactamate anion.

While direct kinetic studies on this compound are not widely published, studies on other C-substituted lactams generally show a decrease in polymerization rate with increasing size of the substituent.[5]

Hydrolytic Polymerization

This method involves heating the lactam with water to a high temperature (250-280°C).[6] The process begins with the hydrolysis of the lactam to form the corresponding ω-amino acid (6-aminocaproic acid from caprolactam). This amino acid then initiates polymerization through two competing reactions: polycondensation of the amino acids and polyaddition of the lactam to the amine end-groups of the growing chains. Hydrolytic polymerization is significantly slower than AROP, often requiring several hours.[7]

Influence of the Methyl Group in Hydrolytic Polymerization:

The primary influence of the methyl group in hydrolytic polymerization is on the properties of the final polymer rather than a dramatic change in the polymerization mechanism itself. The rate-limiting step is the initial hydrolysis, which is not expected to be significantly altered by the methyl group.

Comparative Properties of Poly(this compound) vs. Poly(caprolactam)

The incorporation of the methyl group into the polyamide backbone disrupts the chain regularity and packing efficiency, leading to significant changes in the thermal and mechanical properties of the resulting polymer.

PropertyPoly(caprolactam) (Nylon 6)Poly(this compound)Rationale for Difference
Melting Temperature (Tm) ~220°C[8]Expected to be significantly lowerThe methyl group disrupts the intermolecular hydrogen bonding and crystalline packing of the polymer chains, reducing the energy required to melt the crystals.[9]
Glass Transition Temp. (Tg) ~47°C[1]Expected to be slightly higherThe methyl group restricts segmental motion of the polymer backbone, leading to a higher glass transition temperature.
Crystallinity Semi-crystalline (~30-40%)[4]Expected to be lower / amorphousThe steric hindrance from the methyl group prevents the polymer chains from packing into a regular, crystalline lattice.[9]
Tensile Strength & Modulus HighExpected to be lowerReduced crystallinity and intermolecular forces (hydrogen bonding) lead to lower strength and stiffness.
Water Absorption High (up to 2.4% at 50% RH)[1]Expected to be lowerThe hydrophobic methyl group reduces the overall polarity of the polymer, leading to decreased water absorption.
Solubility Soluble in strong acids (e.g., formic acid)Expected to be soluble in a wider range of organic solventsThe reduced crystallinity and intermolecular forces make the polymer more amenable to solvation.

Note: The properties for Poly(this compound) are predicted based on established principles of polymer science regarding the effects of alkyl substituents on polyamide chains, as direct experimental data is limited in publicly available literature.

Experimental Protocols

The following protocols provide a framework for the laboratory-scale synthesis of these polyamides via anionic ring-opening polymerization.

Protocol 1: Anionic Polymerization of Caprolactam

Materials:

  • ε-Caprolactam (dried under vacuum at 40°C for 24 hours)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • N-acetylcaprolactam (activator)

  • Anhydrous toluene

  • Nitrogen gas supply

Procedure:

  • A flame-dried, three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser is charged with 100 g of dried ε-caprolactam.

  • The flask is heated to 90°C under a gentle stream of nitrogen to melt the caprolactam.

  • In a separate, dry flask, a calculated amount of sodium hydride (e.g., 0.4 g, to form the initiator, sodium caprolactamate) is washed with anhydrous toluene to remove the mineral oil, and then the toluene is carefully decanted.

  • The washed NaH is added to the molten caprolactam at 90°C. The mixture is stirred for 30 minutes to allow for the formation of sodium caprolactamate (initiator).

  • The temperature is raised to the desired polymerization temperature (e.g., 170°C).[10]

  • A solution of N-acetylcaprolactam (e.g., 0.75 g in 5 mL of anhydrous toluene) is injected into the molten monomer-initiator mixture to start the polymerization.

  • The polymerization is highly exothermic and will proceed rapidly, with a significant increase in viscosity. The reaction is typically complete within 15-30 minutes.

  • The resulting polymer is cooled, removed from the flask, and can be purified by chipping and washing with hot water to remove unreacted monomer and oligomers.

Protocol 2: Anionic Polymerization of this compound

Materials:

  • This compound (dried under vacuum at 30°C for 24 hours)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • N-acetylcaprolactam (activator)

  • Anhydrous toluene

  • Nitrogen gas supply

Procedure:

  • Follow the same setup as in Protocol 1, charging the flask with 100 g of dried this compound.

  • Heat the flask to 70-80°C to melt the monomer (melting point is 49-51°C).

  • Prepare and add the sodium hydride initiator as described in Protocol 1.

  • Raise the temperature to the desired polymerization temperature. A slightly lower temperature than for caprolactam (e.g., 150-160°C) may be optimal to control the reaction and account for the potentially slower kinetics.

  • Inject the N-acetylcaprolactam activator to initiate polymerization.

  • Due to the expected slower reaction rate, allow for a longer polymerization time (e.g., 45-60 minutes), monitoring the viscosity.

  • Cool and process the resulting poly(this compound) as described for Nylon 6. Purification can be done by dissolving the polymer in a suitable solvent and precipitating it in a non-solvent.

Experimental_Workflow Start Start Dry_Monomer Dry Monomer (Vacuum Oven) Start->Dry_Monomer Melt_Monomer Melt Monomer (Under N2) Dry_Monomer->Melt_Monomer Add_Initiator Add Initiator (e.g., NaH) Melt_Monomer->Add_Initiator Form_Lactamate Form Lactamate Anion (Stir at 90°C) Add_Initiator->Form_Lactamate Set_Temp Set Polymerization Temperature (e.g., 170°C) Form_Lactamate->Set_Temp Add_Activator Inject Activator (e.g., N-acetylcaprolactam) Set_Temp->Add_Activator Polymerize Polymerization (Monitor Viscosity) Add_Activator->Polymerize Cool_Solidify Cool and Solidify Polymerize->Cool_Solidify Purify Purify Polymer (Chip and Wash) Cool_Solidify->Purify Analyze Characterize Polymer (DSC, TGA, GPC) Purify->Analyze End End Analyze->End

Figure 3: Generalized experimental workflow for anionic ring-opening polymerization of lactams.

Applications and Future Outlook

While Nylon 6 enjoys a vast range of applications from textiles and automotive parts to food packaging, the unique properties of poly(this compound) position it for more specialized roles.

  • Potential Applications for Poly(this compound):

    • Drug Delivery: Its amorphous nature and potential for enhanced solubility could make it a candidate for creating polymer-drug conjugates or as a matrix for controlled release formulations.

    • Biomedical Devices: Lower water absorption and a potentially altered degradation profile could be advantageous for certain implantable devices or sutures.

    • Specialty Copolymers: Used as a comonomer with caprolactam, it can precisely tune the properties of Nylon 6, such as lowering the melting point for specific processing requirements or increasing transparency.[9]

The study of substituted lactams like this compound opens a pathway to custom-tailored polyamides. By understanding how simple alkyl substitutions influence polymerization and material properties, researchers can design next-generation polymers with functionalities optimized for high-performance applications in medicine, electronics, and beyond.

References

  • ResearchGate. (n.d.). Anionic polymerization of caprolactam. XLVII. Effect of polymerization conditions upon the keto groups content in anionic polycaprolactam. Retrieved January 14, 2026, from [Link]

  • Dezső, B., et al. (2020). Post-Polymerization Heat Effect in the Production of Polyamide 6 by Bulk Quasiliving Anionic Ring-Opening Polymerization of ε-Caprolactam with Industrial Components: A Green Processing Technique. MDPI. Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). US3366608A - Anionic polymerization of caprolactam.
  • Ben Hamou, K., et al. (2025). Rheokinetics of ε-caprolactam anionic-ring polymerization applied to the rapid production of thermoplastic composites. RSC Publishing. Retrieved January 14, 2026, from [Link]

  • Li, M., et al. (2022). Effect of Substituents on the Homopolymerization Activity of Methyl Alkyl Diallyl Ammonium Chloride. PMC. Retrieved January 14, 2026, from [Link]

  • Ruch, J., et al. (2020). Compensation of Water Influence on Anionic Polymerization of ε-Caprolactam: 1. Chemistry and Experiments. MDPI. Retrieved January 14, 2026, from [Link]

  • Wang, X., et al. (2024). Anionic Ring-Opening Polymerization of ε-Caprolactam above the Crystallization Temperature of Polyamide 6: A Study on the Effects of the Activator and Catalyst. ACS Publications. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Rheological and Mechanical Properties of a Novel Polyamide 6 Synthesized by Anionic Polymerization of ε-caprolactam in a Twin-Screw Extruder. Retrieved January 14, 2026, from [Link]

  • Basterretxea, A., et al. (2017). Synthesis and characterization of poly (ε-caprolactam-co-lactide) polyesteramides using Brønsted acid or Brønsted base organocatalyst. European Polymer Journal. Retrieved January 14, 2026, from [Link]

  • Fang, X., et al. (2002). Ring-opening polymerization of ∈-caprolactam and ∈-caprolactone via microwave irradiation. Semantic Scholar. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (n.d.). Nylon 6. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (n.d.). Beckmann rearrangement. Retrieved January 14, 2026, from [Link]

  • Chen, Y.-F., et al. (2021). Synthesis and Physical Properties of Non-Crystalline Nylon 6 Containing Dimer Acid. MDPI. Retrieved January 14, 2026, from [Link]

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A Comparative Guide to the Biological Activity of Substituted Azepanones: From Bench to Potential Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

The azepanone core, a seven-membered heterocyclic ketone, represents a "privileged scaffold" in medicinal chemistry. Its inherent conformational flexibility allows for the precise spatial arrangement of substituents, enabling tailored interactions with a wide array of biological targets.[1] This guide provides a comparative analysis of the biological activities of substituted azepanones, designed for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present detailed experimental protocols for their evaluation, and explore future directions for this versatile class of compounds. Our primary focus will be on their well-documented role as potent cathepsin K inhibitors, followed by an exploration of emerging applications in antimicrobial and anticancer research.

The Premier Application: Azepanones as Potent Cathepsin K Inhibitors

Cathepsin K, a cysteine protease highly expressed in osteoclasts, is a principal mediator of bone resorption. Its inhibition is a key therapeutic strategy for treating osteoporosis. The azepanone scaffold has proven exceptionally effective in generating potent and selective cathepsin K inhibitors, overcoming challenges of stability and bioavailability seen in earlier five- and six-membered ring systems.[2]

Structure-Activity Relationship (SAR) and Pharmacokinetic Profile

The strategic placement of substituents on the azepanone ring can dramatically influence both target affinity and pharmacokinetic properties. A seminal study on methyl-substituted azepanones revealed that both the position and stereochemistry of a single methyl group could modulate inhibitory potency and oral bioavailability by orders of magnitude.[3][4]

The rationale for this focused substitution lies in controlling the ring's conformation. The azepanone ring can adopt various chair and boat conformations; adding substituents can "lock" the molecule into a conformation that is more favorable for binding to the active site of the target enzyme, while simultaneously locking out conformations that are substrates for efflux pumps or metabolic enzymes that limit bioavailability.[2]

Table 1: Comparative Data of Methyl-Substituted Azepanone Cathepsin K Inhibitors

Compound Substitution Human Cathepsin K Potency (Ki,app, nM) Rat Oral Bioavailability (%) Rat in vivo Clearance (mL/min/kg) Reference
1 4S-Parent (Unsubstituted) 0.16 42% 49.2 [3][4]
10 4S-7-cis-Methyl 0.041 89% 19.5 [3][4]
2 4S-5-cis-Methyl 0.12 10% 54.9 [3]
6 4S-6-cis-Methyl 0.081 19% 51.5 [3]

| 11 | 4S-7-trans-Methyl | 0.25 | 45% | 40.8 |[3] |

As the data clearly indicates, the 4S-7-cis-methylazepanone analogue (10 ) exhibits a nearly four-fold increase in potency and more than double the oral bioavailability compared to the unsubstituted parent compound.[4][5] This remarkable improvement underscores the power of subtle structural modifications, guided by conformational analysis and X-ray crystallography, in optimizing drug candidates.[5]

Experimental Workflow and Protocols

The discovery and optimization of these inhibitors follow a logical, multi-stage process.

G cluster_0 Discovery Phase cluster_1 Preclinical Phase Compound_Synthesis Compound Synthesis In_Vitro_Screening In Vitro Cathepsin K Inhibition Assay Compound_Synthesis->In_Vitro_Screening Test Potency SAR_Analysis SAR Analysis & Conformational Studies In_Vitro_Screening->SAR_Analysis Generate Data SAR_Analysis->Compound_Synthesis Optimize Structure PK_Studies In Vivo Pharmacokinetic Studies (Rat) SAR_Analysis->PK_Studies Select Lead Compound PD_Studies Pharmacodynamic Studies PK_Studies->PD_Studies Assess Exposure & Efficacy

Caption: High-level workflow for azepanone inhibitor development.

This protocol outlines a standard fluorescence resonance energy transfer (FRET) assay to determine the inhibitory potency of test compounds.

Causality: The choice of a FRET-based assay provides a sensitive and continuous measure of enzyme activity. The substrate is designed with a fluorophore and a quencher; cleavage by cathepsin K separates them, resulting in a measurable increase in fluorescence. This provides a direct readout of enzymatic activity and, consequently, its inhibition.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer of 50 mM MES, 5 mM DTT, and 2.5 mM EDTA at pH 5.5.

    • Enzyme Solution: Dilute recombinant human cathepsin K in assay buffer to a final concentration of 2 nM.

    • Substrate Solution: Dilute the FRET peptide substrate (e.g., Z-FR-AMC) in assay buffer to a final concentration of 10 µM.

    • Compound Dilution: Prepare a serial dilution of the test azepanone compounds in DMSO, typically from 10 mM down to 1 pM. Further dilute these into the assay buffer.

  • Assay Procedure:

    • Add 25 µL of the diluted test compound to the wells of a 96-well microplate.

    • Add 50 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the substrate solution to each well.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes.

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve).

    • Plot the reaction rate against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Emerging Frontiers: Antimicrobial and Anticancer Activities

While the application of azepanones in osteoporosis is well-established, the scaffold is also being investigated for other therapeutic uses. It is important to note that much of the research in these areas involves related aza-heterocycles like azetidinones (four-membered rings), which provides a strong rationale for exploring the potential of the seven-membered azepanone ring.[6][7]

A. Antimicrobial Potential

The β-lactam ring of azetidinones is the cornerstone of many antibiotics.[7] The exploration of larger ring systems like azepanones is a logical step in the search for novel antimicrobial agents to combat rising drug resistance.

This is a standard, widely used method for preliminary screening of antimicrobial activity.[8][9]

Causality: This method works on the principle of diffusion. The test compound diffuses from a paper disc into the agar medium seeded with a specific microorganism. If the compound has antimicrobial activity, it will inhibit the growth of the microorganism, creating a clear "zone of inhibition" around the disc. The diameter of this zone is proportional to the compound's potency and diffusion characteristics.

  • Media and Inoculum Preparation:

    • Prepare and sterilize Mueller-Hinton Agar and pour it into sterile Petri plates.

    • Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth until it reaches the turbidity of the 0.5 McFarland standard.[9]

    • Evenly spread the bacterial inoculum over the surface of the agar plates using a sterile swab.

  • Disc Preparation and Application:

    • Dissolve the test azepanone compounds in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL).

    • Impregnate sterile paper discs (6 mm diameter) with a defined volume (e.g., 20 µL) of the test compound solution.

    • Allow the solvent to evaporate completely.

    • Place the impregnated discs onto the surface of the inoculated agar plates. Include a standard antibiotic disc (e.g., Ciprofloxacin) as a positive control and a solvent-only disc as a negative control.[8]

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.[8]

    • After incubation, measure the diameter of the zone of inhibition (in mm) around each disc.

G Inoculate Prepare Bacterial Inoculum Spread Spread Inoculum on Plate Inoculate->Spread Pour_Plate Pour Agar Plate Pour_Plate->Spread Place_Discs Place Discs on Agar Spread->Place_Discs Prepare_Discs Impregnate Discs with Test Compound Prepare_Discs->Place_Discs Incubate Incubate Plate (37°C, 24h) Place_Discs->Incubate Measure Measure Zone of Inhibition Incubate->Measure

Caption: Workflow for the Agar Disc Diffusion method.

B. Anticancer Activity

The azepane ring is a structural component of several natural products and synthetic molecules with potential antitumor properties.[1] For example, related spiro-heterocyclic compounds have shown potent cytotoxicity against various cancer cell lines, including breast (MDA-MB-231), lung (A549), and cervical (HeLa) cancer.[10][11] This suggests that the azepanone scaffold is a promising starting point for the design of new anticancer agents.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Causality: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of viability or a cytotoxic effect of the test compound.

  • Cell Culture:

    • Culture a human cancer cell line (e.g., MDA-MB-231) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

    • Seed the cells into a 96-well plate at a density of ~5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test azepanone compounds in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a known anticancer drug (positive control).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

G cluster_0 Cell Viability cluster_1 Measurement Living_Cell Living Cell (Metabolically Active) Mitochondrial_Reductase Mitochondrial Reductase Living_Cell->Mitochondrial_Reductase MTT MTT (Yellow, Water-Soluble) Formazan Formazan (Purple, Insoluble) MTT->Formazan Reduction Solubilize Add DMSO Formazan->Solubilize Measure_Abs Measure Absorbance at 570 nm Solubilize->Measure_Abs

Caption: Principle of the MTT Cell Viability Assay.

Conclusion and Future Outlook

Substituted azepanones have been unequivocally established as a superior class of cathepsin K inhibitors, with specific analogues demonstrating excellent potency and drug-like properties. The key to their success lies in the strategic use of substitution to control the seven-membered ring's conformation, thereby enhancing target binding and improving pharmacokinetic profiles.

The broader therapeutic potential of the azepanone scaffold remains a fertile ground for discovery. Drawing parallels from the well-documented antimicrobial and anticancer activities of other aza-heterocycles, future research should focus on building comprehensive SAR libraries of azepanones for these applications. By applying the same principles of rational design and thorough biological evaluation, the versatile azepanone core is poised to deliver the next generation of therapeutics for a wide range of human diseases.

References

  • Yamashita, D. S., et al. (2006). Structure Activity Relationships of 5-, 6-, and 7-Methyl-Substituted Azepan-3-one Cathepsin K Inhibitors. Journal of Medicinal Chemistry, 49(5), 1597–1612. [Link]

  • Marquis, R. W., et al. (2006). Structure Activity Relationships of 5-, 6-, and 7-Methyl-Substituted Azepan-3-one Cathepsin K Inhibitors. PubMed, National Library of Medicine. [Link]

  • Yamashita, D. S., et al. (2006). Structure Activity Relationships of 5-, 6-, and 7-Methyl-Substituted Azepan-3-one Cathepsin K Inhibitors. ResearchGate. [Link]

  • Gill, N.S., et al. (n.d.). Synthetic Studies of Novel Azaflavanone Derivatives and its Biological Activities. SciAlert. [Link]

  • Unknown Author. (n.d.). Synthesis and antimicrobial activity of some azetidinone derivatives with the β-naphthol. ResearchGate. [Link]

  • Chirită, C., et al. (2013). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules, 18(1), 833-848. [Link]

  • Dupas, A., et al. (2019). Synthesis of Highly Substituted Azepanones from 2H-Azirines by a Stepwise Annulation/Ring-Opening Sequence. Organic Letters, 21(10), 3589–3593. [Link]

  • Motohashi, N., et al. (2000). Anticancer activity of newly synthesized azaphenothiazines from NCI's anticancer screening bank. Anticancer Research, 20(3A), 1757-1764. [Link]

  • Marquis, R. W., et al. (2001). Azepanone-based inhibitors of human and rat cathepsin K. Journal of Medicinal Chemistry, 44(9), 1380–1395. [Link]

  • Kumar, S., et al. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Molecules, 27(25), 8886. [Link]

  • Kumar, A. S., et al. (2023). Synthesis and Biological Evaluation of the Selected Naphthalene Substituted Azetidinone Derivatives Targeting Parkinson's Disease. Indian Journal of Pharmaceutical Education and Research, 57(2), 552-558. [Link]

  • Obniska, J., et al. (2003). Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV. Il Farmaco, 58(12), 1219-1226. [Link]

  • Hamem, M. N. K., et al. (2015). Novel azetidinone derivatives as antimicrobial agents. Med chem, 5(8). [Link]

  • Wu, J., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Journal of the Serbian Chemical Society, 87(1), 1-13. [Link]

  • Unknown Author. (n.d.). Synthesis and antimicrobial activity of novel thiazolidinone and azetidinone derivatives. ResearchGate. [Link]

  • Słoczyńska, K., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(11), 3350. [Link]

  • Wu, J., et al. (2021). Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. Archiv der Pharmazie, 354(9), e2100135. [Link]

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Validation of the bioactivity of different 7-Methylazepan-2-one stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for the validation and comparison of the bioactivity of the (R) and (S) stereoisomers of 7-Methylazepan-2-one. As the chirality of a molecule can significantly influence its pharmacological and toxicological properties, a thorough stereoselective investigation is paramount in drug discovery and development. This document outlines the scientific rationale, experimental design, and detailed protocols for assessing the potential neurological activities of these stereoisomers, with a focus on their interaction with key central nervous system targets.

Introduction: The Significance of Chirality in Lactam Bioactivity

Lactams, cyclic amides, are prevalent structural motifs in a wide array of biologically active compounds. The seven-membered ε-caprolactam ring system, in particular, is a key component in various pharmaceuticals. The introduction of a methyl group at the 7-position of the azepan-2-one core creates a chiral center, giving rise to two enantiomers: (R)-7-Methylazepan-2-one and (S)-7-Methylazepan-2-one. It is well-established in pharmacology that stereoisomers of a chiral drug can exhibit profound differences in their biological activities.[1][2][3] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to adverse effects.

Emerging evidence suggests that substituted caprolactam derivatives can exert effects on the central nervous system (CNS). Notably, some caprolactams have been shown to modulate the function of gamma-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the brain.[4] Depending on their structure, these compounds can act as either CNS depressants or convulsants, highlighting the nuanced structure-activity relationships within this chemical class. Furthermore, the broader class of β-lactam containing compounds has been demonstrated to modulate glutamate transporters, which are crucial for maintaining glutamate homeostasis in the brain.[1][5][6] Dysregulation of glutamatergic signaling is implicated in a variety of neurological disorders, including epilepsy.

Given these precedents, a rigorous evaluation of the bioactivity of the individual stereoisomers of this compound is warranted to elucidate their potential as modulators of neuronal function. This guide provides a systematic approach to this investigation, from the initial synthesis and separation of the enantiomers to in-depth in vitro and in vivo characterization.

I. Synthesis and Chiral Separation of this compound Stereoisomers

The first critical step in assessing the differential bioactivity of the this compound stereoisomers is the acquisition of enantiomerically pure samples. This can be achieved through two primary strategies: stereoselective synthesis or the resolution of a racemic mixture.

Stereoselective Synthesis

An ideal approach is the enantioselective synthesis of each stereoisomer. This provides direct access to the desired enantiopure compounds, avoiding the need for subsequent separation steps. Various methods for the asymmetric synthesis of substituted caprolactams have been reported in the literature and can be adapted for this compound.

Racemic Synthesis and Chiral Resolution

Alternatively, a racemic mixture of this compound can be synthesized, followed by chiral resolution to separate the enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose. Polysaccharide-based CSPs have demonstrated broad applicability in resolving a variety of chiral compounds, including those with lactam structures.

Experimental Protocol: Chiral HPLC Separation of this compound Enantiomers

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC) is recommended as a starting point.

  • Mobile Phase: A normal-phase eluent system, such as a mixture of hexane and isopropanol, is typically effective. The ratio of the solvents should be optimized to achieve baseline separation of the enantiomers.

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting condition.

  • Detection: UV detection at a wavelength of 210 nm is suitable for monitoring the elution of the lactam enantiomers.

  • Injection Volume: 10 µL of a 1 mg/mL solution of the racemic mixture in the mobile phase.

  • Temperature: The column temperature should be maintained at 25°C.

  • Optimization: The mobile phase composition and flow rate should be systematically varied to optimize the resolution and analysis time.

II. In Vitro Bioactivity Profiling

Based on the known neurological activities of related lactam structures, the in vitro bioactivity assessment of the this compound stereoisomers will focus on two primary molecular targets: GABA-A receptors and glutamate transporters.

GABA-A Receptor Modulation

Rationale: Substituted caprolactams have been shown to interact with the GABA-A receptor-ionophore complex, leading to either potentiation or inhibition of GABAergic neurotransmission.[4] This suggests that the stereoisomers of this compound may exhibit differential modulatory effects on these receptors.

Experimental Workflow: GABA-A Receptor Activity

GABAReceptorWorkflow cluster_0 Radioligand Binding Assays cluster_1 Functional Assays Binding_Assay [3H]Muscimol Binding Assay (GABA-A Agonist Site) Patch_Clamp Whole-Cell Patch Clamp (Cultured Neurons) Binding_Assay->Patch_Clamp Identifies direct receptor interaction TBPS_Binding [35S]TBPS Binding Assay (Chloride Channel Site) TBPS_Binding->Patch_Clamp Probes allosteric modulation start This compound Stereoisomers start->Binding_Assay start->TBPS_Binding

Caption: Workflow for assessing GABA-A receptor modulation.

Detailed Protocols:

  • [³H]Muscimol Binding Assay: This competitive binding assay will determine if the stereoisomers interact with the GABA binding site on the GABA-A receptor. The assay will be performed using rat brain cortical membranes and increasing concentrations of each enantiomer to displace the radiolabeled GABA-A agonist, [³H]muscimol.

  • [³⁵S]TBPS Binding Assay: This assay will investigate the allosteric modulation of the GABA-A receptor chloride channel. The displacement of the radiolabeled convulsant [³⁵S]t-butylbicyclophosphorothionate (TBPS) by the test compounds will indicate interaction with the channel pore or associated modulatory sites.

  • Whole-Cell Patch Clamp Electrophysiology: This functional assay will directly measure the effect of the stereoisomers on GABA-A receptor-mediated currents in cultured primary neurons. The potentiation or inhibition of GABA-evoked currents will provide a definitive measure of the functional consequences of receptor interaction.

Glutamate Transporter Modulation

Rationale: The ability of β-lactam antibiotics to upregulate the expression and activity of glutamate transporters, particularly GLT-1, suggests a potential mechanism for neuroprotection.[1][5][6] Investigating whether the stereoisomers of this compound can modulate glutamate uptake is a key objective.

Experimental Workflow: Glutamate Transporter Activity

GlutamateTransporterWorkflow cluster_0 Glutamate Uptake Assay cluster_1 Protein Expression Analysis Uptake_Assay [3H]Glutamate Uptake Assay (Primary Astrocytes or Synaptosomes) Western_Blot Western Blot Analysis (GLT-1 and GLAST expression) Uptake_Assay->Western_Blot Correlates function with protein levels start This compound Stereoisomers start->Uptake_Assay start->Western_Blot

Caption: Workflow for assessing glutamate transporter activity.

Detailed Protocols:

  • [³H]Glutamate Uptake Assay: This assay will measure the rate of radiolabeled glutamate uptake into primary astrocyte cultures or purified synaptosomes in the presence of each stereoisomer. An increase or decrease in glutamate uptake will indicate modulation of transporter activity.

  • Western Blot Analysis: To determine if the observed changes in glutamate uptake are due to alterations in transporter expression, Western blot analysis will be performed on cell lysates from treated astrocyte cultures. The protein levels of the major glutamate transporters, GLT-1 and GLAST, will be quantified.

III. In Vivo Bioactivity Evaluation

To translate the in vitro findings to a whole-organism context, in vivo studies in rodent models are essential. These studies will assess the overall CNS effects of the this compound stereoisomers, with a particular focus on their potential anticonvulsant or proconvulsant properties.

General Neuropharmacological Profile

Rationale: A preliminary assessment of the general behavioral effects of the stereoisomers will provide insights into their overall CNS activity and potential side effects.

Experimental Protocol: Irwin Test

The Irwin test is a standardized observational method to assess the behavioral and physiological effects of a novel compound in rodents. Mice or rats will be administered with varying doses of each enantiomer, and a range of parameters, including motor activity, reflexes, autonomic signs, and signs of sedation or excitation, will be systematically observed and scored over a defined period.

Anticonvulsant/Proconvulsant Activity Screening

Rationale: Given the potential modulation of GABA-A receptors and glutamate transporters, it is crucial to evaluate the effects of the stereoisomers in seizure models.

Experimental Models:

  • Maximal Electroshock (MES) Seizure Test: This model is used to identify compounds effective against generalized tonic-clonic seizures. The ability of the stereoisomers to prevent the hind-limb tonic extension phase of the seizure will be assessed.

  • Pentylenetetrazole (PTZ)-Induced Seizure Test: This chemical-induced seizure model is sensitive to compounds that enhance GABAergic neurotransmission. The ability of the stereoisomers to increase the latency to or prevent the onset of clonic and tonic-clonic seizures will be evaluated.

IV. Data Analysis and Interpretation

All quantitative data from the in vitro and in vivo experiments should be presented in a clear and concise tabular format to facilitate direct comparison between the (R) and (S) stereoisomers.

Table 1: Summary of In Vitro Bioactivity Data

AssayParameter(R)-7-Methylazepan-2-one(S)-7-Methylazepan-2-one
GABA-A Receptor Binding
[³H]Muscimol BindingIC₅₀ (µM)
[³⁵S]TBPS BindingIC₅₀ (µM)
GABA-A Receptor Function
Patch Clamp (GABA EC₅₀ shift)Fold Shift
Glutamate Transporter Activity
[³H]Glutamate Uptake% Change from Control
Western Blot (GLT-1)Fold Change in Expression

Table 2: Summary of In Vivo Bioactivity Data

ModelParameter(R)-7-Methylazepan-2-one(S)-7-Methylazepan-2-one
Irwin Test Observable Effects
MES Seizure Test ED₅₀ (mg/kg)
PTZ Seizure Test ED₅₀ (mg/kg)

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the validation of the bioactivity of the different stereoisomers of this compound. By systematically investigating their effects on key neurological targets and in relevant in vivo models, researchers can gain a thorough understanding of their pharmacological profiles. The elucidation of stereoselective bioactivity is a critical step in the development of safe and effective new chemical entities and will provide valuable insights into the therapeutic potential of this class of compounds.

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Methylazepan-2-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth analysis of the structure-activity relationships (SAR) for analogs of 7-Methylazepan-2-one, a derivative of the versatile ε-caprolactam scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key findings from preclinical studies, compares the performance of various analogs, and provides detailed experimental protocols to support further investigation. We will explore how subtle structural modifications to this privileged scaffold can profoundly influence biological activity, with a focus on its applications in developing novel therapeutics.

Introduction: The Azepan-2-one (Caprolactam) Scaffold in Medicinal Chemistry

Azepan-2-one, commonly known as ε-caprolactam, is a seven-membered cyclic amide that serves as the monomer for Nylon-6.[1][2] Beyond its industrial significance, the caprolactam ring is a "privileged scaffold" in medicinal chemistry. Its conformational flexibility and the synthetic tractability of its derivatives have made it a valuable starting point for developing novel therapeutic agents across various disease areas, including cancer and epilepsy.[1][3]

Structure-Activity Relationship (SAR) analysis is a cornerstone of modern drug discovery, systematically exploring how chemical structure modifications impact a compound's biological activity and properties.[4] By designing and testing series of related compounds, researchers can identify the key molecular features responsible for potency, selectivity, and safety, thereby guiding the optimization of initial "hits" into viable drug candidates.[4]

This guide focuses specifically on analogs featuring a methyl group at the 7-position of the azepan-2-one ring. This substitution introduces a chiral center and can significantly alter the molecule's three-dimensional shape, influencing its interaction with biological targets and its pharmacokinetic profile.

The Impact of 7-Methyl Substitution: A Comparative Analysis

The introduction of a methyl group on the azepan-2-one ring can dramatically modulate a compound's pharmacological properties. While direct, comprehensive SAR studies on this compound are dispersed, we can draw powerful insights from closely related analogs, such as substituted azepan-3-ones, which have been investigated as potent enzyme inhibitors.

Case Study: Cathepsin K Inhibition

A compelling example of the influence of methyl substitution is found in a series of azepanone-based inhibitors of Cathepsin K, a cysteine protease involved in bone resorption.[5] A study on 5-, 6-, and 7-methyl-substituted azepan-3-one analogs revealed that both the position and stereochemistry of the methyl group have profound effects on potency and pharmacokinetics.[5]

The 4S-7-cis-methylazepanone analog, Relacatib (10) , demonstrated a significant improvement in both inhibitory potency and oral bioavailability compared to its unsubstituted parent compound (1) .[5]

Table 1: Performance Comparison of Unsubstituted vs. 7-Methyl-Substituted Azepanone Cathepsin K Inhibitors

Compound Structure Human Cathepsin K Ki,app (nM) Rat Oral Bioavailability (%) Rat In Vivo Clearance (mL/min/kg)
Parent Azepanone (1) Unsubstituted at C7 0.16 42 49.2
Relacatib (10) cis-Methyl at C7 0.041 89 19.5

Data sourced from Zhang et al. (2007)[5]

The superior profile of Relacatib highlights the critical role of the 7-methyl group. The authors hypothesize, based on X-ray crystallography and conformational analysis, that the cis-methyl group helps to lock the azepanone ring into a conformation that is more favorable for binding to the active site of Cathepsin K.[5] This pre-organization reduces the entropic penalty of binding, leading to higher potency. Furthermore, the improved metabolic stability (lower clearance) and bioavailability suggest that the methyl group may shield a metabolically labile position on the ring or improve membrane permeability.

General SAR Principles for Azepan-2-one Analogs

While the 7-methyl group is a key modification, other structural changes are crucial for tuning activity. Studies on different therapeutic targets using the parent caprolactam scaffold provide valuable insights.

Case Study: Factor Xa Inhibition

In the development of Factor Xa inhibitors for anticoagulation, a caprolactam-based series demonstrated a dramatic SAR trend based on the linker attached to the lactam nitrogen.[6] Replacing a urea linker with a thiourea linker resulted in a 145-fold increase in potency.[6]

Table 2: Comparison of Urea vs. Thiourea Linkers in Caprolactam-Based Factor Xa Inhibitors

Compound Linker Factor Xa IC50 (μM)
Urea Analog (1) Urea 16
Thiourea Analog (8c) Thiourea 0.11

Data sourced from Fevig et al. (2005)[6]

This remarkable increase in potency was attributed to the conformational preference of the thiourea linkage, which is hypothesized to facilitate optimal binding of the terminal groups into the S1/S4 pockets of the Factor Xa enzyme.[6] This illustrates that while ring substitutions like the 7-methyl group are important for core conformation and properties, the substituents attached to the lactam nitrogen are critical for target-specific interactions.

Key Experimental Protocols

To ensure scientific rigor and reproducibility, detailed methodologies are essential. The following protocols describe standard procedures for the synthesis and evaluation of novel azepan-2-one analogs.

General Synthesis of N-Substituted this compound Analogs

The synthesis of N-substituted analogs typically begins with the commercially available this compound. Functionalization occurs at the nitrogen atom of the lactam ring.

Protocol: N-Alkylation/Arylation

  • Deprotonation: Dissolve this compound (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise. Allow the mixture to stir for 30-60 minutes at 0 °C to ensure complete formation of the lactam anion.

  • Addition of Electrophile: Add the desired alkyl or aryl halide (e.g., benzyl bromide, R-X, 1.2 eq) dropwise to the solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted analog.

In Vitro Assay: Cathepsin K Enzymatic Assay

This protocol outlines a typical fluorescence-based assay to determine the inhibitory potency (IC₅₀) of test compounds against human Cathepsin K.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer of 100 mM sodium acetate, 2.5 mM DTT, and 2.5 mM EDTA, adjusted to pH 5.5.

    • Enzyme Solution: Prepare a working solution of recombinant human Cathepsin K in assay buffer.

    • Substrate Solution: Prepare a solution of a fluorogenic peptide substrate (e.g., Z-Phe-Arg-AMC) in assay buffer.

    • Compound Dilution: Prepare a serial dilution of the test compounds in 100% DMSO, typically starting from 10 mM.

  • Assay Procedure:

    • Add 2 µL of the diluted test compound or DMSO (vehicle control) to the wells of a black, 96-well microplate.

    • Add 88 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.

    • Immediately begin monitoring the increase in fluorescence on a plate reader (Excitation: ~360 nm, Emission: ~460 nm) every minute for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well.

    • Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vivo Evaluation: Anticonvulsant Activity Screening

For potential anticonvulsant agents, a standard screening paradigm involves the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests in rodents to identify activity against generalized tonic-clonic and absence seizures, respectively.[3][7]

  • Animal Preparation: Use male Swiss mice (20-25 g), housed with free access to food and water. Allow animals to acclimatize for at least one week before testing.

  • Compound Administration: Administer test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group (e.g., saline with 0.5% Tween 80) must be included.

  • Maximal Electroshock (MES) Test:

    • At the time of predicted peak effect (e.g., 30-60 minutes post-i.p. administration), deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) via corneal electrodes.

    • Observe the animal for the presence or absence of a tonic hind-limb extension seizure.

    • Absence of this endpoint is defined as protection.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test:

    • At the time of predicted peak effect, administer a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.

    • Observe the animal for 30 minutes.

    • The endpoint is typically the onset of clonic seizures lasting for at least 5 seconds. Absence of this endpoint within the observation period is defined as protection.

  • Neurotoxicity (Rotarod Test):

    • Assess motor impairment by placing mice on a rotating rod (e.g., 1-inch diameter, 6 rpm).[8]

    • Animals that are unable to remain on the rod for a pre-determined time (e.g., 1 minute) are considered to have failed the test, indicating neurotoxicity at that dose.

  • Data Analysis: Calculate the median effective dose (ED₅₀) for anticonvulsant activity and the median toxic dose (TD₅₀) from the rotarod test. The ratio of TD₅₀/ED₅₀ gives the Protective Index (PI), a measure of the compound's therapeutic window.

Visualizing SAR Principles and Workflows

Diagrams are essential for conceptualizing complex relationships in drug discovery.

SAR_Scaffold cluster_core This compound Core Core This compound Scaffold N_Sub N-Substitution (Target Recognition) Core->N_Sub Influences Potency & Selectivity Ring_Sub Other Ring Positions (C3-C6) Core->Ring_Sub Modulates Solubility & Metabolism Methyl_Stereo 7-Methyl Stereochemistry (cis/trans) Core->Methyl_Stereo Affects Conformation & Pharmacokinetics

Caption: Key modification points on the this compound scaffold.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Screening Cascade Design Analog Design Synthesis Chemical Synthesis Design->Synthesis Purify Purification & Characterization Synthesis->Purify In_Vitro In Vitro Assay (e.g., Enzyme IC50) Purify->In_Vitro In_Vivo In Vivo Model (e.g., MES/scPTZ) In_Vitro->In_Vivo PK_Tox PK & Toxicity (e.g., Rotarod) In_Vivo->PK_Tox PK_Tox->Design Data informs next design cycle

Caption: A typical iterative workflow for SAR studies.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. As demonstrated by analogs like Relacatib, the strategic introduction of a methyl group at the 7-position can significantly enhance both target potency and pharmacokinetic properties by inducing a favorable ring conformation.[5] The broader SAR principles derived from related caprolactam series further underscore the importance of N-substituents in directing target-specific interactions.[6]

Future research should focus on a systematic exploration of:

  • Stereochemistry: A thorough comparison of the (R)- and (S)-7-methyl isomers is crucial to fully understand the conformational effects on target binding.

  • N-Substituent Diversity: Expanding the library of substituents on the lactam nitrogen will be key to unlocking potency and selectivity for a wider range of biological targets.

  • Multi-Target Profiling: Screening optimized analogs against a panel of targets (e.g., kinases, proteases, ion channels) could uncover novel activities and therapeutic applications.

By integrating rational design, robust synthetic chemistry, and a systematic screening cascade, the full potential of this compound analogs can be realized, paving the way for the next generation of innovative medicines.

References

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 7-Methylazepan-2-one Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Orthogonal, Validated Methods

7-Methylazepan-2-one, a substituted caprolactam, serves as a critical building block in the synthesis of various pharmaceutical compounds and specialty polymers. The purity, identity, and stability of this intermediate are paramount, as they directly influence the quality, safety, and efficacy of the final product. Consequently, a robust analytical control strategy is not merely a regulatory requirement but a scientific necessity.

This guide eschews a simplistic, one-method-fits-all approach. Instead, it champions a cross-validation philosophy, wherein multiple, orthogonal analytical techniques are employed to build a comprehensive and unassailable characterization profile. By leveraging the distinct strengths of chromatographic and spectroscopic methods, we can ensure that every critical quality attribute of this compound is rigorously interrogated. The objective is to demonstrate that our portfolio of analytical procedures is, in the language of the International Council for Harmonisation (ICH), "fit for the intended purpose."[1][2] This principle of fitness-for-purpose is the bedrock of analytical science in a regulated environment.[3][4]

The narrative that follows is grounded in the principles outlined in the ICH Q2(R2) and Q14 guidelines, which advocate for a lifecycle approach to analytical procedure development and validation.[3][4][5] We will explore not just the "how" but the "why" behind our methodological choices, providing a logical framework for researchers, quality control analysts, and drug development professionals.

The Cross-Validation Workflow: An Integrated Approach

Below is a visual representation of this integrated workflow, illustrating how data from disparate techniques converge to form a single, validated characterization package.

CrossValidationWorkflow cluster_sample Starting Material cluster_methods Orthogonal Analytical Methods cluster_outputs Primary Analytical Outputs cluster_validation Validation & Final Profile Sample This compound (Bulk Substance) HPLC HPLC-UV/DAD Sample->HPLC GCMS GC-MS Sample->GCMS NMR NMR (¹H, ¹³C, qNMR) Sample->NMR FTIR FTIR Sample->FTIR Purity Assay & Purity (Area %) HPLC->Purity Quantification ImpurityID Impurity Profile (Volatiles & Non-volatiles) GCMS->ImpurityID Identification Structure Structural Confirmation & Quantification (qNMR) NMR->Structure Elucidation Identity Functional Group ID (Fingerprint) FTIR->Identity Confirmation Validation Cross-Validated Characterization Profile Purity->Validation ImpurityID->Validation Structure->Validation Identity->Validation

Caption: Integrated workflow for the cross-validation of this compound.

Chromatographic Methods: The Pillars of Purity and Impurity Profiling

Chromatographic techniques are indispensable for separating the main compound from its impurities, allowing for precise quantification.

High-Performance Liquid Chromatography (HPLC)

Principle & Rationale: Reversed-phase HPLC (RP-HPLC) is the workhorse for assay and purity determination of non-volatile, polar to moderately non-polar organic molecules like this compound. The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. This method provides excellent precision and accuracy, making it ideal for quantitative analysis as required by regulatory bodies.[6][7][8]

Primary Applications:

  • Assay: To determine the exact content or potency of this compound.

  • Purity: To quantify known and unknown impurities and degradation products.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Scientist's Note: A C18 column provides a good balance of retention and resolution for this class of compounds. The specified dimensions and particle size are standard for achieving efficient separation with reasonable backpressure.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water.

    • Solvent B: Acetonitrile.

    • Scientist's Note: A buffered aqueous phase is crucial for maintaining a consistent pH, which ensures reproducible retention times and peak shapes for ionizable compounds. Acetonitrile is chosen for its low UV cutoff and compatibility with C18 phases.

  • Elution Program: Isocratic elution with a ratio of 60:40 (A:B).

    • Scientist's Note: Isocratic elution is preferred for its simplicity and robustness in routine QC environments when the impurity profile is well-defined. A gradient elution might be necessary during development to resolve closely eluting impurities.[9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Scientist's Note: Thermostatting the column is critical for ensuring retention time stability and reproducibility.[10]

  • Detection: UV at 210 nm.

    • Scientist's Note: The amide chromophore in the lactam ring exhibits absorbance at lower UV wavelengths. 210 nm is chosen to maximize sensitivity. A DAD is used during development to check for peak purity and identify the optimal monitoring wavelength.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile. Create working standards by dilution.[11]

  • Sample Preparation: Accurately weigh and dissolve the sample in the same diluent to a target concentration of 1.0 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile organic compounds.[12] It separates compounds based on their boiling points and interaction with a stationary phase, followed by detection with a mass spectrometer, which provides structural information based on mass-to-charge ratio and fragmentation patterns. This makes it exceptionally specific.[13][14]

Primary Applications:

  • Identification: Unambiguous confirmation of this compound identity by comparing its mass spectrum to a reference.

  • Impurity Profiling: Detection and identification of volatile impurities, such as residual synthesis solvents or volatile by-products.

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Scientist's Note: A 5% phenyl-methylpolysiloxane phase is a general-purpose, robust column suitable for a wide range of semi-polar compounds.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

    • Scientist's Note: This program provides good separation for early-eluting volatile solvents while ensuring the higher-boiling main component and any related impurities are eluted in a reasonable time.[15]

  • Injector: Split/Splitless injector at 250 °C, operated in split mode (e.g., 20:1 split ratio).

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

    • Scientist's Note: 70 eV is the standard energy for EI, which generates reproducible fragmentation patterns that can be compared against established libraries like NIST.[16]

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Dichloromethane or Methanol) to a concentration of approximately 1 mg/mL.

Spectroscopic Methods: The Arbiters of Structure and Identity

Spectroscopic methods provide information about the molecular structure and functional groups, offering an orthogonal confirmation of identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy is arguably the most powerful tool for unambiguous structural elucidation of organic molecules.[17] It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[18] Quantitative NMR (qNMR) can also be used as a primary method for determining assay without the need for a specific reference standard of the same compound.

Primary Applications:

  • Structural Confirmation: Verifying the chemical structure of this compound.

  • Identification: Serving as a definitive identity test.

  • Assay (qNMR): Providing a highly accurate, independent measure of purity/potency.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle & Rationale: FTIR measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption pattern is unique to the molecule and provides a "fingerprint."[19] It is an excellent, rapid technique for confirming the presence of key functional groups. For this compound, the characteristic lactam (cyclic amide) carbonyl and N-H stretches are of primary interest.[20][21]

Primary Applications:

  • Identity Confirmation: Rapidly confirms the identity of the material by matching its spectrum to a reference standard.

  • Functional Group Analysis: Verifies the presence of the critical lactam functional group.

Comparative Analysis and Validation Strategy

A robust analytical package relies on validating each method according to ICH Q2(R2) guidelines.[1][3][22] The cross-validation occurs when the results from these independently validated methods are shown to be consistent.

Data Summary and Comparison

The table below summarizes the key performance characteristics and roles of each technique in the characterization of this compound.

Analytical Technique Primary Use Key Validation Parameters Advantages Limitations
HPLC-UV Assay, Purity, StabilityAccuracy, Precision, Specificity, Linearity, Range, LOQ/LODHigh precision and accuracy for quantification; robust and widely available.[6]Requires a reference standard; may not resolve co-eluting impurities without method optimization.
GC-MS Impurity ID (Volatiles)Specificity, LOQ/LODExcellent for identifying volatile unknowns; highly specific due to mass fragmentation patterns.[23]Not suitable for non-volatile or thermally labile compounds; may require derivatization.[24][25]
NMR Spectroscopy Structural Elucidation, IdentitySpecificityUnambiguous structural confirmation; qNMR provides absolute quantification without a specific standard.[26]Lower sensitivity than chromatographic methods; higher equipment cost.
FTIR Spectroscopy IdentitySpecificityFast, simple, and non-destructive; excellent for functional group confirmation.[19][27]Provides limited quantitative information; not suitable for complex mixture analysis.
Validation Parameters and Acceptance Criteria

The following table outlines the critical validation parameters and typical acceptance criteria as per ICH guidelines, which must be demonstrated for the quantitative HPLC method.[28][29][30]

Validation Parameter Description Typical Acceptance Criteria (for Assay)
Accuracy Closeness of test results to the true value.98.0% - 102.0% recovery of analyte spiked into placebo.
Precision (Repeatability)Precision under the same operating conditions over a short interval.Relative Standard Deviation (RSD) ≤ 1.0%.
Precision (Intermediate)Precision within the same laboratory (different days, analysts, equipment).RSD ≤ 2.0%.
Specificity Ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis (DAD); no interference from blank/placebo at the analyte's retention time.
Linearity Ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The interval between the upper and lower concentrations of the analyte.Typically 80% to 120% of the test concentration for assay.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.

Conclusion: Building a Fortress of Data

The characterization of a pharmaceutical intermediate like this compound cannot rest on a single analytical pillar. A cross-validation strategy, integrating the quantitative power of HPLC, the specificity of GC-MS, the structural certainty of NMR, and the rapid identity confirmation of FTIR, provides a multi-faceted and scientifically sound approach. Each method, governed by the principles of validation outlined by regulatory bodies like the FDA and EMA, acts as a check and balance on the others.[13][31][32][33] This orthogonal approach ensures data integrity, facilitates regulatory compliance, and ultimately guarantees the quality of the material destined for further manufacturing.[34]

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Benchmarking the performance of 7-Methylazepan-2-one in catalytic reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Catalytic Performance of 7-Methylazepan-2-one

This guide provides an in-depth technical comparison of this compound and its parent compound, ε-caprolactam, in the context of catalytic ring-opening polymerization. Designed for researchers, scientists, and professionals in drug development and material science, this document establishes a framework for benchmarking performance, explains the causality behind experimental design, and provides actionable protocols for comparative analysis.

Introduction: Beyond Nylon-6 and the Role of Substituted Lactams

For decades, ε-caprolactam has been a cornerstone of the polymer industry, serving as the monomer for Nylon-6, a polyamide valued for its mechanical strength and thermal stability.[1] The synthesis of Nylon-6 is primarily achieved through a robust catalytic process known as anionic ring-opening polymerization (AROP).[2] While Nylon-6 is ubiquitous, the demand for "designer" polyamides with tailored properties—such as modified crystallinity, enhanced solubility, or specific functionalities for biomedical applications—has driven research toward substituted lactam monomers.[3]

This compound (also known as N-Methylcaprolactam) is a simple yet compelling derivative of ε-caprolactam, featuring a methyl group at the 7-position (alpha to the carbonyl). This seemingly minor structural modification can significantly influence the monomer's reactivity and the physicochemical properties of the resulting polymer. This guide will benchmark the hypothesized performance of this compound against the industry standard, ε-caprolactam, within the framework of anionic ring-opening polymerization, providing the scientific rationale and experimental protocols to validate these comparisons.

The Catalytic Platform: Anionic Ring-Opening Polymerization (AROP)

AROP is the most prevalent method for polymerizing lactams due to its rapid kinetics and versatility.[2] The process relies on a strong, non-nucleophilic base as a catalyst and often employs a co-initiator to facilitate the reaction.[2]

Mechanism of Action

The mechanism proceeds in two main stages:

  • Initiation : A strong base (catalyst) deprotonates a lactam monomer to form a highly nucleophilic lactamate anion. This anion then reacts with a co-initiator (e.g., an N-acyllactam), which is a more reactive species, to open the ring and form the true propagating species, an N-acylated lactam anion.

  • Propagation : The propagating species rapidly attacks another lactam monomer. This step involves the nucleophilic attack of the lactamate anion on the carbonyl carbon of the monomer, leading to ring-opening and the regeneration of the lactamate anion at the new chain end. This process repeats, leading to rapid polymer chain growth.

The causality for using a co-initiator is rooted in kinetics; direct attack of a lactamate anion on another neutral lactam monomer is slow. The N-acyllactam initiator provides a highly electrophilic carbonyl center, dramatically accelerating the initial ring-opening event and ensuring a controlled and efficient polymerization.

AROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Monomer1 Lactam Monomer Anion Lactamate Anion Monomer1->Anion Deprotonation Base Strong Base (Catalyst) Base->Anion Propagator Propagating Species (N-acylated anion) Anion->Propagator Attacks Initiator N-Acyllactam (Co-initiator) Initiator->Propagator Propagator_p Propagating Species Propagator->Propagator_p To Propagation Step Polymer Growing Polymer Chain (+ Lactamate Anion) Propagator_p->Polymer Nucleophilic Attack Monomer2 Lactam Monomer Monomer2->Polymer

Caption: Generalized mechanism of Anionic Ring-Opening Polymerization (AROP) of lactams.

Head-to-Head Comparison: this compound vs. ε-Caprolactam

The introduction of a methyl group at the C7 position is predicted to induce significant changes in both polymerization behavior and final polymer properties due to steric and electronic effects.

Featureε-CaprolactamThis compoundRationale for Predicted Differences
Structure Unsubstituted 7-membered lactam7-membered lactam with a methyl group at C7The C7-methyl group is the key structural differentiator.
CAS Number 105-60-22556-73-2[4]N/A
Molecular Weight 113.16 g/mol 127.18 g/mol [4][5]Increased mass due to the additional -CH₃ group.
Steric Hindrance LowModerate to HighThe methyl group adjacent to the carbonyl carbon sterically shields it from nucleophilic attack by the propagating chain end.
Electronic Effect NeutralWeakly Electron-DonatingThe alkyl group has a mild inductive (+I) effect, which could slightly increase electron density at the carbonyl, potentially reducing its electrophilicity.
Hypothesized Impact on Catalytic Performance
  • Reaction Kinetics : The steric bulk of the C7-methyl group in this compound is expected to hinder the approach of the nucleophilic propagating species to the carbonyl carbon. This increased steric hindrance will likely raise the activation energy of the propagation step, resulting in a slower polymerization rate compared to ε-caprolactam under identical catalytic conditions. Studies on other C-substituted lactams have shown that substitution can significantly alter monomer reactivity.[1]

  • Resulting Polymer Properties : The presence of a methyl side chain for every monomer unit in poly(this compound) will disrupt the intermolecular hydrogen bonding and packing of the polymer chains. In contrast, the linear chains of Nylon-6 (from ε-caprolactam) pack efficiently into a highly crystalline structure. Therefore, we predict:

    • Lower Crystallinity : The methyl side chains will create amorphous regions, reducing the overall degree of crystallinity.

    • Lower Melting Point (Tm) : Reduced crystallinity and weaker inter-chain forces will lead to a significantly lower melting point compared to Nylon-6.

    • Increased Solubility : The less ordered structure and the presence of alkyl groups should enhance solubility in a wider range of organic solvents.

Experimental Protocol for Performance Benchmarking

To provide a self-validating and direct comparison, both monomers must be polymerized under rigorously identical conditions. The following protocol is designed to elucidate the differences in reactivity and the properties of the resulting polymers.

Materials
  • Monomers : ε-Caprolactam (≥99%), this compound (≥99%)

  • Catalyst : Sodium hydride (NaH), 60% dispersion in mineral oil

  • Co-initiator : N-acetyl-ε-caprolactam

  • Solvent : Anhydrous Toluene

  • Quenching Agent : Methanol

  • Precipitation Solvent : Deionized Water

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis Drying 1. Dry Monomers (Vacuum oven, 60°C, 24h) Glassware 2. Flame-Dry Glassware (Under N2 atmosphere) Drying->Glassware Charge 3. Charge Reactor (Monomer, Toluene, N2) Glassware->Charge Heat 4. Heat to 150°C (Dissolve monomer) Charge->Heat Add_Cat 5. Add Catalyst (NaH) (Stir for 30 min) Heat->Add_Cat Add_Init 6. Add Initiator (N-acetyl-ε-caprolactam) Add_Cat->Add_Init Polymerize 7. Polymerize (150°C, monitor viscosity) Add_Init->Polymerize Quench 8. Quench Reaction (Cool, add Methanol) Polymerize->Quench Precipitate 9. Precipitate Polymer (Pour into Water) Quench->Precipitate Filter 10. Filter & Wash (Water, Methanol) Precipitate->Filter Dry_Polymer 11. Dry Polymer (Vacuum oven, 70°C, 48h) Filter->Dry_Polymer Analyze 12. Characterize (GPC, DSC, NMR) Dry_Polymer->Analyze

Caption: Step-by-step workflow for the comparative AROP of lactam monomers.

Step-by-Step Methodology

Causality Note: All steps must be conducted under an inert atmosphere (Nitrogen or Argon) as the lactamate anion is highly sensitive to moisture and oxygen, which can terminate the polymerization.

  • Monomer and Glassware Preparation : Dry both ε-caprolactam and this compound in a vacuum oven at 60°C for 24 hours to remove residual water. All glassware should be flame-dried under a stream of nitrogen immediately before use.

  • Reactor Setup : In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, charge the lactam monomer (e.g., 50 mmol) and anhydrous toluene (to achieve a 2 M concentration).

  • Catalyst Addition : Heat the mixture to 150°C to fully dissolve the monomer. Once dissolved, add the sodium hydride catalyst (1.0 mol % relative to monomer) portion-wise. Stir the mixture for 30 minutes to allow for the formation of the sodium lactamate salt.

  • Initiation : Using a syringe, inject the N-acetyl-ε-caprolactam co-initiator (1.0 mol % relative to monomer) into the reaction mixture.

  • Polymerization : Maintain the reaction at 150°C. The progress of the reaction can be monitored by the significant increase in viscosity. For kinetic analysis, aliquots can be carefully extracted at specific time intervals, quenched in methanol, and analyzed for monomer conversion via Gas Chromatography (GC).

  • Work-up : After the desired time (e.g., 2 hours), cool the reaction to room temperature. Carefully quench the reaction by the slow addition of methanol.

  • Isolation : Precipitate the resulting polymer by slowly pouring the viscous solution into a large volume of vigorously stirring deionized water.

  • Purification : Collect the polymer by filtration, wash thoroughly with water and then methanol to remove unreacted monomer and oligomers, and dry in a vacuum oven at 70°C to a constant weight.

  • Characterization :

    • Monomer Conversion : Determined by gravimetric analysis of the isolated polymer or by GC analysis of reaction aliquots.

    • Molecular Weight (Mn) and Polydispersity (PDI) : Determined by Gel Permeation Chromatography (GPC) using a suitable solvent (e.g., hexafluoroisopropanol).

    • Thermal Properties (Tm) : Determined by Differential Scanning Calorimetry (DSC).

Benchmarking Data and Expected Outcomes

The following table presents the key performance indicators (KPIs) and the hypothesized results from the comparative experiment.

Key Performance Indicator (KPI)ε-Caprolactam (Expected Result)This compound (Expected Result)Justification
Monomer Conversion (at 1 hr) >95%60-70%Slower kinetics due to steric hindrance from the C7-methyl group.
Number-Average Molecular Weight (Mn) High (e.g., 20,000-30,000 g/mol )Lower (for a given time)Slower propagation rate leads to lower molecular weight build-up in the same timeframe.
Polydispersity Index (PDI) Low (1.2 - 1.5)Low (1.3 - 1.6)AROP is a living polymerization, which generally affords polymers with narrow molecular weight distributions.
Melting Point (Tm) of Polymer ~220 °C~140-160 °CThe methyl side chains disrupt chain packing and crystallinity, lowering the energy required to melt the polymer.
Solubility of Polymer Soluble in formic acid, HFIPSoluble in a wider range of solvents (e.g., m-cresol, potentially THF)The amorphous nature of the polymer enhances its interaction with solvents.

Conclusion and Future Outlook

This guide establishes a robust framework for benchmarking the catalytic performance of this compound against the industry-standard ε-caprolactam. Based on fundamental principles of polymer chemistry, we hypothesize that the C7-methyl substituent will decrease the rate of anionic ring-opening polymerization while yielding a polyamide with significantly different material properties, namely lower crystallinity, a lower melting point, and enhanced solubility.

The experimental protocol provided herein offers a direct and reliable method to validate these hypotheses. The resulting poly(this compound) could represent a new class of engineering plastics with applications where the high processing temperatures of Nylon-6 are prohibitive or where enhanced solubility is advantageous, such as in advanced coatings, membranes, or as a component in biomedical copolymers. This comparative approach underscores the power of monomer design in tuning polymer properties for next-generation materials.

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An In Vivo Comparative Analysis of 5-, 6-, and 7-Methyl-Substituted Azepanones: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The azepan-2-one (ε-caprolactam) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a methyl group, a seemingly minor structural modification, can profoundly alter a molecule's pharmacological profile—a phenomenon often referred to as the "magic methyl effect".[1][2] This effect can influence metabolic stability, target affinity, and pharmacokinetic properties.[1] This guide proposes a comprehensive in vivo research framework to systematically compare the biological activities and pharmacokinetic profiles of 5-, 6-, and 7-methyl-substituted azepanones. Understanding the impact of the methyl group's position on the azepanone ring is crucial for the rational design of novel therapeutics. While extensive research exists on various substituted lactams, a direct in vivo comparison of these specific constitutional isomers is notably absent in the current literature. This guide, therefore, serves as a detailed roadmap for researchers and drug development professionals to undertake such a study.

Rationale for In Vivo Comparison

In vitro assays, while essential for initial screening, often fail to predict the in vivo efficacy and safety of a compound. The complex interplay of absorption, distribution, metabolism, and excretion (ADME) processes, along with potential off-target effects, can only be assessed in a whole-organism system. An in vivo comparison of 5-, 6-, and 7-methyl-substituted azepanones will provide critical insights into how the methyl group's position influences:

  • Pharmacokinetic Profile: Bioavailability, plasma concentration, half-life, and clearance.[3][4]

  • Pharmacodynamic Effects: On-target activity and potential dose-response relationships.

  • Toxicological Profile: Acute and sub-chronic toxicity.

This comparative data will be invaluable for selecting the most promising isomer for further preclinical and clinical development.

Proposed Experimental Workflow

A robust in vivo comparison necessitates a multi-stage experimental approach, encompassing synthesis, in vivo testing, and data analysis.

Experimental Workflow cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vivo Studies cluster_2 Phase 3: Data Analysis & Comparison Synthesis Synthesis of 5-, 6-, & 7-Methyl-Azepanones Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification PK_Study Pharmacokinetic (PK) Profiling Purification->PK_Study PD_Study Pharmacodynamic (PD) Evaluation PK_Study->PD_Study Tox_Study Acute Toxicity Assessment PD_Study->Tox_Study Data_Analysis Comparative Data Analysis Tox_Study->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Elucidation Data_Analysis->SAR_Analysis

Caption: Proposed experimental workflow for the in vivo comparison of methyl-substituted azepanones.

Detailed Methodologies

Part 1: Synthesis and Characterization

The foundational step is the synthesis and rigorous purification of the three isomers. While various synthetic routes to substituted caprolactams exist, a common starting point is the Beckmann rearrangement of the corresponding substituted cyclohexanone oxime.[5]

Step-by-Step Synthesis Protocol (General Scheme):

  • Synthesis of Methyl-Substituted Cyclohexanones: Commercially available methylcyclohexanones (2-, 3-, and 4-methylcyclohexanone) will serve as precursors.

  • Oximation: Each methylcyclohexanone will be reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form the corresponding oxime.

  • Beckmann Rearrangement: The purified oximes will be subjected to Beckmann rearrangement using a strong acid catalyst (e.g., sulfuric acid or polyphosphoric acid) to yield the respective 5-, 6-, and 7-methyl-azepan-2-ones. The rearrangement of 2-methylcyclohexanone oxime will yield 7-methyl-azepan-2-one, 3-methylcyclohexanone oxime will yield a mixture of 4- and 6-methyl-azepan-2-one (requiring separation), and 4-methylcyclohexanone oxime will yield 5-methyl-azepan-2-one.

  • Purification and Characterization: The synthesized compounds will be purified by column chromatography and recrystallization. The identity and purity of each isomer will be confirmed using Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Part 2: In Vivo Pharmacokinetic Profiling

Pharmacokinetic studies are crucial to understand how the body processes each isomer.[4] These studies will be conducted in a suitable animal model, such as male Sprague-Dawley rats.

Experimental Protocol:

  • Animal Acclimatization: Animals will be acclimatized for at least one week under standard laboratory conditions.

  • Dosing: Each methyl-substituted azepanone will be administered intravenously (IV) and orally (PO) to different groups of rats. A typical dose might be 5 mg/kg for IV and 20 mg/kg for PO administration, dissolved in a suitable vehicle.

  • Blood Sampling: Blood samples will be collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation and Analysis: Plasma will be separated by centrifugation and stored at -80°C until analysis. The concentration of each compound in the plasma samples will be determined using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.[4]

  • Pharmacokinetic Parameter Calculation: The plasma concentration-time data will be used to calculate key pharmacokinetic parameters, including:

    • Clearance (CL): The volume of plasma cleared of the drug per unit time.

    • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

    • Half-life (t½): The time required for the plasma concentration to decrease by half.

    • Area Under the Curve (AUC): The total drug exposure over time.

    • Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation.

Data Presentation:

The pharmacokinetic data should be summarized in a clear, tabular format for easy comparison.

Parameter5-Methyl-Azepanone6-Methyl-Azepanone7-Methyl-Azepanone
IV Administration
CL (mL/min/kg)DataDataData
Vd (L/kg)DataDataData
t½ (h)DataDataData
AUC₀-∞ (ng·h/mL)DataDataData
PO Administration
Cₘₐₓ (ng/mL)DataDataData
Tₘₐₓ (h)DataDataData
AUC₀-t (ng·h/mL)DataDataData
F (%)DataDataData
Part 3: Pharmacodynamic Evaluation

The choice of pharmacodynamic model will depend on the known or hypothesized biological activity of azepanones. For instance, if these compounds are being investigated for their anticonvulsant properties, a relevant in vivo model would be employed.[6]

Example Protocol (Pentylenetetrazol-induced Seizure Model):

  • Animal Groups: Mice will be divided into control and treatment groups.

  • Dosing: The test compounds (5-, 6-, and 7-methyl-azepanones) will be administered intraperitoneally at various doses. The control group will receive the vehicle.

  • Seizure Induction: After a specified pre-treatment time, seizures will be induced by a subcutaneous injection of pentylenetetrazol (PTZ).

  • Observation: Animals will be observed for the onset of clonic and tonic seizures, and the latency to seizure onset will be recorded. The percentage of animals protected from seizures will also be determined.

  • Dose-Response Analysis: The data will be used to construct dose-response curves and determine the median effective dose (ED₅₀) for each compound.

Part 4: Acute Toxicity Assessment

An acute toxicity study will provide preliminary information on the safety profile of each isomer.

Experimental Protocol:

  • Animal Groups: Mice or rats will be divided into groups for each compound.

  • Dosing: Each compound will be administered orally at escalating doses.

  • Observation: Animals will be observed for signs of toxicity and mortality over a 14-day period.

  • LD₅₀ Determination: The median lethal dose (LD₅₀) will be calculated to provide a quantitative measure of acute toxicity.

Interpreting the Comparative Data: A Structure-Activity Relationship (SAR) Perspective

The collective data from these studies will enable a thorough comparison of the three isomers and the elucidation of preliminary structure-activity relationships.

SAR_Analysis 5-Me 5-Methyl-Azepanone PK Pharmacokinetics (Bioavailability, Half-life) 5-Me->PK PD Pharmacodynamics (Efficacy, Potency) 5-Me->PD Tox Toxicity (LD50) 5-Me->Tox 6-Me 6-Methyl-Azepanone 6-Me->PK 6-Me->PD 6-Me->Tox 7-Me 7-Methyl-Azepanone 7-Me->PK 7-Me->PD 7-Me->Tox

Caption: Elucidating structure-activity relationships by correlating isomer structure with in vivo properties.

For example, if the 7-methyl-substituted isomer exhibits higher bioavailability and greater potency compared to the 5- and 6-methyl isomers, it could be hypothesized that the methyl group at the 7-position sterically hinders metabolic enzymes or promotes a more favorable conformation for receptor binding.[7] Conversely, if one isomer shows significantly higher toxicity, it may indicate the formation of a toxic metabolite or undesirable off-target activity.

Conclusion

This guide provides a comprehensive framework for the in vivo comparison of 5-, 6-, and 7-methyl-substituted azepanones. By systematically evaluating their pharmacokinetic, pharmacodynamic, and toxicological profiles, researchers can gain a deeper understanding of the structure-activity relationships governing this class of compounds. The insights gained from such a study will be instrumental in guiding the selection and optimization of lead candidates for the development of novel therapeutics. The "magic methyl" is not magic, but rather a predictable outcome of nuanced molecular interactions that can be unraveled through rigorous and comparative in vivo studies.

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A Comparative Analysis of the Pharmacokinetic Properties of Azepanone Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The azepanone scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as the foundation for a variety of potent and selective enzyme inhibitors. This guide provides a comprehensive comparative analysis of the pharmacokinetic (PK) properties of azepanone derivatives, with a primary focus on the well-studied class of cathepsin K inhibitors. By examining key Absorption, Distribution, Metabolism, and Excretion (ADME) parameters, alongside detailed experimental protocols and the underlying biological rationale, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate the optimization of this promising class of therapeutic agents.

The Azepanone Scaffold: A Versatile Core for Enzyme Inhibition

The seven-membered lactam ring of azepanone offers a unique combination of conformational flexibility and synthetic tractability, making it an attractive starting point for the design of small molecule inhibitors. This versatility has been most notably exploited in the development of potent and selective inhibitors of cathepsin K, a cysteine protease deeply implicated in the pathophysiology of osteoporosis.[1][2] Beyond this primary target, the azepanone core is being explored for its potential in inhibiting other key enzymes, including Factor XIa for anticoagulation and Poly (ADP-ribose) polymerase (PARP) in oncology, although publicly available pharmacokinetic data for these applications remains nascent.[3][4]

The strategic modification of the azepanone ring and its substituents has been shown to profoundly influence the PK profile of the resulting derivatives. This guide will delve into these structure-activity relationships, providing a framework for the rational design of azepanone-based drug candidates with optimized in vivo performance.

Comparative Pharmacokinetic Profiles of Azepanone-Based Cathepsin K Inhibitors

The development of orally bioavailable cathepsin K inhibitors has been a significant focus in the pursuit of novel anti-resorptive therapies for osteoporosis. The following table summarizes key pharmacokinetic parameters for a selection of azepanone-based cathepsin K inhibitors, highlighting the impact of structural modifications on their in vivo behavior.

Compound ID/ReferenceTargetSpeciesOral Bioavailability (%)Clearance (mL/min/kg)Key Structural Features
Compound 20 [1][2]Cathepsin KRat42Not ReportedAzepanone-based core
Parent Azepanone (1) Cathepsin KRat4249.2Unsubstituted azepanone ring
4S-7-cis-methylazepanone (10) / Relacatib Cathepsin KRat8919.5Methyl substitution on the azepanone ring
4S-7-cis-methylazepanone (10) / Relacatib Cathepsin KMonkeyFavorable (not quantified)Favorable (not quantified)Methyl substitution on the azepanone ring

Analysis and Interpretation:

The data clearly demonstrates that even subtle modifications to the azepanone scaffold can lead to dramatic improvements in pharmacokinetic properties. The introduction of a methyl group at the 7-position of the azepanone ring in Relacatib (compound 10) resulted in a more than two-fold increase in oral bioavailability and a significant reduction in clearance in rats compared to the parent compound.[5] This highlights the critical role of strategic structural modifications in optimizing the ADME profile of this class of inhibitors. The favorable, albeit unquantified, pharmacokinetic characteristics of Relacatib in monkeys further underscore its potential as a drug candidate.

The oral bioavailability of some acyclic analogues of azepanone-based inhibitors has been observed to be limited by P-glycoprotein (P-gp) mediated efflux.[1][2] The conformational constraint imposed by the cyclic azepanone core appears to be a key factor in overcoming this liability, contributing to the improved oral absorption of these compounds.[1][2]

The "Why" Behind the Target: Cathepsin K in Bone Resorption

To appreciate the significance of developing azepanone-based cathepsin K inhibitors, it is crucial to understand the pivotal role of this enzyme in bone metabolism. Cathepsin K is the predominant cysteine protease expressed in osteoclasts, the cells responsible for bone resorption.[6]

The process of bone resorption is tightly regulated by the RANKL/RANK signaling pathway.[3][4][7] Binding of Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) to its receptor RANK on the surface of osteoclast precursors triggers a signaling cascade that leads to osteoclast differentiation and activation.[4][7] Activated osteoclasts adhere to the bone surface, creating a sealed-off acidic microenvironment. Within this resorption lacuna, cathepsin K is secreted to degrade the organic bone matrix, primarily type I collagen.[6] The degradation of the collagenous matrix is a critical step in the overall process of bone resorption.

By inhibiting cathepsin K, azepanone derivatives can effectively block this crucial step, leading to a reduction in bone resorption. This mechanism of action makes them highly attractive therapeutic candidates for the treatment of osteoporosis and other bone-related disorders characterized by excessive bone loss.

Visualizing the Science

Cathepsin K-Mediated Bone Resorption Signaling Pathway

CathepsinK_Pathway RANKL RANKL RANK RANK RANKL->RANK Binds to Osteoclast Osteoclast Precursor RANK->Osteoclast Activates ActivatedOsteoclast Activated Osteoclast Osteoclast->ActivatedOsteoclast Differentiates into CathepsinK Cathepsin K ActivatedOsteoclast->CathepsinK Secretes BoneMatrix Bone Matrix (Type I Collagen) DegradedMatrix Degraded Matrix BoneMatrix->DegradedMatrix CathepsinK->BoneMatrix Degrades AzepanoneInhibitor Azepanone Derivative (Cathepsin K Inhibitor) AzepanoneInhibitor->CathepsinK Inhibits caption Cathepsin K Signaling in Bone Resorption

Caption: Cathepsin K Signaling in Bone Resorption

Experimental Workflow for In Vivo Pharmacokinetic Profiling

PK_Workflow cluster_Dosing Dosing cluster_Sampling Blood Sampling cluster_Analysis Bioanalysis cluster_Calculation Pharmacokinetic Analysis Oral Oral Administration (e.g., gavage) Timepoints Serial Blood Collection (pre-defined time points) Oral->Timepoints IV Intravenous Administration (e.g., tail vein injection) IV->Timepoints Plasma Plasma Separation Timepoints->Plasma LCMS LC-MS/MS Analysis (Quantification of drug) Plasma->LCMS PK_Params Calculation of PK Parameters (AUC, Cmax, Tmax, CL, F%) LCMS->PK_Params caption In Vivo Pharmacokinetic Workflow

Caption: In Vivo Pharmacokinetic Workflow

Essential Experimental Protocols for Pharmacokinetic Characterization

The following section provides detailed, step-by-step methodologies for key experiments essential for characterizing the pharmacokinetic properties of azepanone derivatives. These protocols are designed to be self-validating through the inclusion of appropriate controls.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Rationale: This assay provides an early assessment of a compound's susceptibility to metabolism by the major drug-metabolizing enzymes located in the liver microsomes, primarily Cytochrome P450s (CYPs). A high metabolic stability is often a desirable characteristic for orally administered drugs.[8][9][10][11][12]

Protocol:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the azepanone derivative in a suitable organic solvent (e.g., DMSO) at a concentration of 1 mM.

    • In a microcentrifuge tube, combine liver microsomes (e.g., human, rat) at a final protein concentration of 0.5 mg/mL in a phosphate buffer (pH 7.4).

    • Add the test compound to the microsome suspension to achieve a final concentration of 1 µM.

  • Initiation of Metabolic Reaction:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding a NADPH-regenerating system. A negative control without the NADPH system should be included to assess non-enzymatic degradation.

  • Time-Point Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the percentage of the parent compound remaining against time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the natural logarithm of the concentration-time curve.

Caco-2 Permeability Assay for Oral Absorption Prediction

Rationale: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that mimics the intestinal epithelium. This assay is the gold standard for predicting the in vivo oral absorption of drugs and for identifying potential substrates of efflux transporters like P-glycoprotein.[13][14][15][][17]

Protocol:

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

    • Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Experiment:

    • Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compound (typically at 10 µM) to the apical (A) or basolateral (B) side of the monolayer.

    • At specified time intervals (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).

  • Sample Analysis:

    • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.

    • The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if the compound is a substrate of efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.

In Vivo Pharmacokinetic Study in Rats

Rationale: In vivo studies in animal models, such as rats, are essential for determining the definitive pharmacokinetic profile of a drug candidate, including its oral bioavailability, clearance, and volume of distribution.[18][19][20][21][22]

Protocol:

  • Animal Dosing:

    • Fast male Sprague-Dawley rats overnight prior to dosing.

    • Administer the azepanone derivative via two routes:

      • Intravenous (IV) bolus: Typically via the tail vein, to determine clearance and volume of distribution.

      • Oral (PO) gavage: To assess oral absorption and bioavailability.

    • The dose will depend on the potency and toxicity of the compound.

  • Blood Sampling:

    • Collect serial blood samples from the jugular vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Process the blood samples to obtain plasma.

  • Bioanalysis:

    • Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including:

      • Area under the plasma concentration-time curve (AUC)

      • Maximum plasma concentration (Cmax)

      • Time to reach Cmax (Tmax)

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Oral bioavailability (F%), calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Conclusion and Future Directions

The azepanone scaffold has proven to be a highly fruitful starting point for the development of potent enzyme inhibitors, particularly in the field of osteoporosis with cathepsin K as the target. The comparative analysis presented in this guide underscores the profound impact of strategic chemical modifications on the pharmacokinetic properties of these derivatives. The provided experimental protocols offer a robust framework for the comprehensive ADME characterization of novel azepanone-based compounds.

While the focus has been on cathepsin K inhibitors due to the wealth of available data, the exploration of azepanone derivatives for other therapeutic targets, such as Factor XIa and PARP, represents an exciting frontier. The principles of pharmacokinetic optimization and the experimental methodologies detailed herein are broadly applicable and will be invaluable in guiding the development of the next generation of azepanone-based therapeutics with improved efficacy and safety profiles.

References

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In Focus: Evaluating the Therapeutic Potential of 7-Methylazepan-2-one in the Context of Bioactive Azepane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comparative Analysis and Methodological Evaluation

In the landscape of medicinal chemistry, the seven-membered nitrogen-containing heterocycle, azepane, stands out as a "privileged scaffold." Its inherent three-dimensional structure and conformational flexibility allow for broad interactions with a diverse range of biological targets, making it a cornerstone in the development of therapeutics for central nervous system (CNS) disorders, cancer, and inflammatory conditions.[1][2] This guide provides a framework for evaluating the therapeutic potential of a specific, under-characterized derivative, 7-Methylazepan-2-one (also known as 7-methylcaprolactam), by comparing it with well-established and clinically relevant azepane-containing compounds.

Given the current scarcity of public-domain biological data for this compound, this document will pivot from a direct data-driven comparison to a methodological guide. We will establish a hypothetical therapeutic profile for this compound and then detail the requisite experimental workflows to test this profile against known bioactive azepane derivatives. This approach is designed to empower researchers and drug development professionals with the rationale behind experimental design and the practical steps for a rigorous comparative analysis.

Our comparative framework will focus on three distinct therapeutic areas where azepane derivatives have shown significant promise:

  • Anti-inflammatory and Antihistaminic Activity: Represented by Azelastine , a potent H1-receptor antagonist.

  • Targeted Cancer Therapy: Exemplified by a series of pyrrolo[1,2-a]azepine derivatives that exhibit potent cytotoxicity against various cancer cell lines.

  • Immunomodulation: Featuring Tofacitinib , a Janus kinase (JAK) inhibitor that, while containing a piperidine ring (a six-membered analogue), provides a valuable case study in targeting intracellular signaling pathways, a common strategy for modern azepane-based drug discovery.

Comparative Analysis of Azepane Derivatives

The therapeutic utility of an azepane derivative is critically dependent on the nature and stereochemistry of the substituents on the azepane ring. These modifications dictate the compound's affinity and selectivity for its biological target. The following table summarizes the performance of our selected comparator compounds and establishes a baseline for the hypothetical evaluation of this compound.

Compound/Derivative ClassPrimary Target(s)Key In Vitro Efficacy Metric (IC50)Therapeutic AreaReference(s)
This compound (Hypothetical) To be determinedTo be determinedTo be determinedN/A
Azelastine Histamine H1 Receptor~2-8 nM (Ki, various antihistamines)Allergic Rhinitis, Conjunctivitis[3]
Pyrrolo[1,2-a]azepine derivative (Compound 6) Cyclin-Dependent Kinase 2 (CDK2)1.6 nM (vs. HepG2 liver cancer cells)Oncology[4]
Pyrrolo[1,2-a]azepine derivative (Compound 5b) Cyclin-Dependent Kinase 2 (CDK2)10.7 nM (vs. MCF7 breast cancer cells)Oncology[4]
Tofacitinib JAK1, JAK31.1 nM (JAK1), 2.0 nM (JAK3) Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis[5]

Mechanisms of Action and Associated Signaling Pathways

Understanding the mechanism of action is paramount to rational drug design and development. The diverse therapeutic effects of azepane derivatives stem from their ability to modulate distinct signaling pathways.

Azelastine: Antagonism of the Histamine H1 Receptor

Azelastine exerts its therapeutic effect primarily as a competitive antagonist of the histamine H1 receptor.[3][6] In allergic reactions, histamine released from mast cells binds to H1 receptors on various cell types, initiating a signaling cascade that leads to symptoms like itching, vasodilation, and mucus production. Azelastine blocks this initial step. Furthermore, it has been shown to stabilize mast cells, thereby inhibiting the release of histamine and other pro-inflammatory mediators.[7][8]

G Allergen Allergen MastCell Mast Cell Allergen->MastCell Histamine Histamine Release MastCell->Histamine H1R Histamine H1 Receptor Histamine->H1R Gq Gq Protein Activation H1R->Gq PLC PLC Activation Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Symptoms Allergic Symptoms (itching, vasodilation) Ca_PKC->Symptoms Azelastine Azelastine Azelastine->MastCell Stabilization Azelastine->H1R Antagonism

Caption: Azelastine's dual mechanism of H1 receptor antagonism and mast cell stabilization.

Pyrrolo[1,2-a]azepines: Inhibition of Cell Cycle Progression

Certain pyrrolo[1,2-a]azepine derivatives have demonstrated potent anticancer activity by targeting key regulators of the cell cycle, such as Cyclin-Dependent Kinase 2 (CDK2).[4] CDK2 is essential for the transition from the G1 to the S phase of the cell cycle. Its inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells.[9][10]

G cluster_G1 G1 Phase cluster_S S Phase CyclinE Cyclin E ActiveComplex Active Cyclin E-CDK2 Complex CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex G1_Arrest G1 Phase Arrest & Apoptosis Rb Rb Protein ActiveComplex->Rb Phosphorylates E2F E2F Transcription Factor ActiveComplex->E2F Releases Rb->E2F Inhibits S_Phase_Entry S Phase Entry (DNA Replication) E2F->S_Phase_Entry Promotes Pyrrolo_azepine Pyrrolo[1,2-a]azepine Derivative Pyrrolo_azepine->CDK2 Inhibits Pyrrolo_azepine->G1_Arrest

Caption: Inhibition of the G1/S cell cycle transition by a CDK2-targeting pyrrolo[1,2-a]azepine.

Tofacitinib: Modulation of the JAK-STAT Pathway

Tofacitinib is an inhibitor of Janus kinases, particularly JAK1 and JAK3.[5] These enzymes are crucial for signaling by cytokines that play a key role in inflammation and immune responses. By binding to the ATP-binding site of JAKs, tofacitinib prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby blocking the translocation of STATs to the nucleus and the transcription of pro-inflammatory genes.[11][12][13]

G Cytokine Cytokine (e.g., IL-2, IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates P_STAT p-STAT STAT->P_STAT STAT_dimer p-STAT Dimer P_STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus Gene Gene Transcription Nucleus->Gene Inflammation Inflammatory Response Gene->Inflammation Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits

Caption: Tofacitinib-mediated inhibition of the JAK-STAT signaling pathway.

Experimental Protocols for Comparative Evaluation

To empirically determine the therapeutic potential of this compound and compare it to the aforementioned derivatives, a series of standardized in vitro assays are required. The choice of assay is dictated by the hypothesized mechanism of action.

Protocol 1: Cell Viability (MTT) Assay for Anticancer Activity

This colorimetric assay is a fundamental first step to assess the cytotoxic effects of a compound on cancer cells. It measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Seed cancer cell lines (e.g., HepG2, MCF7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Treat the cells with serial dilutions of this compound and the comparator compounds (e.g., pyrrolo[1,2-a]azepine derivatives). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

    • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for an additional 2-4 hours.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: In Vitro Kinase Inhibition Assay

This assay is crucial for determining if a compound's anticancer activity is due to the inhibition of a specific kinase, such as CDK2 or JAKs.

  • Principle: The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. The amount of ADP is inversely proportional to the inhibitory activity of the test compound.

  • Procedure:

    • Reagent Preparation: Prepare the kinase of interest (e.g., recombinant human CDK2/Cyclin E or JAK1/3), a suitable kinase substrate peptide, and ATP in a kinase assay buffer.

    • Inhibitor Preparation: Prepare serial dilutions of this compound and the positive control inhibitor (e.g., Tofacitinib for JAKs).

    • Kinase Reaction: In a 96-well plate, add the serially diluted test compound or DMSO control. Add the kinase to each well and incubate for 10 minutes at room temperature to allow for binding. Initiate the reaction by adding the substrate/ATP mixture. Incubate at 30°C for 60 minutes.

    • ADP Detection: Use a commercial kit (e.g., ADP-Glo™) to stop the kinase reaction and detect the amount of ADP produced via a luminescent signal.

    • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Radioligand Receptor Binding Assay

This assay is the gold standard for determining the affinity of a compound for a specific receptor, such as the histamine H1 receptor.

  • Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a receptor preparation. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

  • Procedure:

    • Membrane Preparation: Prepare a membrane fraction from cells or tissues expressing the receptor of interest (e.g., human lung tissue for H1 receptors).

    • Assay Setup: In a 96-well filter plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]pyrilamine for H1 receptors) and varying concentrations of the unlabeled test compound (this compound or Azelastine).

    • Incubation: Incubate at a specified temperature and time to reach binding equilibrium.

    • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through the filter plate and wash with ice-cold buffer to separate the receptor-bound radioligand from the unbound radioligand.

    • Detection: Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a competition binding curve to determine the Ki (inhibitory constant), which reflects the affinity of the compound for the receptor.

Conclusion and Future Directions

While this compound remains a molecule with uncharacterized therapeutic potential, the framework presented in this guide provides a clear and scientifically rigorous path for its evaluation. By employing a comparative approach against well-defined azepane derivatives like Azelastine, Tofacitinib, and potent experimental anticancer agents, researchers can systematically probe its bioactivity.

The causality behind the experimental choices is clear: begin with broad phenotypic screens (e.g., cell viability) to identify a potential therapeutic area, followed by target-based assays (e.g., kinase or receptor binding) to elucidate the specific mechanism of action. Each protocol is a self-validating system, incorporating positive and negative controls to ensure data integrity.

The future of drug discovery with the azepane scaffold will undoubtedly involve the exploration of novel derivatives. The methodologies detailed herein are not only applicable to this compound but can be adapted for the characterization of any new chemical entity built upon this versatile and powerful heterocyclic core.

References

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 7-Methylazepan-2-one for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fast-paced world of drug development and scientific discovery, the responsible management of chemical reagents is not merely a matter of regulatory compliance; it is a cornerstone of a safe and ethical research environment. This guide provides an in-depth, procedural framework for the proper disposal of 7-Methylazepan-2-one, moving beyond simple instructions to explain the scientific rationale behind each step. Our commitment is to empower you with the knowledge to not only handle this compound safely but also to understand the environmental and safety implications of each disposal choice, fostering a culture of comprehensive laboratory safety.

Understanding this compound: A Profile of its Hazards and Characteristics

This compound, a substituted caprolactam, is a versatile compound in organic synthesis. However, its utility in the lab is accompanied by a specific hazard profile that necessitates careful handling and disposal. Based on data from its deuterated analogue, 1-Methylazepan-2-one-d3, we can infer a similar set of risks.

The primary hazards associated with this compound include:

  • Acute Oral Toxicity: The compound is harmful if swallowed.

  • Skin and Eye Irritation: Direct contact can cause significant skin and eye irritation.

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.

A thorough understanding of these hazards, as detailed in the Safety Data Sheet (SDS), is the first and most critical step in ensuring laboratory safety.

Core Principles of this compound Waste Management

The disposal of this compound is governed by the overarching principles of hazardous waste management, primarily outlined by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The fundamental tenet is to prevent the release of harmful substances into the environment and to ensure the safety of all personnel involved in the handling and disposal process.

The following workflow provides a visual representation of the decision-making process for the proper disposal of this compound.

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Protocol

This protocol provides a detailed, sequential guide for the safe and compliant disposal of this compound.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling any waste containing this compound, it is imperative to be outfitted with the appropriate PPE. This is not merely a procedural formality but a critical barrier against the known hazards of the compound.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.

  • Eye and Face Protection: Use safety glasses with side shields or a face shield.

  • Skin and Body Protection: A lab coat or other protective clothing is essential to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

Waste Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation of chemical waste is fundamental to preventing dangerous reactions.

  • Dedicated Waste Container: Designate a specific, clearly labeled container for this compound waste. The container should be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams, particularly strong acids or bases, to avoid uncontrolled reactions. Amides can be incompatible with acids, leading to heat generation.[1]

Labeling: Clear and Compliant Communication

Accurate and thorough labeling of waste containers is a regulatory requirement and a critical safety measure.

  • Hazardous Waste Label: Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • Complete Information: The label must include the words "Hazardous Waste," the full chemical name ("this compound"), the accumulation start date, and the specific hazard warnings (e.g., "Harmful if Swallowed," "Causes Skin and Eye Irritation").

On-Site Chemical Treatment (Hydrolysis): A Neutralization Strategy

For smaller quantities of relatively pure this compound, chemical neutralization through hydrolysis of the amide bond can be a viable pre-disposal step. This process breaks the cyclic amide into a less hazardous, linear amino acid derivative.

Experimental Protocol for Hydrolysis:

  • Dilution: In a well-ventilated fume hood, cautiously dilute the this compound waste with water.

  • Base Addition: Slowly add a solution of sodium hydroxide (NaOH) to the diluted waste while stirring. The goal is to achieve a basic pH to facilitate hydrolysis.

  • Heating: Gently heat the mixture to accelerate the hydrolysis reaction. The specific temperature and time will depend on the concentration of the waste.

  • Neutralization: After the hydrolysis is complete, neutralize the solution with a suitable acid, such as hydrochloric acid (HCl), to a pH between 6 and 8.

  • Disposal of Treated Waste: The resulting neutralized solution, containing the hydrolyzed product, should be collected in a labeled hazardous waste container for final disposal by a licensed contractor. While hydrolysis reduces the immediate hazards, the resulting solution may still contain components that are not suitable for drain disposal.

High-Temperature Incineration: The Preferred Method for Complete Destruction

For larger quantities or highly contaminated waste streams of this compound, high-temperature incineration is the most effective and environmentally sound disposal method. This process ensures the complete destruction of the organic molecule, converting it primarily to carbon dioxide, water, and nitrogen oxides.

  • Licensed Facility: This process must be carried out at a licensed hazardous waste incineration facility that can achieve the necessary temperatures and has the appropriate air pollution control equipment to scrub harmful combustion byproducts.

Landfill Disposal: For Solid and Stabilized Waste

Direct landfilling of liquid this compound is not a recommended or compliant disposal method. However, solid waste contaminated with small amounts of the compound, or the stabilized residue from incineration, may be suitable for disposal in a designated hazardous waste landfill.

  • Regulatory Compliance: The disposal of any waste in a landfill must comply with the Resource Conservation and Recovery Act (RCRA) regulations.

  • Environmental Considerations: The biodegradability of the parent compound, ε-caprolactam, is well-documented, with several bacterial strains capable of its degradation.[3][4][5] While the biodegradability of this compound is not specifically known, the presence of the methyl group may affect its environmental fate. Therefore, landfilling should only be considered for solid, stabilized waste to minimize the potential for environmental contamination.

Data Summary Table

ParameterInformationSource(s)
Primary Hazards Harmful if swallowed, Causes skin and eye irritation, May cause respiratory irritation.
Recommended PPE Chemically resistant gloves, safety glasses/face shield, lab coat, respirator (if needed).
Primary Disposal Method High-Temperature Incineration.General EPA/OSHA guidelines
Alternative Treatment Chemical Hydrolysis (for small, pure quantities).[6][7][8]
Environmental Fate The parent compound, ε-caprolactam, is readily biodegradable. The environmental fate of the methylated derivative is not well-documented but is expected to be similar.[3][4][5][9]
Incompatible Materials Strong acids and bases.[1]

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of this compound is a critical responsibility for all laboratory professionals. By adhering to the detailed procedures outlined in this guide, researchers can ensure the safety of themselves and their colleagues while minimizing the environmental impact of their work. This commitment to responsible chemical management is not just a regulatory obligation but a fundamental aspect of scientific integrity and a testament to our dedication to a safer and healthier world.

References

  • Japan Chemical Industry Association. Product Safety Summary for ε-Caprolactam. 2012.
  • Cuiban, F., Bolocan, I., & Barbu, E. (2002). N-substituted derivatives of ε-caprolactam and their thermal and chemical behavior. ARKIVOC, 2002(2), 56-63.
  • CP Lab Safety. Amides Waste Compatibility. [Link]

  • Bolocan, I., et al. (2002). N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior. Arkivoc, 2002(ii), 56-63.
  • Ashland. Product Stewardship Summary - N-vinyl caprolactam. 2016.
  • U.S. Environmental Protection Agency. Amides, from C16-22 fatty acids and diethylenetriamine - Substance Details. [Link]

  • Reimschuessel, H. K. (1977). Hydrolytic polymerization of caprolactam. I. Hydrolysis—polycondensation kinetics. Journal of Polymer Science: Polymer Chemistry Edition, 15(4), 917-930.
  • Ryabova, E. S., et al. (2018). Scheme for the biodegradation of caprolactam and its linear oligomers...
  • Kluskens, L. D., et al. (2009). Hypothetical pathway for the biodegradation of caprolactam in P. jessenii cells.
  • Gvozdják, V., et al. (2023).
  • Ott, E., & MacMullen, C. W. (1963). U.S. Patent No. 3,113,966. Washington, DC: U.S.
  • U.S. Environmental Protection Agency. Caprolactam. [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. [Link]

  • U.S. Environmental Protection Agency. Health and Environmental Effects Document for Caprolactam. 1986.
  • Kanekar, P. P., Sarnaik, S. S., & Kelkar, A. S. (1998). Bioremediation of epsilon-caprolactam from nylon-6 waste water by use of Pseudomonas aeruginosa MCM B-407. Current microbiology, 37(3), 191-194.
  • Esikova, T. Z., Grishchenkov, V. G., & Boronin, A. M. (1990). [Plasmids controlling biodegradation of epsilon-caprolactam]. Mikrobiologiia, 59(4), 547-552.
  • U.S. Environmental Protection Agency. Hazardous Waste. [Link]

  • Persenaire, O., Degee, P., & Dubois, P. (2001). Mechanisms and kinetics of thermal degradation of poly(epsilon-caprolactone).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17369, N-Methylcaprolactam. [Link]

  • Tsuji, H., & Ishida, T. (2003). Enzymatic and Thermal Degradation of Poly(ε-caprolactone), Poly(D,L-lactide), and Their Blends.
  • L-b, A., et al. (2019). Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid)
  • Kember, M. R., et al. (2020). Chemical Degradation of End-of-Life Poly(lactic acid) into Methyl Lactate by a Zn(II) Complex. LSBU Open Research.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.